1,5-Anhydroglucitol
Description
1,5-Anhydro-D-glucitol has been reported in Polygala tenuifolia, Medicago sativa, and other organisms with data available.
structure
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-4-6(10)5(9)3(8)2-11-4/h3-10H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCAJMNYNOGXPB-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893389, DTXSID60893379 | |
| Record name | 1,5-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154-58-5, 40026-07-1 | |
| Record name | 1,5-Anhydroglucitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydroglucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040026071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydroglucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Anhydro-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-anhydro-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-ANHYDRO-D-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54BB3B7XMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-ANHYDRO-GLUCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79RBL5ZLQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 143 °C | |
| Record name | 1,5-Anhydrosorbitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1,5-Anhydroglucitol: A Comprehensive Technical Guide on its Discovery and Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that has emerged as a significant biomarker for the short-term monitoring of glycemic control. This technical guide provides an in-depth overview of the discovery, chemical properties, and biological mechanisms of 1,5-AG. It details its clinical significance in the management of diabetes mellitus, with a particular focus on its utility in assessing postprandial hyperglycemia and glycemic variability. This document summarizes key quantitative data, outlines experimental protocols for its measurement, and presents visual diagrams of its metabolic pathway and clinical application workflow to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Discovery and Historical Perspective
This compound was first isolated from the plant Polygala senega in 1888.[1] Its presence in human plasma and cerebrospinal fluid was later confirmed in the early 1970s.[1][2] The pivotal discovery of its clinical utility came in 1981 when Dr. Akanuma observed decreased levels of 1,5-AG in patients with diabetes.[3] Subsequent research in the 1980s and 1990s, predominantly in Japan, established the inverse relationship between serum 1,5-AG concentrations and blood glucose levels, particularly in the context of hyperglycemia.[3][4] In 2003, the U.S. Food and Drug Administration (FDA) approved the GlycoMark™ assay, an enzymatic method for measuring 1,5-AG, solidifying its role as a marker for short-term glycemic control in the United States.[1]
Chemical and Physical Properties
This compound is a six-carbon monosaccharide with a structural similarity to glucose.[5][6] Chemically, it is 1-deoxy-D-glucopyranose, meaning it lacks the hydroxyl group at the C-1 position, which renders it metabolically inert.[5][6] This structural feature is crucial to its function as a biomarker, as it is not readily metabolized in the body.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C6H12O5 | [3] |
| Molar Mass | 164.16 g/mol | [3] |
| IUPAC Name | (2R,3S,4R,5S)-2-(Hydroxymethyl)oxane-3,4,5-triol | [3] |
| CAS Number | 154-58-5 | [3] |
| Appearance | Solid | [7] |
| Melting Point | 142-143 °C | [7] |
| Solubility | Soluble in DMSO (100 mg/mL) | [8] |
Biological Role and Metabolism
The primary source of 1,5-AG in the human body is dietary intake, with an average absorption of about 4.5 mg per day from foods such as soy, rice, pasta, and fruits. After absorption in the intestine, 1,5-AG is distributed throughout the body and is maintained at a relatively stable concentration in individuals with normal glucose metabolism.[5]
The key to understanding the clinical significance of 1,5-AG lies in its renal handling. 1,5-AG is freely filtered by the glomerulus and is almost completely reabsorbed in the renal proximal tubules.[4][9] This reabsorption is mediated by sodium-glucose cotransporters (SGLTs), particularly SGLT4.[10]
During periods of hyperglycemia, when blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG.[3][4] This leads to an increased excretion of 1,5-AG in the urine and a subsequent decrease in its serum concentration.[3][4] Once blood glucose levels return to normal, the renal reabsorption of 1,5-AG is restored, and its serum levels gradually increase back to baseline over approximately one to two weeks.[3] This dynamic process makes serum 1,5-AG a sensitive indicator of recent hyperglycemic excursions.
Clinical Significance and Applications
Serum 1,5-AG is a valuable biomarker for monitoring short-term glycemic control, providing information that is complementary to longer-term markers like HbA1c.
Assessment of Postprandial Hyperglycemia and Glycemic Variability
One of the primary clinical applications of 1,5-AG is the assessment of postprandial hyperglycemia (PPHG) and glycemic variability.[4][11] Since serum 1,5-AG levels are sensitive to transient hyperglycemic episodes, they can detect glucose spikes that may not be fully reflected in the average glucose levels measured by HbA1c.[11] This is particularly useful in patients with well-controlled or moderately controlled diabetes (HbA1c < 8.0%) who may still experience significant post-meal glucose excursions.[4]
Diabetes Screening and Management
Low levels of 1,5-AG can be an early indicator of impaired glucose tolerance and may aid in the screening of individuals at high risk for developing type 2 diabetes.[5][6] In patients with diagnosed diabetes, serial measurements of 1,5-AG can be used to monitor the effectiveness of therapeutic interventions aimed at controlling postprandial glucose levels. A rise in 1,5-AG levels following a change in treatment can indicate an improvement in glycemic control.
Prediction of Diabetes-Related Complications
Emerging evidence suggests that low levels of 1,5-AG are associated with an increased risk of long-term diabetes-related complications, including retinopathy, nephropathy, and cardiovascular disease. This association may be linked to the detrimental effects of postprandial hyperglycemia and glycemic variability on vascular health.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 2: Reference Ranges of Serum this compound
| Population | 1,5-AG Range (µg/mL) | Reference |
| Healthy Adults (U.S.) | 8.4 - 28.7 | [6] |
| Healthy Adults (China) | Males: 15.8 - 52.6, Females: 14.3 - 48.0 | [12] |
| Healthy Adults (Japan) | 18.7 - 35.3 | [2] |
| Healthy Youth (≤18 years) | Males: 15.0-38.0, Females: 11.2-35.7 | [13] |
| Healthy Adults (≥18 years) | Males: 7.3-36.6, Females: 7.5-28.4 | [13] |
| Type 1 Diabetes | 3.8 ± 2.8 | [9] |
| Type 2 Diabetes | 7.9 (vs. 21.8 in NGT) | [14] |
Table 3: Correlation of Serum 1,5-AG with Other Glycemic Markers
| Correlated Marker | Correlation Coefficient (r) | p-value | Reference |
| HbA1c | -0.629 | <0.05 | [15] |
| HbA1c | -0.700 | <0.001 | [14] |
| HbA1c | -0.53 | <0.0001 | [16] |
| Fructosamine (B8680336) | -0.590 | <0.05 | [15] |
| Fructosamine | -0.618 | <0.001 | [14] |
| Fasting Plasma Glucose | -0.627 | <0.05 | [15] |
| Mean Post-Meal Maximum Glucose | -0.54 | 0.004 | [17] |
Table 4: Performance of 1,5-AG in Diabetes Screening
| Application | Cut-off Value (µg/mL) | Sensitivity (%) | Specificity (%) | Reference |
| Diabetes Mellitus | <14.0 | 84.2 | 93.1 | [15] |
| Diabetes Mellitus | ≤11.18 | 92.6 | 82.3 | [18] |
| Combined with FPG for Diabetes | - | 97.1 | 79.0 | [9] |
Experimental Protocols
The measurement of 1,5-AG can be performed using several analytical methods. The most common are enzymatic assays, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).
Enzymatic Assay (e.g., GlycoMark™)
This is the most widely used method in clinical settings due to its high throughput and ease of automation.
-
Principle: The assay typically involves a two-step enzymatic reaction. In the first step, glucose in the sample is converted to a non-reactive form (e.g., glucose-6-phosphate) by glucokinase to prevent interference. In the second step, pyranose oxidase specifically oxidizes the second hydroxyl group of 1,5-AG, generating hydrogen peroxide. The amount of hydrogen peroxide is then measured colorimetrically using a peroxidase-catalyzed reaction, which is directly proportional to the concentration of 1,5-AG in the sample.[3]
-
Sample Type: Serum or plasma (EDTA, heparin, sodium fluoride, or sodium citrate).[19]
-
Sample Volume: Typically around 4 µL.[19]
-
Instrumentation: Automated clinical chemistry analyzer.
-
General Procedure:
-
Sample pretreatment with a reagent containing glucokinase, ATP, pyruvate (B1213749) kinase, and phosphoenolpyruvate (B93156) to eliminate glucose.
-
Addition of a second reagent containing pyranose oxidase and a chromogenic substrate for the peroxidase reaction.
-
Incubation to allow for the enzymatic reactions to proceed.
-
Measurement of the absorbance at a specific wavelength to quantify the colored product.
-
Calculation of the 1,5-AG concentration based on a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method often used as a reference method.
-
Principle: This method involves the chemical derivatization of 1,5-AG to make it volatile, followed by separation using gas chromatography and detection by mass spectrometry.
-
Sample Type: Serum, plasma, or urine.
-
General Procedure:
-
Sample Preparation: Protein precipitation from the serum or plasma sample.
-
Derivatization: The hydroxyl groups of 1,5-AG are derivatized, for example, by silylation, to increase its volatility.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a non-polar column like VF-5ms). A temperature program is used to separate the components of the sample.[20]
-
MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection. The mass-to-charge ratio of the resulting ions is used to identify and quantify 1,5-AG.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity and is particularly useful for analyzing samples with low concentrations of 1,5-AG, such as saliva.
-
Principle: LC-MS separates 1,5-AG from other components in a liquid sample using high-performance liquid chromatography, followed by detection with a mass spectrometer.
-
General Procedure:
-
Sample Preparation: Protein precipitation for serum or plasma samples. Saliva samples may be centrifuged.[6][21] An internal standard (e.g., isotope-labeled 1,5-AG) is added for accurate quantification.[6]
-
LC Separation: The prepared sample is injected into an LC system. A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column is often used for separation.[1][6]
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]
-
Clinical Workflow and Future Directions
The integration of 1,5-AG testing into clinical practice can enhance the management of diabetes. The following diagram illustrates a potential workflow.
Future research will likely focus on further elucidating the role of 1,5-AG in predicting long-term complications, its application in specific patient populations (e.g., gestational diabetes), and the development of more accessible and non-invasive measurement methods, such as reliable saliva-based assays.
Conclusion
This compound has been firmly established as a valuable biomarker for the short-term assessment of glycemic control. Its unique metabolic properties, particularly its renal handling, provide a sensitive measure of recent hyperglycemic excursions that complements the information provided by HbA1c. For researchers, scientists, and drug development professionals, an understanding of the discovery, mechanism, and clinical application of 1,5-AG is crucial for advancing diabetes management and developing novel therapeutic strategies. The data and protocols presented in this guide offer a comprehensive resource to support these endeavors.
References
- 1. Salivary this compound and its Correlation with Postprandial Hyperglycemia: Development and Validation of a Novel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of serum this compound in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Determination of glycemic monitoring marker this compound in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combining serum this compound with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension - Yuan - Annals of Palliative Medicine [apm.amegroups.org]
- 10. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 11. Enhancing Postprandial Hyperglycemia Detection Sensitivity in Individuals With Impaired Glucose Tolerance by Incorporating this compound Into Diagnostic Testing: A Multicenter and Prospective Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reference intervals for serum this compound of a population with normal glucose tolerance in Jiangsu Province - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 14. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of this compound, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of this compound, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 19. igz.ch [igz.ch]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. drc.bmj.com [drc.bmj.com]
An In-Depth Technical Guide to 1,5-Anhydroglucitol (1,5-AG) Synthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring polyol, structurally similar to glucose, that is gaining increasing attention as a sensitive biomarker for short-term glycemic control. Unlike glycated hemoglobin (HbA1c), which reflects average blood glucose over several months, 1,5-AG levels respond rapidly to fluctuations in blood glucose, particularly postprandial hyperglycemia. This technical guide provides a comprehensive overview of the synthesis and degradation pathways of 1,5-AG, intended for researchers, scientists, and drug development professionals. The guide details the enzymatic processes involved, presents quantitative data, outlines experimental protocols for key assays, and provides visual representations of the metabolic and experimental workflows.
This compound Synthesis Pathways
The primary source of 1,5-AG in the human body is dietary; however, a minor endogenous synthesis pathway also exists.
Exogenous Pathway: Dietary Intake
1,5-AG is present in a wide variety of foods and is readily absorbed in the intestine.[1] Once absorbed, it enters the bloodstream and is distributed throughout the body.
Endogenous Pathway: From 1,5-Anhydrofructose
A minor endogenous synthesis pathway for 1,5-AG involves the reduction of 1,5-anhydrofructose (1,5-AF). 1,5-AF itself is a product of glycogen (B147801) metabolism. The enzyme 1,5-anhydro-D-fructose reductase catalyzes the conversion of 1,5-AF to 1,5-AG.[2][3]
Figure 1: Synthesis pathways of this compound.
This compound Degradation and Elimination
The primary route of 1,5-AG degradation is intracellular phosphorylation, followed by dephosphorylation in a "metabolite repair" pathway. The main route of elimination from the body is through renal excretion.
Intracellular Degradation: The Metabolite Repair Pathway
Once inside the cell, 1,5-AG can be phosphorylated by hexokinases (HK) at the 6th position to form This compound-6-phosphate (B96805) (1,5-AG6P).[4][5] This phosphorylation is a side reaction of hexokinases, which primarily act on glucose. 1,5-AG6P is a potent inhibitor of hexokinases and its accumulation can be toxic to cells.[4]
To prevent this toxicity, a metabolite repair pathway exists. 1,5-AG6P is transported into the endoplasmic reticulum by the glucose-6-phosphate transporter (G6PT).[6] Inside the endoplasmic reticulum, the enzyme glucose-6-phosphatase catalytic subunit 3 (G6PC3) dephosphorylates 1,5-AG6P back to 1,5-AG.[6][7] This process prevents the harmful accumulation of 1,5-AG6P.
Figure 2: Intracellular degradation and metabolite repair pathway of 1,5-AG.
Elimination: Renal Excretion
1,5-AG is freely filtered by the glomerulus in the kidneys.[1] Under normal glycemic conditions, it is almost completely reabsorbed in the proximal tubules. However, in a state of hyperglycemia, high levels of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a subsequent decrease in its plasma concentration.[1]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in 1,5-AG metabolism.
Table 1: Kinetic Parameters of Hexokinases for this compound and Glucose
| Enzyme | Substrate | Km (mM) | Relative Vmax (compared to Glucose) | Catalytic Efficiency (vs. Glucose) |
| Yeast Hexokinase | This compound | 3.9[8] | - | - |
| Rat Brain Hexokinase | This compound | 0.83[8] | - | - |
| Human Low-Km Hexokinases | This compound | - | - | 10,000-30,000-fold lower[7] |
| Human Low-Km Hexokinases | Glucose | ~0.03-0.1 | 1 | 1 |
Table 2: Kinetic Parameters of G6PC3 for this compound-6-Phosphate and Glucose-6-Phosphate
| Enzyme | Substrate | Km (mM) | Relative Dephosphorylation Efficiency |
| Human G6PC3 | This compound-6-Phosphate | ~0.43[6] | ~5-fold higher than G6P[7] |
| Human G6PC3 | Glucose-6-Phosphate | - | 1 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of 1,5-AG metabolism.
Measurement of this compound Levels
This method provides a quantitative determination of 1,5-AG in serum or plasma.
-
Principle: The assay is a two-step enzymatic method. In the first step, endogenous glucose is removed from the sample by phosphorylation using glucokinase. In the second step, pyranose oxidase oxidizes 1,5-AG, producing hydrogen peroxide, which is then detected colorimetrically.[9]
-
Procedure:
-
Sample Preparation: Use serum or plasma.
-
Glucose Elimination: The sample is incubated with a reagent containing glucokinase, ATP, and a regenerating system to convert all glucose to glucose-6-phosphate.
-
1,5-AG Oxidation: A second reagent containing pyranose oxidase is added. This enzyme specifically oxidizes 1,5-AG, producing hydrogen peroxide.
-
Colorimetric Detection: The generated hydrogen peroxide is measured using a peroxidase-catalyzed reaction that produces a colored product. The absorbance is read at a specific wavelength (e.g., 546 nm).[9]
-
Quantification: The concentration of 1,5-AG is determined by comparing the absorbance of the sample to that of a known standard.
-
Figure 3: Workflow for the enzymatic assay of 1,5-AG.
LC-MS provides a highly sensitive and specific method for the quantification of 1,5-AG.
-
Principle: This method uses liquid chromatography to separate 1,5-AG from other components in the sample, followed by mass spectrometry for detection and quantification.
-
Procedure:
-
Sample Preparation: Plasma samples are deproteinized, typically with a solvent like methanol (B129727) or acetonitrile. An internal standard (e.g., a stable isotope-labeled 1,5-AG) is added for accurate quantification.[10]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A hydrophilic interaction liquid chromatography (HILIC) column is often used for optimal separation of the polar 1,5-AG molecule.[11]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. 1,5-AG is typically detected in negative ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used for high specificity and sensitivity, monitoring the transition of the parent ion to a specific fragment ion.[10]
-
Quantification: The concentration of 1,5-AG in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 1,5-AG.
-
Measurement of Hexokinase Activity with this compound
This is a coupled enzyme assay to determine the rate of 1,5-AG phosphorylation by hexokinase.
-
Principle: The phosphorylation of 1,5-AG by hexokinase produces 1,5-AG6P. This reaction is coupled to the oxidation of 1,5-AG6P by a specific dehydrogenase (if available) or by measuring ATP consumption. A more common approach is to measure the ADP produced, which can be coupled to the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase system, monitoring the decrease in NADH absorbance at 340 nm.
-
Procedure (adapted from standard hexokinase assays):
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.
-
Enzyme and Substrate: Add a known amount of hexokinase enzyme to the reaction mixture. Initiate the reaction by adding this compound as the substrate.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production, which is stoichiometric with the phosphorylation of 1,5-AG.
-
Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance, using the molar extinction coefficient of NADH.
-
Measurement of G6PC3 Activity with this compound-6-Phosphate
This assay measures the phosphatase activity of G6PC3 by quantifying the inorganic phosphate (B84403) (Pi) released from 1,5-AG6P. The Malachite Green assay is a common method for this purpose.
-
Principle: The Malachite Green assay is a colorimetric method for the detection of inorganic phosphate. In an acidic solution, molybdate (B1676688) and Malachite Green form a complex with inorganic phosphate, resulting in a colored product that can be measured spectrophotometrically.[12][13]
-
Procedure:
-
Reaction: Incubate purified G6PC3 enzyme (or microsomal preparations containing G6PC3) with this compound-6-phosphate in a suitable buffer (e.g., Bis-Tris buffer, pH 6.5) at 37°C.
-
Stopping the Reaction: Terminate the reaction by adding an acidic solution, such as trichloroacetic acid.
-
Color Development: Add the Malachite Green reagent (a solution of Malachite Green and ammonium (B1175870) molybdate in acid) to the reaction mixture.
-
Spectrophotometric Measurement: After a short incubation period for color development, measure the absorbance at a wavelength of approximately 620-660 nm.
-
Quantification: The amount of inorganic phosphate released is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of phosphate.
-
Figure 4: Workflow for the G6PC3 activity assay using the Malachite Green method.
Conclusion
The synthesis and degradation of this compound are governed by a distinct set of metabolic pathways that are intricately linked to glucose metabolism. While primarily obtained from the diet, a minor endogenous synthesis route exists. The intracellular degradation of 1,5-AG is not a catabolic process for energy production but rather a protective "metabolite repair" mechanism to prevent the accumulation of the inhibitory compound 1,5-AG6P. The primary mode of 1,5-AG elimination is renal excretion, which is competitively inhibited by glucose, forming the basis of its utility as a sensitive marker of short-term hyperglycemia. The detailed understanding of these pathways and the availability of robust analytical methods are crucial for researchers and clinicians in the fields of diabetes, metabolism, and drug development. Further research into the kinetic properties of the involved enzymes and the regulation of these pathways will continue to enhance the clinical and scientific value of this compound.
References
- 1. Clinical application of the serum this compound assay method using glucose 3-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Malachite Green-Based Assay to Assess Glucan Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.red [2024.sci-hub.red]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. OnlineMedEd | OnlineMedEd [onlinemeded.org]
- 6. Biochemical characterization of the human ubiquitous glucose‐6‐phosphatase in neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiology of the Neutropenia of GSDIb and G6PC3 Deficiency: Origin, Metabolism and Elimination of 1,5‐Anhydroglucitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diazyme.com [diazyme.com]
- 10. Determination of glycemic monitoring marker this compound in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. interchim.fr [interchim.fr]
The Biochemical Properties of 1,5-Anhydroglucitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, six-carbon monosaccharide, structurally similar to glucose but lacking the hydroxyl group at the C-1 position.[1] This seemingly minor structural difference renders it metabolically inert within the human body.[2][3] While not a direct participant in cellular energy metabolism, 1,5-AG has emerged as a highly sensitive and specific biomarker for the short-term monitoring of glycemic control, offering a unique window into recent hyperglycemic excursions that may not be fully captured by traditional markers like HbA1c.[4][5][6] This technical guide provides an in-depth exploration of the biochemical properties of 1,5-AG, its physiological handling, and the methodologies employed in its study, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound, with the chemical formula C6H12O5 and a molar mass of 164.16 g/mol , exists as a stable polyol.[7] Its IUPAC name is (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol.[7] The closed pyranose ring structure contributes to its chemical stability.[1]
Biochemical Fate and Physiological Role
Unlike glucose, 1,5-AG is not significantly metabolized in the body, with a metabolic rate of less than 3%.[2][3] It is primarily obtained from dietary sources, absorbed in the intestine, and distributed throughout the body's tissues.[1] Under normoglycemic conditions, a stable plasma concentration of 1,5-AG is maintained through a dynamic equilibrium between dietary intake and renal excretion and reabsorption.[8]
The pivotal aspect of 1,5-AG's physiology lies in its renal handling. It is freely filtered by the glomerulus and subsequently reabsorbed in the proximal tubules by sodium-glucose cotransporters (SGLTs), primarily SGLT5 and to a lesser extent, SGLT4.[9][10][11] Glucose competitively inhibits this reabsorption process.[8] When blood glucose levels exceed the renal threshold for reabsorption (typically around 180 mg/dL), the excess glucose in the glomerular filtrate saturates the SGLTs, leading to a significant reduction in 1,5-AG reabsorption and a subsequent increase in its urinary excretion. This results in a rapid and pronounced decrease in serum 1,5-AG concentrations, making it a sensitive indicator of recent hyperglycemic episodes.[4][5][6]
Quantitative Data
The plasma concentration of 1,5-AG is a key parameter in its clinical and research applications. The following tables summarize typical concentrations in different populations and the kinetic parameters of its renal transporters.
Table 1: Plasma Concentrations of this compound
| Population | Mean Concentration (µg/mL) | Range (µg/mL) | Reference(s) |
| Healthy Adults | 28.44 ± 8.76 | 8.4 - 28.7 | [1][12] |
| Healthy Males | 31.11 ± 8.91 | 15.8 - 52.6 | [4] |
| Healthy Females | 26.33 ± 8.05 | 14.3 - 48.0 | [4] |
| Type 2 Diabetes Mellitus | 4.57 ± 3.71 | 0.9 - 26.6 | [6][12] |
| Type 1 Diabetes (HbA1c <8%) | - | 1.5 - 11.1 | [13] |
| Type 1 Diabetes (HbA1c 8-9%) | - | 1.5 - 6.9 | [13] |
| Type 1 Diabetes (HbA1c >9%) | - | 1.0 - 8.7 | [13] |
Table 2: Kinetic Parameters of this compound Renal Transporters
| Transporter | Substrate | Km (mM) | Vmax (relative units) | Reference(s) |
| Human SGLT5 | This compound | 0.38 ± 0.05 | 100 | [14] |
| Human SGLT5 | Mannose | 1.2 ± 0.2 | 120 | [14] |
| Human SGLT4 | Mannose | 0.21 ± 0.03 | 100 | [14] |
| Human SGLT4 | This compound | >10 | - | [14] |
Experimental Protocols
Quantification of this compound in Serum/Plasma using an Enzymatic Assay
This protocol is based on the principles of commercially available enzymatic assays like the GlycoMark™ and Determiner-L kits.[7][15]
Principle:
The assay involves a two-step enzymatic reaction. First, endogenous glucose in the sample is phosphorylated by hexokinase to glucose-6-phosphate, which is not a substrate for the subsequent reaction. In the second step, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction catalyzed by peroxidase.
Materials:
-
Serum or plasma sample
-
1,5-AG Assay Kit (e.g., Diazyme 1,5-AG Assay) containing:
-
Reagent 1 (R1): Buffer, Hexokinase, ATP, Phosphoenolpyruvate, Pyruvate Kinase
-
Reagent 2 (R2): Buffer, Pyranose Oxidase, Peroxidase, Chromogen
-
Calibrators
-
-
Clinical chemistry analyzer
Procedure:
-
Sample Preparation: Centrifuge blood sample to obtain serum or plasma. Samples can typically be stored at 2-8°C for up to one week or frozen for longer storage.
-
Assay Reaction: a. A specific volume of the sample is mixed with Reagent 1. This initiates the enzymatic removal of glucose. b. After a short incubation period, Reagent 2 is added. This starts the oxidation of 1,5-AG and the subsequent color development.
-
Measurement: The absorbance of the resulting colored product is measured photometrically by the clinical chemistry analyzer. The concentration of 1,5-AG in the sample is proportional to the change in absorbance.
-
Calibration: A calibration curve is generated using the provided calibrators of known 1,5-AG concentrations.
-
Calculation: The 1,5-AG concentration in the unknown samples is calculated from the calibration curve.
Measurement of this compound Transport in a Cell-Based Assay
This protocol describes a general method for studying the transport of 1,5-AG into cultured cells expressing specific transporters, such as SGLT5.[9][10]
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression vectors for the transporter of interest (e.g., human SGLT5)
-
Cell culture medium and reagents
-
Transfection reagent
-
Radiolabeled [³H]-1,5-Anhydroglucitol
-
Transport buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Transfection: a. Culture HEK293T cells in appropriate culture dishes. b. Transfect the cells with the expression vector for the transporter of interest using a suitable transfection reagent. A control group should be transfected with an empty vector. c. Allow the cells to express the transporter for 24-48 hours.
-
Transport Assay: a. Wash the cells with pre-warmed transport buffer. b. Add transport buffer containing a known concentration of radiolabeled [³H]-1,5-AG to the cells. c. Incubate for a defined period (e.g., 10-60 minutes) at 37°C. d. To stop the transport, rapidly wash the cells with ice-cold transport buffer.
-
Quantification: a. Lyse the cells with a suitable lysis buffer. b. Measure the protein concentration of the cell lysate. c. Add a portion of the cell lysate to a scintillation vial with scintillation cocktail. d. Quantify the amount of radioactivity in the lysate using a scintillation counter.
-
Data Analysis: a. Calculate the rate of 1,5-AG uptake, typically expressed as pmol/mg protein/min. b. Compare the uptake in cells expressing the transporter to the control cells to determine the specific transport activity. c. For kinetic analysis (Km and Vmax), perform the assay with varying concentrations of unlabeled 1,5-AG in the presence of a fixed concentration of radiolabeled 1,5-AG.
Visualizations
Caption: Metabolic fate of this compound in the human body.
Caption: Workflow of the enzymatic assay for this compound quantification.
Caption: The physiological basis for decreased 1,5-AG in hyperglycemia.
References
- 1. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The metabolism and transport of this compound in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 8. This compound | Rupa Health [rupahealth.com]
- 9. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SGLT5 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. A study on the association of serum this compound levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of this compound, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diazyme.com [diazyme.com]
1,5-Anhydroglucitol as a biomarker of short-term glycemic control
An In-depth Technical Guide to 1,5-Anhydroglucitol as a Biomarker of Short-Term Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (1,5-AG) is a naturally occurring, diet-derived polyol that has emerged as a sensitive and specific biomarker for short-term glycemic control. Unlike traditional markers such as Hemoglobin A1c (HbA1c), which reflects average glycemia over 2-3 months, 1,5-AG provides a unique window into glycemic excursions over the preceding 1-2 weeks.[1][2] Its serum concentration is inversely proportional to the degree of recent hyperglycemia, particularly postprandial glucose spikes. This guide provides a comprehensive technical overview of 1,5-AG, including its biochemical mechanism, comparative performance against other glycemic markers, detailed analytical methodologies, and clinical utility and limitations. The information presented is intended to support research and development efforts in diabetes management and therapeutic evaluation.
Core Mechanism of this compound as a Glycemic Biomarker
The utility of 1,5-AG as a biomarker is rooted in its renal handling, which is directly influenced by plasma glucose concentrations.
-
Origin and Steady State: 1,5-AG is a structurally stable monosaccharide primarily derived from food.[1][3] In individuals with normal glucose tolerance, a steady state is maintained between dietary intake and renal excretion, resulting in stable serum levels.[4][5]
-
Renal Filtration and Reabsorption: 1,5-AG is freely filtered by the glomerulus and is almost completely (99.9%) reabsorbed back into the bloodstream in the renal proximal tubules.[3][4][5][6] Recent studies have identified Sodium-Glucose Cotransporter 5 (SGLT5) as the primary transporter responsible for this reabsorption.[1][7]
-
Competitive Inhibition by Glucose: Glucose and 1,5-AG compete for reabsorption. When blood glucose levels rise above the renal threshold for glucosuria (typically ~180 mg/dL), the high concentration of glucose in the tubular fluid competitively inhibits the reabsorption of 1,5-AG.[3][4][5]
-
Inverse Correlation with Hyperglycemia: This inhibition leads to increased urinary excretion of 1,5-AG and a corresponding rapid decrease in its serum concentration.[4][8] Therefore, low serum 1,5-AG levels are a direct indicator of recent hyperglycemic episodes where blood glucose exceeded 180 mg/dL.[4] Once normoglycemia is restored, serum 1,5-AG levels begin to rise, returning to normal over approximately 1-2 weeks.[2][6]
Quantitative Data and Performance Analysis
The performance of 1,5-AG has been evaluated in numerous studies, often in comparison to other glycemic markers.
Comparison of Glycemic Biomarkers
1,5-AG fills a critical gap between short-term glucose monitoring and long-term HbA1c assessment.
| Feature | This compound (1,5-AG) | Hemoglobin A1c (HbA1c) | Fructosamine (FA) | Glycated Albumin (GA) |
| Timeframe Reflected | 1–2 weeks[1][2] | 2–3 months | 2–3 weeks | 2–3 weeks |
| Primary Indication | Postprandial hyperglycemia & glycemic excursions[4] | Long-term average glycemic control | Intermediate-term average glycemic control | Intermediate-term average glycemic control |
| Biological Principle | Competitive renal reabsorption with glucose[3][4] | Non-enzymatic glycation of hemoglobin | Non-enzymatic glycation of total serum proteins | Non-enzymatic glycation of albumin |
| Key Advantage | High sensitivity to transient hyperglycemia[9] | Well-standardized, strong outcome data | Not affected by RBC lifespan | Not affected by RBC lifespan |
| Key Limitation | Affected by severe renal/liver disease, pregnancy, SGLT2 inhibitors[4] | Affected by hemoglobinopathies, anemia, hemolysis[1] | Affected by serum protein/albumin concentrations | Affected by conditions altering albumin metabolism |
Correlation with Continuous Glucose Monitoring (CGM) Indices
Studies have shown that 1,5-AG levels correlate significantly with measures of glycemic variability derived from CGM, particularly in patients with type 1 diabetes.
| CGM Parameter | Correlation Coefficient (r) with 1,5-AG | Significance |
| Standard Deviation (SD) of Glucose | -0.576 | P < 0.05 |
| Mean Amplitude of Glucose Excursion (MAGE) | -0.613 | P < 0.05 |
| Lability Index | -0.600 | P < 0.05 |
| Mean Post-meal Maximum Glucose (MPMG) | -0.630 | P < 0.05 |
| Area Under Curve >180 mg/dL (AUC-180) | -0.500 | P < 0.05 |
| Data from a study on patients with Type 1 Diabetes. |
Performance in Diabetes Screening and Reference Ranges
1,5-AG has demonstrated utility as a screening tool for diabetes, offering high specificity.
| Parameter | Value | Source |
| Screening Cutoff | 14 µg/mL | Yamanouchi et al. (1991) |
| Sensitivity | 84.2% | Yamanouchi et al. (1991) |
| Specificity | 93.1% | Yamanouchi et al. (1991) |
| Screening Cutoff | 11.18 µg/mL | Study in Chinese population |
| Sensitivity | 92.6% | Study in Chinese population[10] |
| Specificity | 82.3% | Study in Chinese population[10] |
| Normal Range (Male, ≥18 years) | 7.3–36.6 µg/mL | Quest Diagnostics[11] |
| Normal Range (Female, ≥18 years) | 7.5–28.4 µg/mL | Quest Diagnostics[11] |
Experimental Protocols for 1,5-AG Measurement
Several methods are available for the quantification of 1,5-AG in biological samples, primarily enzymatic assays and mass spectrometry.[10]
Enzymatic Colorimetric Assay (e.g., GlycoMark™)
This is the most common method used in clinical laboratories. The assay is FDA-cleared and can be adapted to most automated chemistry analyzers.[2][6][12]
Principle: The assay involves a two-step enzymatic reaction to ensure specificity for 1,5-AG in the presence of high concentrations of glucose.[2][6]
-
Glucose Elimination: The sample (serum or plasma) is first treated with glucokinase (GK) in the presence of adenosine (B11128) triphosphate (ATP). This reaction phosphorylates glucose to glucose-6-phosphate (G-6-P), effectively removing it from the subsequent reaction.[6][12]
-
1,5-AG Measurement: Pyranose oxidase (PROD) is then added. PROD specifically oxidizes the 2-hydroxyl group of 1,5-AG, producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then measured colorimetrically using a peroxidase (POD) catalyzed reaction, and the resulting color change is proportional to the 1,5-AG concentration.[2][6][12]
Methodology Overview:
-
Sample Type: Serum or Plasma (EDTA, Heparin).[11]
-
Sample Preparation: Typically involves simple dilution; no extraction is required.
-
Instrumentation: Automated clinical chemistry analyzer.
-
Calibration: A two-point calibration is typically used.[4]
-
Reagents: Reagents include R1 (containing glucokinase, ATP, phosphoenolpyruvate) and R2 (containing pyranose oxidase, peroxidase, and a chromogen).
-
Procedure: The analyzer automatically pipettes the sample and reagents into a cuvette, incubates the mixture, and measures the absorbance change at a specific wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS serves as a reference method, offering high sensitivity and specificity. It is particularly useful for research applications or for resolving discrepancies from enzymatic assays, such as in patients with uremia.[5][13]
Principle: This method separates 1,5-AG from other sample components using liquid chromatography and then detects and quantifies it based on its unique mass-to-charge ratio using tandem mass spectrometry.
Methodology Overview:
-
Sample Preparation: Protein precipitation is performed, typically with a solvent like methanol (B129727) or acetonitrile. An isotope-labeled internal standard (e.g., 1,5-AG-¹³C₆) is added prior to precipitation to ensure accurate quantification.[13]
-
Chromatography: Separation is often achieved using a hydrophilic interaction liquid chromatography (HILIC) or an amide column.[13][14]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[13]
-
Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 1,5-AG and its internal standard are monitored for high selectivity.
-
Quantification: The concentration of 1,5-AG is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Clinical Utility and Limitations
Clinical Applications
-
Monitoring Postprandial Hyperglycemia: 1,5-AG is a superior marker for detecting postprandial glycemic excursions, which may be missed by HbA1c, especially in patients with seemingly well-controlled diabetes (e.g., HbA1c < 8%).[4]
-
Assessing Short-Term Therapy Adjustments: Changes in 1,5-AG levels can be observed within 1-2 weeks, providing rapid feedback on the effectiveness of lifestyle or medication changes.[3]
-
Complement to HbA1c: In patients with discordant HbA1c and self-monitored blood glucose results, 1,5-AG can help clarify the degree of recent hyperglycemic exposure.
-
Identifying Glycemic Variability: Low 1,5-AG levels suggest significant glucose fluctuations, which are an independent risk factor for diabetic complications.[15]
Limitations and Confounding Factors
The interpretation of 1,5-AG levels requires consideration of several clinical conditions that can affect its measurement independent of glycemia.
-
Renal Dysfunction: While levels are reliable in mild to moderate chronic kidney disease (CKD Stages 1-3), 1,5-AG is not a valid marker in patients with severe renal dysfunction or end-stage renal disease (ESRD), where its concentration is artificially low.
-
SGLT2 Inhibitors: This class of diabetes medication blocks glucose reabsorption in the kidney, which also significantly increases the excretion of 1,5-AG, leading to artificially low serum levels that do not reflect glycemic control.
-
Other Conditions: The accuracy of 1,5-AG may also be limited in patients with advanced liver cirrhosis, during pregnancy due to altered renal hemodynamics, and after gastrectomy.[4]
Conclusion for Drug Development Professionals
This compound offers a distinct and valuable endpoint for clinical trials and research focused on diabetes. Its ability to rapidly detect changes in glycemic excursions, particularly postprandial hyperglycemia, makes it an ideal tool for evaluating the efficacy of therapeutic agents that target these specific aspects of glycemic dysregulation. By incorporating 1,5-AG into study protocols, researchers can gain earlier and more nuanced insights into a drug's mechanism of action and its impact on glycemic variability, complementing the long-term data provided by HbA1c. Understanding its mechanism, analytical methodologies, and clinical limitations is crucial for its proper implementation and interpretation in a research and development setting.
References
- 1. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia [pubmed.ncbi.nlm.nih.gov]
- 2. diazyme.com [diazyme.com]
- 3. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]
- 4. igz.ch [igz.ch]
- 5. Quantification of serum this compound in uremic and diabetic patients by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparable performance of this compound and continuous glucose monitoring in detecting subclinical atherosclerosis in elderly patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20080187943A1 - this compound (1,5-Ag) Assay and A1C/1,5-Ag Assay Combination For Measuring Blood Glucose Excursions in General and Postprandial Hyperglycemia in Diabetic Patients - Google Patents [patents.google.com]
- 10. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 11. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Determination of glycemic monitoring marker this compound in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
Technical Guide: Mechanism of 1,5-Anhydroglucitol Reabsorption in Renal Tubules
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that is extensively reabsorbed in the kidneys under normal physiological conditions. Its serum concentration is a sensitive biomarker for short-term glycemic control, as its renal reabsorption is competitively inhibited by glucose. This technical guide provides an in-depth examination of the molecular mechanisms governing 1,5-AG reabsorption in the renal tubules. Recent functional studies have definitively identified Solute Carrier Family 5 Member 10 (SLC5A10), also known as Sodium-Glucose Cotransporter 5 (SGLT5), as the primary transporter responsible for this process. This document details the function of SGLT5, presents its kinetic parameters, outlines key experimental protocols for its study, and illustrates the core physiological pathways.
Core Reabsorption Mechanism
The reabsorption of 1,5-AG is an active process occurring predominantly in the proximal tubules of the kidney. Over 99% of the 1,5-AG filtered by the glomerulus is reabsorbed back into the bloodstream, maintaining stable plasma levels in healthy individuals[1]. The mechanism is a form of secondary active transport, intrinsically linked to the sodium gradient maintained across the apical membrane of the proximal tubule epithelial cells.
The core process involves:
-
Apical Transport: 1,5-AG in the tubular fluid binds to the SGLT5 transporter on the apical (luminal) membrane. The transport of 1,5-AG into the cell is coupled with the transport of sodium ions (Na+) down their electrochemical gradient.
-
Basolateral Gradient Maintenance: The low intracellular Na+ concentration that drives this process is actively maintained by the Na+/K+-ATPase pump located on the basolateral membrane, which expends ATP to pump Na+ out of the cell in exchange for potassium ions (K+).
-
Basolateral Efflux: Once inside the tubular cell, 1,5-AG is thought to exit into the interstitial fluid and peritubular capillaries via a facilitated diffusion transporter on the basolateral membrane, although this specific transporter is not yet fully characterized.
Competitive Inhibition by Glucose
The reabsorption of 1,5-AG is critically influenced by the glucose concentration in the tubular fluid. When plasma glucose levels rise above the renal threshold (typically ~180 mg/dL), the filtered load of glucose increases significantly[2][3]. SGLT proteins, including SGLT5, have an affinity for glucose. The high concentration of glucose in the filtrate outcompetes 1,5-AG for binding to SGLT5, leading to a marked reduction in 1,5-AG reabsorption and a subsequent increase in its urinary excretion[3][4]. This competitive inhibition is the fundamental principle behind the clinical use of serum 1,5-AG as a marker for hyperglycemic excursions[4][5].
Role of SGLT2 Inhibitors
Sodium-Glucose Cotransporter 2 (SGLT2) is responsible for reabsorbing approximately 90% of the filtered glucose in the early proximal tubule[6]. Pharmacological inhibitors of SGLT2 (gliflozins) are used to treat type 2 diabetes. These drugs block glucose reabsorption, leading to therapeutic glycosuria. This elevated glucose concentration in the downstream segments of the proximal tubule, where SGLT5 is expressed, competitively inhibits SGLT5-mediated 1,5-AG reabsorption. Therefore, treatment with SGLT2 inhibitors paradoxically lowers serum 1,5-AG levels, an effect that is independent of glycemic control improvement[7][8][9].
Caption: Renal tubular cell mechanism for 1,5-AG reabsorption via SGLT5.
Key Transporters: SGLT5 and SGLT4
While early research suggested SGLT4 (SLC5A9) as a candidate for 1,5-AG reabsorption, recent functional characterization studies have established that SGLT5 is the principal renal transporter for 1,5-AG in humans[7][8]. SGLT4 has been shown to be a high-affinity mannose transporter with negligible activity towards 1,5-AG[7]. Both SGLT4 and SGLT5 are localized to the apical membrane of proximal tubule cells, primarily in the S2 segment[10][11].
Quantitative Data Presentation
The kinetic properties of human SGLT4 and SGLT5 have been characterized, highlighting their distinct substrate specificities.
Table 1: Kinetic Parameters of Human SGLT5
| Substrate | Michaelis Constant (Km) | Max Velocity (Vmax) | Catalytic Efficiency (Vmax/Km) | Reference |
|---|---|---|---|---|
| This compound | 167 ± 21 µM | 155 ± 6 pmol/mg protein/min | 0.93 | [7] |
| D-Mannose | 510 ± 121 µM | 136 ± 18 pmol/mg protein/min | 0.27 | [7] |
Data from transport assays in HEK293T cells overexpressing human SGLT5.
Table 2: Kinetic and Inhibition Parameters of Human SGLT4
| Substrate / Inhibitor | Parameter | Value | Notes | Reference |
|---|---|---|---|---|
| Methyl-α-D-glucopyranoside (AMG) | Km | 2.6 mM | Substrate analog used for transport assays. | [10][11] |
| Methyl-α-D-glucopyranoside (AMG) | Vmax | 29 pmol/well/min | In hSGLT4-expressing COS-7 cells. | [10][11] |
| D-Mannose | - | - | Primary substrate; transports ~10x better than SGLT5. | [7] |
| this compound | - | - | Not a substrate for human SGLT4. |[7] |
Table 3: Competitive Inhibition of SGLT5 by Gliflozins
| Inhibitor | IC50 for 1,5-AG Transport | Reference |
|---|---|---|
| Empagliflozin | 1.1 ± 0.1 µM | [7] |
| Dapagliflozin | 0.23 ± 0.02 µM | [7] |
| Remogliflozin | 0.35 ± 0.05 µM | [7] |
IC50 values determined in HEK293T cells overexpressing human SGLT5 with 10 µM 1,5-AG.
Experimental Protocols
The characterization of SGLT5 as the primary 1,5-AG transporter relies on specific experimental methodologies.
Protocol: In Vitro Radiolabeled Substrate Uptake Assay
This protocol describes a method to measure the transport activity of SGLT5 expressed in a mammalian cell line, adapted from methodologies described in the literature[2][7].
Objective: To quantify the uptake of radiolabeled this compound in HEK293T cells stably expressing human SGLT5.
Materials:
-
HEK293T cells stably transfected with human SGLT5 (or empty vector control).
-
Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
24-well cell culture plates.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.
-
Substrate: 2-[³H + ¹H]-1,5-Anhydroglucitol (radiolabeled 1,5-AG).
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: 0.2 N NaOH with 0.2% SDS.
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Cell Culture: Seed SGLT5-expressing HEK293T cells and control cells into 24-well plates at a density of 0.5 x 10⁶ cells/well. Culture overnight at 37°C and 5% CO₂ to allow for adherence.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash cells twice with 1 mL of pre-warmed (37°C) Transport Buffer.
-
Pre-incubation: Add 0.5 mL of Transport Buffer to each well and incubate for 15 minutes at 37°C to equilibrate.
-
Uptake Initiation: Aspirate the buffer. Initiate the transport reaction by adding 250 µL of Transport Buffer containing the desired concentration of radiolabeled 1,5-AG (e.g., for kinetic analysis, a range from 10 µM to 1 mM).
-
Incubation: Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 30-60 minutes).
-
Uptake Termination: Terminate the assay by rapidly aspirating the substrate solution and immediately washing the cells three times with 1 mL of ice-cold PBS to remove extracellular substrate.
-
Cell Lysis: Lyse the cells by adding 300 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to scintillation vials. Add 4 mL of scintillation cocktail, mix thoroughly, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Normalize CPM to the protein content of each well (determined by a parallel BCA assay).
-
Subtract the non-specific uptake (measured in control cells) from the total uptake.
-
For kinetic analysis, plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caption: Experimental workflow for an in vitro radiolabeled substrate uptake assay.
Protocol: Immunohistochemistry for SGLT5 Localization
This protocol provides a general framework for localizing SGLT5 protein in formalin-fixed, paraffin-embedded kidney tissue sections.
Objective: To visualize the distribution of SGLT5 protein in the human renal cortex.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) human kidney tissue blocks.
-
Microtome.
-
Xylene, ethanol (B145695) series (100%, 95%, 70%).
-
Antigen Retrieval Buffer: Citrate buffer (10 mM, pH 6.0).
-
Blocking Buffer: 5% normal goat serum in PBS with 0.1% Triton X-100.
-
Primary Antibody: Rabbit anti-SGLT5 (anti-SLC5A10) polyclonal antibody.
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) or HRP.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
-
Fluorescence or light microscope.
Methodology:
-
Sectioning and Deparaffinization: Cut 4-5 µm sections from FFPE kidney blocks and mount on charged slides. Deparaffinize sections by incubating in xylene (2x 5 min) and rehydrate through a graded ethanol series (100% to 70%), followed by water.
-
Antigen Retrieval: Immerse slides in Citrate Buffer and heat in a water bath or steamer at 95-100°C for 20-40 minutes. Allow to cool to room temperature.
-
Permeabilization & Blocking: Wash slides with PBS (3x 5 min). Incubate sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-SGLT5 primary antibody in Blocking Buffer to its optimal concentration. Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides with PBS (3x 5 min). Apply the fluorophore-conjugated secondary antibody, diluted in PBS, and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash slides with PBS (3x 5 min). Apply DAPI solution for 5 minutes to stain cell nuclei.
-
Mounting: Rinse slides briefly in PBS. Mount with an aqueous mounting medium and apply a coverslip.
-
Imaging: Visualize the sections using a fluorescence microscope. SGLT5 staining is expected at the apical (brush border) membrane of proximal tubule epithelial cells.
Signaling and Regulation
The primary regulatory mechanism for 1,5-AG reabsorption is acute competitive inhibition by luminal glucose. Chronic regulatory mechanisms are less understood. However, studies in diabetic mouse models have shown that the gene expression of several glucose transporters, including Slc5a9 (SGLT4) and Slc5a10 (SGLT5), is significantly increased in the proximal tubules[12]. This suggests that chronic hyperglycemia may lead to an upregulation of these transporters, potentially as a compensatory mechanism. The specific signaling pathways (e.g., transcription factors, hormonal regulation) that mediate this upregulation in the context of diabetes require further investigation.
Caption: Indirect inhibition of 1,5-AG reabsorption by SGLT2 inhibitors.
References
- 1. Immunohistochemical expressionof sodium-dependent glucose transporter - 2 (SGLT-2) in clear cell renal carcinoma: possible prognostic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The progress of clinical research on the detection of this compound in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical potential of this compound as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 6. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SGLT5 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 11. SGLT4 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 12. Analysis of potential biomarkers for diabetic kidney disease based on single-cell RNA-sequencing integrated with a single-cell sequencing assay for transposase-accessible chromatin - PMC [pmc.ncbi.nlm.nih.gov]
1,5-Anhydroglucitol's Role in Cellular Glucose Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol structurally similar to glucose, has emerged as a significant molecule in the landscape of glucose metabolism and transport. This technical guide provides an in-depth exploration of the core mechanisms by which 1,5-AG interacts with and influences cellular glucose transport. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key pathways to facilitate a deeper understanding and further investigation into the multifaceted role of 1,5-AG.
Introduction
This compound is a six-carbon monosaccharide, distinguished from glucose by the absence of a hydroxyl group at the C-1 position. Primarily obtained from dietary sources, 1,5-AG is metabolically inert, with a metabolic rate of less than 3% in hepatocytes and skeletal muscle cells. Its concentration in the blood is maintained at a stable level in healthy individuals, typically ranging from 12-40 µg/mL. The core of 1,5-AG's physiological significance lies in its competitive relationship with glucose for transport across cellular and renal membranes, making it a sensitive biomarker for short-term glycemic control. This guide delves into the molecular interactions and cellular consequences of 1,5-AG's presence in biological systems.
Cellular Transport of this compound
The transport of 1,5-AG into cells is a critical step in its physiological action and is mediated by the same transporters responsible for glucose uptake: the sodium-glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs).
SGLT-Mediated Transport
SGLT proteins are secondary active transporters that couple the uptake of glucose (or 1,5-AG) to the sodium gradient. The primary sites of SGLT-mediated 1,5-AG transport are the renal tubules, where it is almost completely reabsorbed under normoglycemic conditions.
Recent studies have identified SGLT5 as the main renal transporter for 1,5-AG. In hyperglycemic states, elevated glucose levels competitively inhibit the SGLT-mediated reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum concentrations.
GLUT-Mediated Transport
Facilitative glucose transporters (GLUTs) are a family of passive carriers that mediate the transport of glucose across the plasma membranes of most cells. Evidence suggests that 1,5-AG can also be transported by GLUT proteins, allowing it to move freely in and out of cells in accordance with its concentration gradient. Cellular uptake of 1,5-AG has been observed to be competitive with glucose in various cell lines, implicating the involvement of GLUT1, GLUT2, and GLUT3 . However, detailed kinetic studies to determine the specific affinity and transport capacity of each GLUT isoform for 1,5-AG are still an area of active research.
Quantitative Data on this compound Transport and Metabolism
The following tables summarize key quantitative data related to the interaction of 1,5-AG with cellular transport and metabolic machinery.
Table 1: Kinetic Parameters of this compound Transport
| Transporter | Substrate | Km (µM) | Vmax | Cell Type/System | Reference |
| Human SGLT5 | This compound | 167 ± 21 | - | HEK293T cells | |
| Human SGLT5 | Mannose | Higher than 1,5-AG | - | HEK293T cells |
Table 2: Affinity of Enzymes for this compound Compared to Glucose
| Enzyme | Relative Affinity (1,5-AG vs. Glucose) | Reference |
| Glucose Oxidase (GOD) | 5% | |
| Hexokinase (HK) | 42.5% |
Table 3: Serum Concentrations of this compound
| Condition | Serum Concentration (µg/mL) | Reference |
| Healthy Adults | 12 - 40 | |
| Type 2 Diabetes | Significantly lower than healthy adults | |
| HNF-1α MODY | Lower than Type 2 Diabetes |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of 1,5-AG's role in cellular processes. The following are generalized protocols for key experiments.
Radiolabeled this compound Uptake Assay in HEK293T Cells
This protocol is adapted from studies investigating SGLT5-mediated transport.
Objective: To measure the uptake of radiolabeled 1,5-AG into HEK293T cells expressing a specific transporter (e.g., SGLT5).
Materials:
-
HEK293T cells
-
Transfection reagent and plasmid DNA encoding the transporter of interest
-
Radiolabeled 1,5-AG (e.g., 2-[³H]-1,5-AG)
-
Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells to 70-90% confluency. Transfect cells with the plasmid encoding the transporter of interest 36-48 hours prior to the assay.
-
Cell Seeding: Seed the transfected cells into a suitable multi-well plate.
-
Uptake Initiation: Wash the cells with uptake buffer. Initiate the transport by adding uptake buffer containing a known concentration of radiolabeled 1,5-AG. For competitive inhibition studies, also include varying concentrations of unlabeled glucose or other inhibitors.
-
Uptake Termination: After a defined incubation period (e.g., 30-60 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Calculate the transport kinetics (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
Enzymatic Assay for this compound Quantification in Serum/Plasma
This is a generalized protocol based on commercially available kits (e.g., GlycoMark™).
Objective: To quantify the concentration of 1,5-AG in biological fluids.
Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose is removed. Then, 1,5-AG is oxidized by pyranose oxidase, generating hydrogen peroxide, which is detected colorimetrically.
Procedure:
-
Sample Pretreatment: Incubate the serum or plasma sample with a reagent containing glucokinase and ATP to phosphorylate and thus sequester endogenous glucose.
-
1,5-AG Oxidation: Add a second reagent containing pyranose oxidase to oxidize 1,5-AG, producing an equimolar amount of hydrogen peroxide.
-
Colorimetric Detection: The hydrogen peroxide reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength.
-
Quantification: Determine the 1,5-AG concentration by comparing the sample's absorbance to a standard curve generated with known concentrations of 1,5-AG.
Signaling Pathways and Logical Relationships
The interaction of 1,5-AG with glucose transporters and its subsequent, albeit minimal, intracellular presence can influence cellular signaling. The following diagrams, generated using the DOT language, illustrate these relationships.
Competitive Inhibition of Renal 1,5-AG Reabsorption
Caption: Competitive inhibition of 1,5-AG reabsorption by glucose in the renal tubule via SGLT5.
Cellular Uptake and Intracellular Fate of 1,5-AG
Caption: Cellular uptake of 1,5-AG via GLUT and SGLT transporters in competition with glucose.
Potential Influence of 1,5-AG on Signaling Pathways
While direct evidence is limited, some studies suggest potential downstream effects of 1,5-AG.
Caption: Potential, though not fully established, effects of 1,5-AG on cellular signaling pathways.
Conclusion and Future Directions
This compound plays a well-defined role as a competitive inhibitor of glucose transport, particularly at the level of renal SGLT transporters. This property underpins its utility as a sensitive biomarker of short-term hyperglycemia. Its transport into other cells via GLUT transporters is evident, but the precise kinetics and the physiological relevance of this transport require more detailed investigation. Furthermore, while initial studies have hinted at potential effects on intracellular signaling pathways, the direct impact of 1,5-AG on the regulation of glucose transporter expression and translocation remains an open and promising area for future research. A deeper understanding of these mechanisms could unveil novel therapeutic strategies for metabolic diseases.
For drug development professionals, the competitive interaction between 1,5-AG and glucose at SGLT5 presents a potential target for modulating renal glucose and 1,5-AG handling. Further research into small molecule modulators of SGLT5 could have implications for conditions where serum 1,5-AG levels are of clinical significance. The continued exploration of 1,5-AG's cellular and molecular biology will undoubtedly provide valuable insights into the intricate network of glucose homeostasis.
A Technical Guide to the Clinical Potential of 1,5-Anhydroglucitol as a Biomarker in Diabetes Mellitus
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, chemically stable monosaccharide that is emerging as a significant biomarker for the short-term monitoring of glycemic control in individuals with diabetes mellitus.[1] Structurally similar to glucose, its serum concentration is inversely correlated with blood glucose levels, particularly reflecting transient hyperglycemic excursions that may not be captured by traditional markers like HbA1c.[2] This guide provides a comprehensive overview of the physiological basis of 1,5-AG as a biomarker, its clinical applications, detailed analytical methodologies, and its comparative advantages and limitations. It aims to serve as a technical resource for professionals involved in diabetes research and the development of novel therapeutic agents.
The Physiological Basis of this compound Metabolism
1,5-AG is primarily derived from dietary sources and, under normal physiological conditions, its concentration in the blood is maintained at a stable level.[3][4] This stability is the result of a balance between dietary intake, glomerular filtration, and near-complete reabsorption in the renal proximal tubules.[3][5]
When blood glucose concentrations rise above the renal threshold for glucosuria (typically 160–180 mg/dL), the excess glucose competitively inhibits the tubular reabsorption of 1,5-AG.[3][6] This leads to increased urinary excretion of 1,5-AG and a corresponding rapid decrease in its serum levels.[7] Because of this dynamic, serum 1,5-AG levels reflect glycemic control over a period of approximately 1 to 2 weeks, making it a sensitive indicator of short-term hyperglycemia.[1][6][8]
Clinical Utility and Applications
Monitoring Short-Term Glycemic Control and Variability
Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG provides a snapshot of glycemic control over the preceding 1-2 weeks.[4][8] This makes it particularly useful for assessing the effectiveness of recent adjustments in therapy.[9][10] Studies have shown that 1,5-AG is a more sensitive marker for postprandial hyperglycemia and glycemic excursions than HbA1c, especially in patients with well- or moderately-controlled diabetes.[11][12][13] In patients with Type 1 Diabetes, who often experience significant glycemic variability, changes in 1,5-AG levels correlate significantly with various glycemic excursion indices measured by continuous glucose monitoring systems (CGMS).[14][15]
Diabetes Screening and Diagnosis
Several studies have evaluated 1,5-AG as a screening tool for diabetes. A decreased 1,5-AG level is a highly specific indicator of diabetes mellitus.[16] When used in combination with Fasting Plasma Glucose (FPG), the sensitivity of diabetes detection can be significantly increased.[4][17] This combination may improve screening efficiency by reducing the number of individuals needing to undergo a full Oral Glucose Tolerance Test (OGTT).[17]
Association with Islet β-cell Function and Complications
Emerging research suggests a link between 1,5-AG levels and pancreatic β-cell function.[4] In newly diagnosed Type 2 Diabetes patients, 1,5-AG was associated with early-phase insulin (B600854) secretion.[4] Furthermore, plasma 1,5-AG levels have been shown to decrease in parallel with the loss of β-cell mass, suggesting its potential as a biomarker for β-cell health in prediabetes.[4] Low 1,5-AG levels have also been identified as a predictor for the development of diabetic complications, including nephropathy and cardiovascular events.[9][18]
Data Presentation: Quantitative Analysis
Table 1: Comparison of Glycemic Biomarkers
| Feature | This compound (1,5-AG) | Glycated Hemoglobin (HbA1c) | Fructosamine (B8680336) (FA) / Glycated Albumin (GA) |
| Timeframe of Glycemic Control | 1-2 weeks[4][8] | 2-3 months[12] | 2-3 weeks[12] |
| Primary Indication | Postprandial hyperglycemia, glycemic variability[11][12] | Long-term average glucose[19] | Intermediate-term average glucose[12] |
| Sample Type | Serum, Plasma, Saliva[4] | Whole Blood | Serum, Plasma |
| Key Advantages | Sensitive to short-term changes and excursions[9]; Not affected by hemolysis or hemoglobinopathies[12] | Well-established standard, strong predictive value for long-term complications[19] | Useful when HbA1c is unreliable (e.g., anemia, hemoglobinopathies)[12] |
| Key Limitations | Influenced by severe renal dysfunction, pregnancy, and SGLT2 inhibitors[13][18] | Does not capture glycemic variability or recent changes[14]; Affected by red blood cell lifespan[9] | Influenced by conditions affecting albumin metabolism[12] |
Table 2: Correlation and Performance of 1,5-AG
| Parameter | Finding | Citation(s) |
| Correlation with Fasting Plasma Glucose | r = -0.627 | [16][20] |
| Correlation with HbA1c | r = -0.629 to -0.768 | [16][20][21] |
| Correlation with Fructosamine | r = -0.590 | [16][20] |
| Correlation with MAGE (CGMS) | r = -0.613 | [15] |
| Correlation with Glucose SD (CGMS) | r = -0.576 | [15] |
| Screening Sensitivity (Cutoff: 14 µg/ml) | 84.2% | [16][20] |
| Screening Specificity (Cutoff: 14 µg/ml) | 93.1% | [16][20] |
| Screening Sensitivity (Cutoff: 11.18 µg/ml) | 92.6% | [4][12] |
| Screening Specificity (Cutoff: 11.18 µg/ml) | 82.3% | [4][12] |
Experimental Protocols for 1,5-AG Measurement
The measurement of 1,5-AG in clinical and research settings is primarily accomplished through enzymatic assays and chromatographic methods.
Enzymatic Assays
Commercially available enzymatic assays, such as the GlycoMark™ assay (USA) and the Determiner-L assay (Japan), are the most common methods used for quantifying serum 1,5-AG.[4][9][17] These assays can be automated and offer high specificity and ease of use.[9]
Principle of the GlycoMark™ Assay: The assay involves a two-step reaction process.[3]
-
Pre-treatment: Endogenous glucose in the sample is phosphorylated by glucokinase to prevent it from reacting in the subsequent step.
-
Oxidation and Detection: Pyranose oxidase specifically oxidizes the second hydroxyl group of 1,5-AG, which generates hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is proportional to the 1,5-AG concentration and is quantified colorimetrically using a peroxidase-catalyzed reaction.[3]
Chromatographic Methods
Methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also used, particularly in research settings, for their high accuracy and sensitivity.[4][22]
Protocol for HPLC with Pulsed Amperometric Detection:
-
Sample Preparation: Plasma samples are deproteinized using an agent like trichloroacetic acid.[22]
-
Purification: The deproteinized sample is passed through a multi-layer ion-exchange column to remove interfering substances, allowing for the efficient recovery of 1,5-AG.[22]
-
Chromatography: The purified fraction is injected into an HPLC system equipped with an anion-exchange column.
-
Detection: 1,5-AG is detected using a pulsed amperometric detector, which provides high sensitivity for non-UV absorbing carbohydrates.[22] The method is linear over a wide concentration range and can detect very low levels of 1,5-AG.[22]
Factors Influencing 1,5-AG Interpretation
Accurate interpretation of 1,5-AG levels requires consideration of several clinical and pharmacological factors.
Renal Function
The utility of 1,5-AG is limited in patients with severe renal impairment, particularly end-stage renal disease (ESRD), as altered renal tubular function directly impacts its reabsorption.[13][23] However, studies suggest that mild to moderate renal dysfunction does not significantly affect serum 1,5-AG levels, allowing for its use in this large subset of the diabetic population.[23] Variations in the individual renal threshold for glucose can also influence 1,5-AG concentrations independent of overall glucose tolerance.[24]
SGLT2 Inhibitors
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of anti-diabetic drugs that lower blood glucose by inducing glycosuria. By blocking glucose reabsorption in the renal tubules, they also inherently block the reabsorption of 1,5-AG.[25][26] This leads to a profound and persistent decrease in serum 1,5-AG levels, rendering the marker invalid for assessing glycemic control in patients taking these medications.[25][27][28] In this context, a very low 1,5-AG level (e.g., ≤ 2 µg/mL) is an indicator of the pharmacological effect of the SGLT2 inhibitor rather than poor glycemic control.[25][27]
Other Conditions
Other conditions reported to limit the accuracy of 1,5-AG measurements include pregnancy, advanced liver cirrhosis, and post-gastrectomy states.[13]
Salivary 1,5-AG: A Non-Invasive Frontier
Recent research has explored the potential of using saliva as a non-invasive biological sample for 1,5-AG measurement.[4][17] Studies have found that salivary 1,5-AG is positively correlated with serum levels and negatively correlated with blood glucose and HbA1c.[4][12] However, current enzymatic assays like the GlycoMark™ kit are not yet validated for saliva, as other substances in saliva (e.g., galactose) can interfere with the measurement, leading to a lack of correlation with more accurate mass spectrometry methods.[9][29] Further development is needed to establish a reliable and simple assay for salivary 1,5-AG.[9][10]
Conclusion and Future Perspectives
This compound has demonstrated significant clinical potential as a biomarker for short-term glycemic control, offering valuable insights into postprandial hyperglycemia and glycemic variability that complement traditional markers like HbA1c. Its utility is particularly pronounced in monitoring therapeutic adjustments and in screening for diabetes, especially when combined with FPG. However, its interpretation is critically dependent on renal function and is invalidated by the use of SGLT2 inhibitors.
Future research should focus on:
-
Establishing standardized reference ranges for 1,5-AG across diverse populations.
-
Further elucidating its role in predicting the progression of diabetic complications.
-
Developing and validating robust and cost-effective assays for non-invasive samples like saliva.
For researchers and drug development professionals, 1,5-AG represents a valuable tool for assessing the impact of novel therapies on short-term glycemic excursions, providing a more dynamic and nuanced picture of glycemic control than can be achieved with HbA1c alone.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 5. Reduced renal reabsorption of 1,5-anhydro-D-glucitol in diabetic rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum Levels of this compound and Risk of Incident End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a Marker of Acute Hyperglycemia in Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical potential of this compound as biomarker in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 10. The progress of clinical research on the detection of this compound in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of this compound as a marker for glycemic variability in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]
- 14. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 15. This compound as a useful marker for assessing short-term glycemic excursions in type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of this compound, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The clinical potential of this compound as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound in diabetes: its role in diagnostics, screening, glycemic status assessment, and the prediction of complications | Klimontov | Diabetes mellitus [dia-endojournals.ru]
- 19. This compound in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. scielo.br [scielo.br]
- 22. High performance liquid chromatographic determination of this compound in human plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Serum this compound Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Plasma this compound concentrations are influenced by variations in the renal threshold for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. www5.cscc.unc.edu [www5.cscc.unc.edu]
- 26. SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. diabetesjournals.org [diabetesjournals.org]
- 28. Effect of canagliflozin, a sodium-glucose cotransporter 2 inhibitor, on measurement of serum this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Measurement of this compound in blood and saliva: from non-targeted metabolomics to biochemical assay | springermedizin.de [springermedizin.de]
1,5-Anhydroglucitol: A Technical Guide to its Role in Non-Diabetic Glycemic Monitoring
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, metabolically inert polyol that is emerging as a sensitive and specific marker for short-term glycemic control. Unlike traditional markers such as HbA1c, which reflect average glycemia over several months, 1,5-AG provides a more immediate picture of glycemic excursions, particularly postprandial hyperglycemia, over a one- to two-week period.[1][2] This technical guide provides an in-depth overview of the core principles of 1,5-AG as a biomarker in non-diabetic glycemic monitoring, including its biochemical basis, analytical methodologies, and clinical utility. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this important biomarker.
Biochemical Basis of this compound
This compound is a six-carbon monosaccharide structurally similar to D-glucose.[3] Primarily derived from dietary sources such as soy, rice, and pasta, its daily intake averages around 4.5 mg.[3] Being metabolically inert, 1,5-AG is not broken down in the body and maintains a stable concentration in the blood of healthy individuals.[3][4]
The clinical utility of 1,5-AG as a glycemic marker is rooted in its renal handling. It is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[5] This reabsorption is competitively inhibited by glucose.[5][6] In normoglycemic individuals, where blood glucose levels are below the renal threshold for glucosuria (typically around 180 mg/dL), 1,5-AG is efficiently reabsorbed, leading to stable and high serum concentrations.[3][4] However, when blood glucose levels exceed this threshold, as in periods of hyperglycemia, the excess glucose saturates the renal transporters, leading to increased urinary excretion of both glucose and 1,5-AG.[4][5] This results in a rapid decrease in serum 1,5-AG levels, making it a sensitive indicator of recent hyperglycemic episodes.[7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding 1,5-AG, providing a comparative overview of its levels in different populations and its relationship with other glycemic markers.
Table 1: Reference Ranges of this compound in Healthy Non-Diabetic Adults
| Population | Sex | Reference Range (µg/mL) | Source |
| U.S. Adults | Male | 10.7 - 32.0 | [1][3][8] |
| Female | 6.8 - 29.3 | [1][3][8] | |
| Japanese Adults | - | >14.0 (normal lower limit) | [9][10] |
| Chinese Adults | - | 11.27 - 45.61 (Mean: 28.44 ± 8.76) | [11] |
| Southern Taiwan Adults | Male | 29.45 ± 11.7 | [12] |
| Female | 22.90 ± 9.51 | [12] |
Table 2: Comparison of this compound with Other Glycemic Markers in Non-Diabetic and Diabetic Populations
| Parameter | This compound (1,5-AG) | Hemoglobin A1c (HbA1c) | Fructosamine (B8680336) |
| Timeframe of Glycemic Control | 1-2 weeks[1][2] | 2-3 months | 2-3 weeks |
| Reflection of Glycemia | Recent hyperglycemic excursions, particularly postprandial hyperglycemia[4][7] | Average blood glucose | Average blood glucose |
| Correlation with Fasting Plasma Glucose | r = -0.627[9][10] | - | - |
| Correlation with HbA1c | r = -0.629[9][10] | - | - |
| Correlation with Fructosamine | r = -0.590[9][10] | - | - |
| Sensitivity for Diabetes Mellitus | 84.2%[9][10] | - | - |
| Specificity for Diabetes Mellitus | 93.1%[9][10] | - | - |
Table 3: this compound Levels in Different Glucose Tolerance States
| Glucose Tolerance Status | Mean 1,5-AG (µg/mL) | Source |
| Normal Glucose Tolerance (NGT) | 25.4 ± 4.0 | [13] |
| Impaired Fasting Glucose (IFG) | 24.6 ± 6.2 | [13] |
| Impaired Glucose Tolerance (IGT) | 22.1 ± 6.2 | [13] |
| Type 2 Diabetes Mellitus | 18.0 ± 7.0 | [13] |
| Healthy Chinese Adults | 28.44 ± 8.76 | [11][14] |
| Chinese Adults with Type 2 Diabetes | 4.57 ± 3.71 | [11][14] |
Experimental Protocols
The measurement of 1,5-AG in biological samples is crucial for its clinical application. The two primary methods are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS).
Enzymatic Assay for Serum/Plasma this compound
This protocol is a generalized representation of commercially available enzymatic assays (e.g., GlycoMark™).
Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose in the sample is eliminated. Subsequently, 1,5-AG is oxidized by a specific enzyme, producing a detectable signal (e.g., colorimetric or electrochemical) that is proportional to the 1,5-AG concentration.[15]
Materials:
-
Microplate reader
-
Reagents for glucose elimination (e.g., hexokinase, ATP)
-
Enzyme for 1,5-AG oxidation (e.g., pyranose oxidase)
-
Chromogenic substrate and peroxidase (for colorimetric detection)
-
1,5-AG standards
-
Serum or plasma samples
Procedure:
-
Sample Preparation: Collect whole blood and separate serum or plasma by centrifugation.
-
Glucose Elimination: Incubate the sample with the glucose elimination reagent to convert glucose into a non-reactive form.
-
1,5-AG Reaction: Add the 1,5-AG specific enzyme and the detection reagents to the glucose-depleted sample.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Generate a standard curve using known concentrations of 1,5-AG. Determine the 1,5-AG concentration in the samples by interpolating from the standard curve.
High-Performance Liquid Chromatography (HPLC) for Plasma this compound
This protocol is based on a described HPLC method with pulsed amperometric detection.[16]
Principle: This method involves deproteinization of the plasma sample, followed by chromatographic separation of 1,5-AG from other components. Detection is achieved using a pulsed amperometric detector, which offers high sensitivity.
Materials:
-
HPLC system with a pulsed amperometric detector
-
Anion exchange chromatography column
-
Trichloroacetic acid (TCA) for deproteinization
-
Ion exchange resins for sample cleanup
-
1,5-AG standards
Procedure:
-
Sample Deproteinization: Precipitate proteins in the plasma sample by adding TCA. Centrifuge to remove the precipitate.
-
Sample Cleanup: Pass the deproteinized supernatant through a multi-layer ion exchange column to remove interfering substances.
-
Chromatographic Separation: Inject the cleaned-up sample into the HPLC system. Separate 1,5-AG using an anion exchange column with an appropriate mobile phase.
-
Detection: Detect 1,5-AG using a pulsed amperometric detector.
-
Quantification: Create a standard curve by injecting known concentrations of 1,5-AG. Quantify the 1,5-AG in the samples based on the peak area compared to the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Renal handling of this compound and competitive inhibition by glucose.
Caption: Generalized workflow for the enzymatic assay of this compound.
Caption: Logical cascade from glycemic excursion to decreased serum 1,5-AG.
Conclusion
This compound serves as a valuable and dynamic biomarker for the assessment of short-term glycemic control in non-diabetic individuals. Its unique physiological properties, particularly its competitive renal reabsorption with glucose, allow for the sensitive detection of transient hyperglycemic events that may not be captured by longer-term markers like HbA1c. The availability of robust and automated enzymatic assays facilitates its integration into research and clinical settings. For researchers, scientists, and drug development professionals, understanding the nuances of 1,5-AG metabolism, its measurement, and its interpretation is paramount for leveraging its full potential in studies of glucose homeostasis and the development of novel therapeutic strategies. This guide provides a foundational resource to support these endeavors.
References
- 1. This compound (1,5-AG) - SMA Medical Laboratory [smalaboratory.com]
- 2. The progress of clinical research on the detection of this compound in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Rupa Health [rupahealth.com]
- 4. researchgate.net [researchgate.net]
- 5. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]
- 6. Human and mouse non‐targeted metabolomics identify 1,5‐anhydroglucitol as SGLT2‐dependent glycemic marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Comparison of this compound, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of this compound, HbA1c, and Fructosamine for Detection of Diabetes Mellitus | Semantic Scholar [semanticscholar.org]
- 11. A study on the association of serum this compound levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound reflects postprandial hyperglycemia and a decreased insulinogenic index, even in subjects with prediabetes and well-controlled type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. diazyme.com [diazyme.com]
- 16. High performance liquid chromatographic determination of this compound in human plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Enzymatic Quantification of 1,5-Anhydroglucitol
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring polyol, structurally similar to glucose, that is obtained from dietary sources.[1] In individuals with normal blood glucose levels, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules.[2] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold (approximately 180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by glucosuria, leading to a decrease in its serum levels.[2][3][4] This inverse relationship makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting glycemic excursions over the preceding 1-2 weeks.[3][4][5] The quantification of 1,5-AG provides valuable insights for diabetes monitoring and management that may not be apparent from standard glycemic markers like HbA1c.[1][3]
Principle of the Enzymatic Assay
The enzymatic quantification of 1,5-AG is a robust and widely used method. The assay typically involves a two-step enzymatic process.[1] In the first step, endogenous glucose in the sample, which can interfere with the assay, is eliminated. This is achieved by converting glucose to a non-reactive form, glucose-6-phosphate (G-6-P), using the enzyme hexokinase in the presence of adenosine (B11128) triphosphate (ATP).[3] To drive this reaction to completion, the generated adenosine diphosphate (B83284) (ADP) is recycled back to ATP by pyruvate (B1213749) kinase (PK) with phosphoenolpyruvate (B93156) (PEP) as the phosphate (B84403) donor.[1][3]
In the second step, the concentration of 1,5-AG is determined. The enzyme pyranose oxidase (PROD) specifically oxidizes the 2nd position hydroxyl group of 1,5-AG, producing hydrogen peroxide (H₂O₂).[3] The amount of H₂O₂ generated is then measured colorimetrically using a peroxidase (POD) catalyzed reaction with a suitable chromogen.[3] The intensity of the resulting color is directly proportional to the concentration of 1,5-AG in the sample.
Core Signaling Pathway
Caption: Enzymatic reaction cascade for the quantification of this compound.
Experimental Protocols
Materials and Reagents:
-
Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 546 nm).[6]
-
Microplates (96-well).
-
Pipettes and pipette tips.
-
This compound Assay Kit (e.g., GlycoMark™, Determiner-L 1,5-AG).[1][7] These kits typically contain:
-
1,5-AG Standard
-
Reagent 1 (containing hexokinase, pyruvate kinase, ATP, phosphoenolpyruvate)
-
Reagent 2 (containing pyranose oxidase, peroxidase, chromogen)
-
Assay Buffer
-
-
Serum or plasma samples.
Sample Preparation:
-
Collect whole blood and separate the serum or plasma by centrifugation according to standard laboratory procedures.[2]
-
Samples can be stored at 2-8°C for up to 7 days or at -80°C for long-term storage.[8]
-
Avoid using hemolyzed or grossly lipemic samples.[5]
Assay Procedure (Example based on commercially available kits):
-
Bring all reagents and samples to room temperature before use.
-
Prepare the 1,5-AG standard curve by performing serial dilutions of the 1,5-AG standard in the provided assay buffer.
-
Pipette a small volume of standards, controls, and samples into the wells of the microplate (typically 2-4 µL).[4]
-
Add Reagent 1 to all wells. This initiates the glucose elimination reaction.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 5 minutes at 37°C).
-
Add Reagent 2 to all wells. This initiates the 1,5-AG quantification reaction, leading to color development.
-
Incubate the plate for a second specified period (e.g., 5 minutes at 37°C).
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 546 nm).[6]
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards, controls, and samples.
-
Generate a standard curve by plotting the absorbance of the 1,5-AG standards against their known concentrations.
-
Determine the concentration of 1,5-AG in the samples by interpolating their absorbance values from the standard curve.
Workflow Diagram
Caption: General experimental workflow for the enzymatic quantification of 1,5-AG.
Performance Characteristics of Commercial Assays
The performance of commercially available enzymatic assays for 1,5-AG quantification has been well-documented. Below is a summary of key performance data for two widely used assays, GlycoMark™ and Determiner-L.
| Performance Metric | GlycoMark™ | Determiner-L | Reference(s) |
| Intra-Assay Precision (CV%) | 0.7% - 3.83% | 1.9% | [1][4][9] |
| Inter-Assay Precision (CV%) | 1.35% - 5.0% | 5.1% | [1][4][7][9] |
| Linearity | 0 - 113 µg/mL | Not specified | [8][10] |
| Analytical Sensitivity | 0.2 - 0.49 µg/mL | Not specified | [4][8][10] |
| Sample Type | Serum, Plasma | Serum | [4][11] |
| Sample Volume | ~4 µL | Not specified | [4] |
Assay Validation Protocols
To ensure the accuracy and reliability of the 1,5-AG assay in a specific laboratory setting, the following validation experiments are recommended.
1. Assessment of Assay Precision:
-
Intra-Assay Precision (Within-run precision):
-
Select at least three samples with known concentrations of 1,5-AG (low, medium, and high).
-
Assay each sample in at least 20 replicates on the same plate.[12]
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. The CV% is calculated as (SD / Mean) * 100.[12]
-
-
Inter-Assay Precision (Between-run precision):
2. Assessment of Assay Accuracy (Spike and Recovery):
-
Select at least three different biological samples (e.g., serum, plasma).
-
Measure the endogenous level of 1,5-AG in each sample.
-
Spike each sample with a known amount of 1,5-AG standard at two different concentrations.[12]
-
Assay the spiked and unspiked samples.
-
Calculate the recovery percentage as: [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Concentration of Spiked Analyte] * 100.[12]
3. Assessment of Linearity of Dilution:
-
Spike a sample with a high concentration of 1,5-AG.
-
Perform a serial dilution of the spiked sample using the assay buffer.[12]
-
Assay all the diluted samples.
-
Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations.
-
The corrected concentrations should be consistent across the dilution series.[12]
Logical Relationship Diagram
Caption: The physiological basis for using 1,5-AG as a marker for glycemic control.
References
- 1. Comparison of Two Assays for Serum this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diazyme.com [diazyme.com]
- 4. igz.ch [igz.ch]
- 5. This compound (1,5-AG) - SMA Medical Laboratory [smalaboratory.com]
- 6. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of Serum 1,5 Anhydroglucitol Levels as a Clinical Test to Differentiate Subtypes of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Note: Quantification of 1,5-Anhydroglucitol in Human Plasma and Serum by LC-MS/MS
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol, structurally similar to glucose. In healthy individuals, 1,5-AG is maintained at stable concentrations through a balance of dietary intake and renal reabsorption. However, during periods of hyperglycemia, elevated glucose levels competitively inhibit the reabsorption of 1,5-AG in the renal tubules, leading to a decrease in its plasma and serum concentrations.[1] This inverse relationship with glucose levels makes 1,5-AG a sensitive biomarker for short-term glycemic control, reflecting hyperglycemic excursions over the preceding 1-2 weeks.[1]
While traditional enzymatic assays are available, liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity, specificity, and the ability to multiplex with other analytes.[2][3] This application note details a robust LC-MS/MS method for the quantitative analysis of 1,5-AG in human plasma and serum, suitable for clinical research and drug development applications.
Target Audience: Researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation
A simple protein precipitation method is employed for the efficient removal of high-molecular-weight interferences from plasma or serum samples.[4][5]
Materials:
-
Human plasma or serum samples
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727), HPLC grade
-
Internal Standard (IS) solution (e.g., isotope-labeled 1,5-AG)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma or serum samples at room temperature.[6]
-
In a microcentrifuge tube, combine 100 µL of plasma or serum with the internal standard solution.
-
Add 400 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Due to the polar nature of 1,5-AG, hydrophilic interaction liquid chromatography (HILIC) is the preferred separation technique.[1][7]
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Amide-based HILIC column (e.g., 150 mm x 2.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Tandem mass spectrometry (MS/MS) in negative ionization mode provides excellent sensitivity and selectivity for the detection of 1,5-AG.[4]
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 500°C |
| Capillary Voltage | -3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 1,5-AG: m/z 163.1 -> 89.1, IS: (specific to IS) |
| Collision Energy | Optimized for specific instrument (e.g., -15 eV) |
Quantitative Data
The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.20 µg/mL[1] |
| Intra- and Inter-day Precision | < 15% RSD |
| Accuracy | 85 - 115% |
| Recovery | 70.8% - 89.8%[1] |
Diagrams
Caption: Experimental workflow for 1,5-AG analysis by LC-MS/MS.
Caption: Physiological basis of 1,5-AG as a glycemic marker.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Determination of glycemic monitoring marker this compound in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. Plasma/serum sample preparation for untargeted MS-based metabolomic [protocols.io]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Measuring 1,5-Anhydroglucitol in Human Plasma: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that has emerged as a valuable biomarker for short-term glycemic control. In healthy individuals, plasma concentrations of 1,5-AG are maintained within a stable range. However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption, the urinary excretion of glucose competitively inhibits the reabsorption of 1,5-AG in the renal tubules, leading to a decrease in its plasma concentration. This inverse relationship with blood glucose levels makes 1,5-AG a sensitive indicator of recent hyperglycemic excursions, providing a more dynamic picture of glycemic control than longer-term markers like HbA1c. This document provides detailed protocols for the quantification of 1,5-AG in human plasma using four common analytical techniques: enzymatic assay, high-performance liquid chromatography (HPLC) with pulsed amperometric detection (PAD), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS).
Analytical Methods for this compound Quantification
The choice of analytical method for 1,5-AG measurement depends on various factors, including the required sensitivity and specificity, sample throughput, cost, and available instrumentation.
-
Enzymatic Assays: These are widely used in clinical settings due to their simplicity, high throughput, and amenability to automation. They rely on the specific enzymatic oxidation of 1,5-AG to produce a detectable signal.
-
High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD): This method offers good sensitivity and specificity without the need for derivatization. It separates 1,5-AG from other plasma components, and the electrochemical detector provides a direct measure of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold-standard method, LC-MS/MS provides high sensitivity, specificity, and accuracy. It is particularly useful for research applications requiring precise quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique also offers high sensitivity and specificity but requires derivatization of 1,5-AG to make it volatile. It is a robust method often used in metabolomics studies.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different analytical methods for the quantification of 1,5-AG in human plasma.
| Parameter | Enzymatic Assay (GlycoMark™) | HPLC-PAD | LC-MS/MS | GC-MS |
| Linearity Range | 0 - 113 µg/mL[1] | Up to 40 mg/L (40 µg/mL)[2] | 1 - 50 µg/mL[3] | Method Dependent |
| Limit of Detection (LOD) | 0.2 µg/mL[1][4] | 0.1 mg/L (0.1 µg/mL)[2] | Not explicitly stated, LLOQ is 1 µg/mL | Method Dependent |
| Intra-assay Precision (%CV) | 0.7%[5] | 9.8% at 40 µmol/L | 2.5 - 5.8% | Method Dependent |
| Inter-assay Precision (%CV) | 2.7%[5] | 11.8% at 40 µmol/L | 3.1 - 7.2% | Method Dependent |
| Accuracy/Recovery | Not explicitly stated | 96 - 103%[2] | 97 - 113%[6] | Method Dependent |
Experimental Protocols
Enzymatic Assay Protocol
This protocol is based on the principles of commercially available enzymatic assay kits, such as the GlycoMark™ assay.
Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose in the plasma sample is eliminated by phosphorylation, catalyzed by glucokinase. Subsequently, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction catalyzed by peroxidase (POD).
Workflow Diagram:
Caption: Workflow for the enzymatic assay of 1,5-AG.
Materials:
-
Human plasma (collected in EDTA, heparin, or citrate (B86180) tubes)
-
Enzymatic assay kit for 1,5-AG (e.g., GlycoMark™) containing:
-
Reagent 1 (R1): Buffer, Glucokinase, ATP
-
Reagent 2 (R2): Buffer, Pyranose Oxidase, Peroxidase, Chromogenic substrate
-
-
Microplate reader
-
Microplates (96-well)
-
Pipettes and tips
-
Incubator
Procedure:
-
Sample Preparation: Centrifuge whole blood to obtain plasma. Samples can be stored at 2-8°C for up to one week or at -20°C for longer periods.
-
Assay Reaction: a. Bring all reagents and samples to room temperature. b. Pipette a small volume of plasma (typically 5-10 µL) into a microplate well. c. Add Reagent 1 (R1) to each well. d. Incubate the plate according to the kit manufacturer's instructions (e.g., 5 minutes at 37°C) to allow for the complete removal of glucose. e. Add Reagent 2 (R2) to each well to initiate the oxidation of 1,5-AG and the color development reaction. f. Incubate the plate for a specified time (e.g., 5-10 minutes at 37°C).
-
Data Acquisition: Measure the absorbance of each well at the wavelength specified by the kit manufacturer (e.g., 550 nm).
-
Calculation: Calculate the concentration of 1,5-AG in the samples by comparing their absorbance to that of a calibrator of known concentration, as per the manufacturer's instructions.
HPLC-PAD Protocol
This protocol is based on a published method for the determination of 1,5-AG in human plasma using high-performance anion-exchange chromatography with pulsed amperometric detection.[2]
Principle: Plasma proteins are precipitated, and interfering substances are removed by passing the sample through a series of ion-exchange columns. The cleaned-up sample is then injected into an HPLC system equipped with an anion-exchange column, which separates 1,5-AG from other carbohydrates. A pulsed amperometric detector is used for sensitive and specific detection of the hydroxyl groups of 1,5-AG.
Workflow Diagram:
Caption: Workflow for HPLC-PAD analysis of 1,5-AG.
Materials:
-
Human plasma
-
Trichloroacetic acid (TCA) solution
-
Strongly basic anion-exchange resin (OH⁻ and BO₃³⁻ forms)
-
Strongly acidic cation-exchange resin (H⁺ form)
-
HPLC system with a pulsed amperometric detector
-
Anion-exchange analytical column (e.g., Dionex CarboPac PA1)
-
Sodium hydroxide (B78521) (NaOH) for mobile phase preparation
-
This compound standard
Procedure:
-
Sample Preparation: a. To 100 µL of plasma, add 100 µL of TCA solution to precipitate proteins. b. Vortex and centrifuge the mixture. c. Pass the supernatant through a three-layer solid-phase extraction column packed with a strongly basic anion-exchange resin (borate form), a strongly basic anion-exchange resin (hydroxide form), and a strongly acidic cation-exchange resin (protonated form) to remove interfering compounds.[2] d. Collect the eluate for HPLC analysis.
-
HPLC-PAD Analysis: a. Mobile Phase: Prepare an isocratic mobile phase of aqueous sodium hydroxide (concentration to be optimized, e.g., 100 mM). b. Column: Use an anion-exchange column suitable for carbohydrate analysis. c. Injection Volume: Inject a fixed volume of the prepared sample (e.g., 20 µL). d. Detection: Use a pulsed amperometric detector with a gold working electrode and an appropriate waveform for carbohydrate detection.
-
Quantification: Create a calibration curve using standard solutions of 1,5-AG of known concentrations. Quantify the 1,5-AG in the plasma samples by comparing their peak areas to the calibration curve.
LC-MS/MS Protocol
This protocol is based on a validated method for the determination of 1,5-AG in human plasma.[3]
Principle: Plasma proteins are precipitated using a solvent. An isotopically labeled internal standard is added for accurate quantification. The supernatant is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a suitable column, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of 1,5-AG.
Materials:
-
Human plasma
-
Acetonitrile
-
This compound-d7 (or other suitable isotope-labeled internal standard)
-
This compound standard
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
HILIC (Hydrophilic Interaction Liquid Chromatography) or amide column
Procedure:
-
Sample Preparation: a. To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard.[3] b. Vortex the mixture to precipitate proteins. c. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis: a. Chromatographic Conditions:
- Column: Amide column (e.g., 150 mm x 2.0 mm, 5 µm).[3]
- Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like ammonium (B1175870) acetate) is typically used.
- Flow Rate: Optimize for the column dimensions (e.g., 0.2 mL/min).
- Injection Volume: 5-10 µL. b. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- 1,5-AG: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 163 → 71)
- Internal Standard: Monitor the corresponding transition for the labeled compound.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of 1,5-AG in the plasma samples from this curve.
GC-MS Protocol
This protocol outlines a general procedure for the analysis of 1,5-AG in human plasma by GC-MS, which requires a derivatization step.
Principle: After protein precipitation, the plasma extract is dried and derivatized to convert the non-volatile 1,5-AG into a volatile derivative, typically a trimethylsilyl (B98337) (TMS) ether. The derivatized sample is then analyzed by GC-MS. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and quantification.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of 1,5-AG.
Materials:
-
Human plasma
-
Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)
-
Internal standard (e.g., a stable isotope-labeled sugar)
-
Derivatization reagents:
-
Methoxyamine hydrochloride in pyridine (B92270) (for oximation)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (for silylation)
-
-
GC-MS system with a capillary column suitable for sugar analysis
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation and Extraction: a. Precipitate proteins in a plasma sample by adding a cold solvent like methanol. b. Add an internal standard. c. Vortex and centrifuge. d. Collect the supernatant and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Derivatization: a. Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at a moderate temperature (e.g., 60°C) for about 1 hour to protect the aldehyde and ketone groups. b. Silylation: Add MSTFA with 1% TMCS to the sample. Incubate at a slightly higher temperature (e.g., 70-80°C) for about 30-60 minutes to convert the hydroxyl groups to TMS ethers.
-
GC-MS Analysis: a. GC Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injection: Splitless injection of 1 µL.
- Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C. b. MS Conditions:
- Ionization: Electron Impact (EI) ionization.
- Detection: Can be done in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Quantification: Create a calibration curve using derivatized 1,5-AG standards. Quantify the 1,5-AG in the plasma samples based on the peak area ratio of the analyte to the internal standard.
Conclusion
The measurement of this compound in human plasma provides valuable insights into short-term glycemic control and can be a useful tool in research, clinical diagnostics, and drug development. The choice of the analytical method should be guided by the specific requirements of the study. Enzymatic assays are well-suited for high-throughput clinical applications, while chromatographic methods coupled with mass spectrometry offer superior specificity and sensitivity for research purposes. The detailed protocols provided in this application note serve as a guide for the implementation of these methods in the laboratory. Proper validation of the chosen method is crucial to ensure accurate and reliable results.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. High performance liquid chromatographic determination of this compound in human plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of glycemic monitoring marker this compound in plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. igz.ch [igz.ch]
- 5. Comparison of Two Assays for Serum this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 1,5-Anhydroglucitol in Clinical Trials for Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring, diet-derived monosaccharide that has emerged as a sensitive and specific biomarker for short-term glycemic control in individuals with diabetes mellitus. Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG provides a more immediate picture of glycemic excursions, typically over the preceding 1-2 weeks.[1] Its unique physiological properties make it a valuable tool in clinical trials for assessing the efficacy of new diabetes therapies, particularly those targeting postprandial hyperglycemia.
The clinical utility of 1,5-AG stems from its renal handling. In healthy individuals with normal blood glucose levels, 1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[2] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), high concentrations of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum levels.[3] This inverse relationship between serum 1,5-AG and glucosuria forms the basis of its use as a marker for hyperglycemic episodes.
These application notes provide a comprehensive overview of the use of 1,5-AG in diabetes-related clinical trials, including a summary of key quantitative data, detailed experimental protocols for its measurement, and visualizations of the relevant physiological pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data from various clinical studies on the application of this compound in diabetes.
Table 1: Reference Ranges of this compound in Healthy Individuals
| Population | Sample Type | Method | Reference Range (µg/mL) |
| United States (General) | Serum | Enzymatic | 8.4 - 28.7[4][5] |
| Jiangsu Province, China (Males) | Serum | Enzymatic | 15.8 - 52.6[4][5] |
| Jiangsu Province, China (Females) | Serum | Enzymatic | 14.3 - 48.0[4][5] |
| Korean (General) | Serum | Not Specified | 10.7 - 32.0[6] |
| Polish (Non-diabetic controls) | Plasma | Enzymatic (GlycoMark) | Mean: 23.9[7] |
| Normal Glucose Tolerance | Saliva | LC-MS | 0.086 - 1.627[4][5] |
| Normal Glucose Tolerance | Saliva | Enzymatic | 3.30 (2.30 - 4.30)[4][5] |
Table 2: this compound in Diabetes Screening and Diagnosis
| Application | Cut-off Value (µg/mL) | Sensitivity (%) | Specificity (%) | Study Population/Notes |
| Diabetes Screening | 11.18 | 92.6 | 82.3 | Chinese individuals at high risk of diabetes.[8] |
| Diabetes Screening | ≤23.0 | - | - | Study in Jiangsu Province, China.[9][10] |
| Differentiating HNF-1α MODY from Type 2 Diabetes | <6.6 | 72.7 | 65.1 | Polish Nationwide Registry of MODY.[11] |
| Gestational Diabetes Mellitus (GDM) Identification | 13.21 | 67.6 | 65.3 | Pregnant women.[5] |
Table 3: Correlation of this compound with Other Glycemic Markers
| Comparison Marker | Correlation with 1,5-AG | Patient Population | Key Findings |
| HbA1c | Negative | Type 1 & 2 Diabetes | 1,5-AG reflects short-term changes not captured by HbA1c, especially in moderately controlled patients (HbA1c <8%).[3][6] |
| Fructosamine | Negative | Type 1 & 2 Diabetes | 1,5-AG is more sensitive to recent glycemic excursions than fructosamine.[12] |
| Postprandial Glucose (PPG) | Strong Negative | Type 1 & 2 Diabetes | 1,5-AG is a strong indicator of postprandial hyperglycemia.[13] |
| Continuous Glucose Monitoring (CGM) variables (SD, MAGE) | Significant Negative | Type 1 Diabetes | Changes in 1,5-AG levels are significantly correlated with changes in glycemic variability indices from CGM.[6] |
Experimental Protocols
Principle of the this compound Enzymatic Assay (e.g., GlycoMark™)
The measurement of 1,5-AG in serum or plasma is typically performed using an enzymatic assay. The GlycoMark™ assay is a widely used commercial kit for this purpose. The principle of the assay involves a series of enzymatic reactions that result in a color change, the intensity of which is inversely proportional to the 1,5-AG concentration in the sample.
The general steps are as follows:
-
Pre-treatment: The sample is first treated to remove endogenous glucose, which could interfere with the subsequent enzymatic reactions. This is often achieved using the enzyme glucokinase.
-
Enzymatic Reaction: An enzyme, such as pyranose oxidase, is added to the sample. This enzyme specifically oxidizes 1,5-AG to produce hydrogen peroxide (H₂O₂).
-
Colorimetric Detection: The hydrogen peroxide produced in the previous step reacts with a chromogenic substrate in the presence of peroxidase. This reaction produces a colored product.
-
Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer. The concentration of 1,5-AG is then determined by comparing the absorbance of the sample to that of a known standard.
Protocol for Serum/Plasma 1,5-AG Measurement using an Automated Analyzer
This protocol provides a general outline for the use of a commercial enzymatic assay kit for 1,5-AG on a fully automated chemistry analyzer. Researchers should always refer to the specific package insert of the assay kit being used for detailed instructions.
1. Materials and Reagents:
-
1,5-AG Assay Kit (containing Reagent 1 and Reagent 2)
-
1,5-AG Calibrators (low and high concentrations)
-
1,5-AG Controls (low and high concentrations)
-
Patient serum or plasma samples
-
Automated chemistry analyzer (e.g., Roche/Hitachi series)
-
Distilled or deionized water
2. Specimen Collection and Handling:
-
Collect whole blood in a serum separator tube (SST) or a tube containing EDTA as an anticoagulant.
-
Separate serum or plasma from the cells by centrifugation within one hour of collection.
-
Samples can be stored at room temperature for up to 7 days, refrigerated for up to 14 days, or frozen for longer-term storage.[2]
3. Assay Procedure (Automated):
-
Program the automated analyzer with the specific parameters for the 1,5-AG assay as provided by the manufacturer.
-
Load the 1,5-AG reagents, calibrators, controls, and patient samples onto the analyzer.
-
Initiate the assay run. The analyzer will automatically perform the following steps:
-
Pipetting of samples, calibrators, and controls.
-
Addition of Reagent 1 for the pre-treatment step.
-
Incubation for a specified time and temperature.
-
Addition of Reagent 2 to initiate the colorimetric reaction.
-
Incubation for a specified time and temperature.
-
Measurement of the absorbance at the specified wavelength.
-
-
The analyzer's software will calculate the 1,5-AG concentration for each sample based on the calibration curve generated from the calibrators.
4. Quality Control:
-
Run low and high concentration controls with each batch of patient samples.
-
The results of the controls must fall within the manufacturer's specified ranges for the assay results to be considered valid.
Mandatory Visualizations
Physiological Pathway of this compound
Caption: Physiological pathway of this compound regulation.
Experimental Workflow for 1,5-AG Measurement in a Clinical Trial
Caption: Workflow for 1,5-AG analysis in a clinical trial setting.
Logical Relationship of Glycemic Markers
Caption: Relationship between different glycemic control markers.
References
- 1. SGLT5 is the renal transporter for this compound, a major player in two rare forms of neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 3. igz.ch [igz.ch]
- 4. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 5. The clinical potential of this compound as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 9. diazyme.com [diazyme.com]
- 10. This compound (1,5-AG) - SMA Medical Laboratory [smalaboratory.com]
- 11. This compound | Rupa Health [rupahealth.com]
- 12. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Application Notes and Protocols: 1,5-Anhydroglucitol as a Marker for Postprandial Hyperglycemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring polyol, structurally similar to glucose, that has emerged as a valuable biomarker for the assessment of short-term glycemic control, particularly postprandial hyperglycemia.[1][2] Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG levels are sensitive to glucose fluctuations over a more recent period of 1-2 weeks.[3] This makes it a dynamic and complementary tool for a more comprehensive understanding of a patient's glycemic status. In individuals with normal blood glucose, a stable circulating level of 1,5-AG is maintained through a balance of dietary intake and renal reabsorption.[1] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG in the renal tubules, leading to its increased urinary excretion and a subsequent decrease in serum concentrations.[4] Consequently, lower levels of 1,5-AG are indicative of recent hyperglycemic excursions.[1]
These application notes provide a comprehensive overview of the utility of 1,5-AG as a biomarker, including detailed protocols for its measurement, data interpretation, and its application in research and drug development.
Physiological Basis of this compound as a Glycemic Marker
The utility of 1,5-AG as a marker for postprandial hyperglycemia is rooted in its renal handling, which is directly influenced by plasma glucose concentrations. The following diagram illustrates this physiological relationship.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize key quantitative data related to 1,5-AG levels in various populations and in comparison to other glycemic markers.
Table 1: Reference Ranges and Levels of this compound in Different Populations
| Population | 1,5-AG Level (µg/mL) | Notes | Reference(s) |
| Healthy Adults | |||
| Male | 7.3 - 36.6 | Reference range for individuals ≥18 years. | [1] |
| Female | 7.5 - 28.4 | Reference range for individuals ≥18 years. | [1] |
| Male (Jiangsu Province, China) | 15.8 - 52.6 | [5] | |
| Female (Jiangsu Province, China) | 14.3 - 48.0 | [5] | |
| Youth (2-17 years) | |||
| Male | 15.0 - 38.0 | [1] | |
| Female | 11.2 - 35.7 | [1] | |
| Individuals with Impaired Glucose Tolerance (IGT) | 18.8 (median) | Significantly lower than normal glucose tolerance. | [6] |
| Type 2 Diabetes Mellitus (T2DM) | 7.9 (median) | Significantly lower than IGT and normal glucose tolerance. | [6] |
| Type 1 Diabetes Mellitus (T1DM) | 4.0 ± 2.0 | [7] | |
| Gestational Diabetes Mellitus (GDM) | < 13.21 | Cut-off for identifying GDM with 67.6% sensitivity and 65.3% specificity. | [8] |
Table 2: Comparison of this compound with Other Glycemic Markers
| Parameter | 1,5-AG | HbA1c | Fructosamine (B8680336) | Continuous Glucose Monitoring (CGM) | Reference(s) |
| Timeframe of Glycemic Assessment | 1-2 weeks | 2-3 months | 2-3 weeks | Real-time | [3] |
| Correlation with Fasting Plasma Glucose | r = -0.627 | - | r = -0.590 | - | [9] |
| Correlation with HbA1c | r = -0.629 | - | - | - | [9] |
| Correlation with Postprandial Glucose | Strong negative correlation | Weaker correlation | Moderate correlation | Direct measurement | [6] |
| Sensitivity for Detecting Diabetes | 84.2% (at <14 µg/mL) | - | - | - | [9] |
| Specificity for Detecting Diabetes | 93.1% (at <14 µg/mL) | - | - | - | [9] |
| TIR of 70% in T2DM Corresponds to: | 10.0 µg/mL | 7.1% | 19.3% (GA) | - | [6] |
Table 3: Impact of SGLT2 Inhibitors on this compound Levels
| Patient Group | Mean 1,5-AG Level (µg/mL) | Key Findings | Reference(s) |
| Patients taking SGLT2 inhibitors | 1.7 | 87% of patients had levels ≤ 2 µg/mL, reflecting persistent glycosuria induced by the medication. | [10] |
| Non-compliant patients (SGLT2 inhibitors) | 7.5 | Levels above 2 µg/mL in patients prescribed SGLT2 inhibitors may indicate non-compliance. | [10] |
| Predictor of SGLT2i Efficacy | Cut-off: 7.65 | Patients with baseline 1,5-AG below this level showed a greater reduction in HbA1c with SGLT2 inhibitor treatment. | [11] |
Experimental Protocols
Specimen Collection and Handling
Proper specimen collection and handling are crucial for accurate 1,5-AG measurement.
Required Materials:
-
Serum separator tubes (SST) or EDTA (lavender-top) tubes
-
Centrifuge
-
Pipettes
-
Transport tubes (if necessary)
Protocol:
-
Blood Collection: Collect whole blood into either an SST or an EDTA tube. For coagulation-sensitive assays from the same draw, follow the correct order of draw.
-
Mixing: Immediately after collection, gently invert the tube 5-10 times to ensure proper mixing with the anticoagulant (for EDTA tubes) or clot activator (for SSTs). Avoid vigorous shaking to prevent hemolysis.
-
Clotting (SST only): Allow the SST to stand upright at room temperature for at least 30 minutes to allow for complete clot formation.
-
Centrifugation: Centrifuge the tubes at approximately 1,000 x g for 10-15 minutes at room temperature to separate the serum or plasma from the blood cells.
-
Aliquoting: If not using a gel-barrier tube, carefully aspirate the serum or plasma using a pipette and transfer it to a clean, labeled transport tube. Be careful not to disturb the buffy coat or red blood cells.
-
Storage:
-
Short-term: Samples can be stored at 2-8°C for up to 7 days.
-
Long-term: For storage longer than 7 days, freeze the serum or plasma at -20°C or colder. Avoid repeated freeze-thaw cycles.
-
Enzymatic Assay for this compound (Colorimetric)
This protocol is based on the principles of commercially available enzymatic assays, such as the Diazyme 1,5-AG Assay and the GlycoMark™ assay.[12][13] These assays are typically performed on automated chemistry analyzers but can be adapted for a microplate format.
Assay Principle: The assay is a two-step enzymatic process. First, endogenous glucose in the sample is removed to prevent interference. Second, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured in a colorimetric reaction catalyzed by peroxidase (POD). The intensity of the color produced is directly proportional to the 1,5-AG concentration in the sample.
Workflow Diagram:
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. A View Beyond HbA1c: Role of Continuous Glucose Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. questdiagnostics.com [questdiagnostics.com]
- 5. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 9. Comparison of this compound, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of this compound by Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diazyme.com [diazyme.com]
- 13. igz.ch [igz.ch]
GlycoMark® Assay for 1,5-Anhydroglucitol (1,5-AG) Measurement: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GlycoMark® assay provides a quantitative measurement of 1,5-anhydroglucitol (1,5-AG) in serum or plasma.[1] 1,5-AG is a validated biomarker for monitoring short-term glycemic control and variability, offering a unique perspective compared to traditional markers like HbA1c.[2][3] While HbA1c reflects average glycemia over two to three months, 1,5-AG levels respond to changes in blood glucose within a much shorter timeframe of one to two weeks.[2][4][5] This makes it particularly useful for assessing postprandial hyperglycemia and the effectiveness of recent therapeutic adjustments.[2][4]
The clinical utility of 1,5-AG lies in its inverse relationship with blood glucose levels.[2] When blood glucose exceeds the renal threshold (approximately 180 mg/dL), the reabsorption of 1,5-AG in the kidneys is competitively inhibited by excess glucose, leading to its increased excretion in urine and a rapid drop in serum levels.[6][7][8][9] Consequently, lower GlycoMark values indicate recent hyperglycemic excursions.[2][10]
Principle of the Assay
The GlycoMark assay is an enzymatic, colorimetric method designed for use on automated chemistry analyzers.[1] The core principle involves the specific oxidation of 1,5-AG by the enzyme pyranose oxidase (PROD) to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then detected colorimetrically using a peroxidase (POD) reaction.[1]
To ensure specificity for 1,5-AG, glucose in the sample, which also reacts with PROD, is first eliminated. This is achieved by pre-treating the sample with glucokinase (GK) and adenosine (B11128) triphosphate (ATP) to convert glucose into glucose-6-phosphate (G-6-P), a non-reactive species for PROD. An ATP-regenerating system involving pyruvate (B1213749) kinase (PK) and phosphoenolpyruvate (B93156) (PEP) is included to drive this initial reaction to completion.[1]
Clinical Utility and Applications
The GlycoMark assay serves as a valuable tool in diabetes management and research, complementing traditional glycemic markers.
-
Monitoring Short-Term Glycemic Control: 1,5-AG is sensitive to glycemic changes within one to two weeks, providing more immediate feedback on the effectiveness of treatment adjustments compared to HbA1c.[2][4][5]
-
Detecting Postprandial Hyperglycemia: Low levels of 1,5-AG are strongly associated with post-meal glucose spikes, which may not be fully captured by HbA1c measurements.[2][3][4][11] This is crucial as postprandial hyperglycemia is a significant risk factor for diabetes-related complications.[2]
-
Assessing Glycemic Variability: The assay helps identify patients with significant glucose fluctuations, even those with a seemingly well-controlled HbA1c.[2][7] This is particularly useful in type 1 diabetes, which is often characterized by more severe glycemic variability.[7][12]
-
Adjunct to HbA1c: Using GlycoMark in conjunction with HbA1c offers a more comprehensive picture of a patient's glycemic status.[2][4][11] It can help explain discrepancies between HbA1c readings and a patient's self-monitored glucose levels.
-
Drug Development: The test can be used to rapidly assess the efficacy of new antihyperglycemic therapies, particularly those targeting postprandial glucose.[2][8]
-
Predicting Complication Risks: Low 1,5-AG levels have been associated with an increased risk of microvascular and macrovascular complications, including retinopathy, chronic kidney disease, and cardiovascular disease.[2]
Quantitative Data Summary
The performance characteristics of the GlycoMark assay have been well-documented. The following tables summarize key quantitative data for easy comparison.
Table 1: Assay Performance Characteristics
| Parameter | Specification | Source |
| Method | Enzymatic, Colorimetric | [1][10] |
| Sample Type | Serum or Plasma | [1][10] |
| Sample Volume | ~4 µL | [10] |
| Linearity | Up to 110 µg/mL | [1][13] |
| Limit of Detection | 0.2 - 0.49 µg/mL | [10][13] |
| Calibration | 2-Point Calibration | [10] |
Table 2: Assay Precision
| Precision Type | Control/Pool | Mean (µg/mL) | Standard Deviation | %CV | Source |
| Within-Assay | Low Control | 4.63 | 0.18 | 3.83% | [10] |
| High Control | 14.67 | 0.19 | 1.28% | [10] | |
| Between-Assay | Low Control | 4.70 | 0.18 | 3.71% | [10] |
| High Control | 14.70 | 0.20 | 1.35% | [10] | |
| Serum Pool 1 | 19.60 | 0.23 | 1.17% | [10] | |
| Serum Pool 2 | 27.00 | 0.21 | 0.79% | [10] |
Table 3: Reference Intervals (Non-Diabetic Population)
| Population | Range (µg/mL) | Source |
| Adult Male | 10.7 - 32.0 | [8] |
| Adult Female | 6.8 - 29.3 | [8] |
| Glycemic Goal | > 10.0 | [8] |
Table 4: Correlation with Glycemic Excursions (AUC > 180 mg/dL)
| Glycemic Marker | Correlation Coefficient (r) | P-value | Source |
| 1,5-AG (Mean) | -0.48 | 0.002 | [11] |
| HbA1c (Mean) | 0.36 | 0.02 | [11] |
| Fructosamine (Mean) | 0.33 | 0.03 | [11] |
Limitations
It is important to consider certain conditions where 1,5-AG levels may be altered independently of glycemic control:
-
Advanced Renal Disease: Patients with Stage 4 or 5 chronic kidney disease may have altered 1,5-AG levels.[10][14] However, the marker is considered reliable in patients with mild to moderate (Stage 1-3) renal dysfunction.[14]
-
Pregnancy: 1,5-AG levels can be affected during pregnancy.[5][10]
-
Advanced Liver Disease: This condition may also impact 1,5-AG measurements.[10]
-
Medications: SGLT2 inhibitors, by their mechanism of inducing glucosuria, will cause extremely low GlycoMark values, which can indicate medication compliance rather than poor glycemic control.[10][15] Acarbose may also cause low values.[10]
Diagrams
Biological Pathway of 1,5-AG and Glucose
Caption: Renal handling of 1,5-AG and glucose in normal and hyperglycemic states.
GlycoMark Assay Experimental Workflow
Caption: High-level workflow for the GlycoMark enzymatic assay.
Comparison of Glycemic Marker Timeframes
Caption: Comparison of the timeframes reflected by different glycemic markers.
Experimental Protocol
This section provides a generalized protocol for the GlycoMark assay on an automated chemistry analyzer. Users must refer to the specific package insert for their reagent kit and instrument application notes.
1. Materials and Reagents
-
GlycoMark Reagent Kit (R1 and R2)
-
GlycoMark Calibrator Set
-
GlycoMark Control Set (Low and High)
-
Automated Chemistry Analyzer (e.g., Roche/Hitachi series, Beckman Coulter AU series, etc.)
-
Patient Samples: Serum (red-top or gel-barrier tube) or Plasma (EDTA tube).[8]
2. Sample Handling and Preparation
-
Collect blood samples using standard venipuncture techniques.
-
Separate serum or plasma from cells within one hour of collection.[8]
-
Stability : 1,5-AG is stable at 4°C for 7 days, at 22°C for 5 days, and at -80°C for 14 days. It is stable through at least three freeze-thaw cycles.[13]
3. Instrument Setup
-
Program the analyzer with the specific parameters for the GlycoMark assay as provided by the reagent manufacturer (e.g., Diazyme Laboratories). This includes sample volume, reagent volumes, incubation times, and wavelength for measurement.
-
Ensure the instrument is maintained and has passed its own quality control checks.
4. Calibration
-
Perform a two-point calibration as per the instrument and reagent instructions.
-
Calibration should be performed with each new lot of reagents, after major instrument maintenance, or if quality control results are out of the specified range.
5. Quality Control (QC)
-
Run low and high control materials before processing patient samples.
-
QC results must fall within the manufacturer's specified acceptable range.
-
If QC fails, troubleshoot according to instrument and reagent guidelines before analyzing patient samples.
6. Assay Procedure (Automated)
-
The analyzer automatically pipettes the required volume of sample (e.g., 4 µL) into a reaction cuvette.
-
Reagent 1 (R1) is added, and the mixture is incubated. During this first incubation, endogenous glucose is phosphorylated to G-6-P.
-
Reagent 2 (R2) is added. This initiates the oxidation of 1,5-AG by PROD and the subsequent colorimetric reaction.
-
The analyzer monitors the change in absorbance at the specified wavelength.
-
The concentration of 1,5-AG in the sample is calculated by the analyzer based on the results obtained from the calibration curve.
7. Interpretation of Results
-
Low Levels (<10 µg/mL in diabetic patients) : Indicate poor glycemic control, specifically the presence of hyperglycemic episodes (blood glucose >180 mg/dL) within the past 1-2 weeks.[2][8][10]
-
High/Normal Levels : Suggest good glycemic control with minimal to no recent hyperglycemic excursions.[2]
-
Changes in Levels : An increase in 1,5-AG levels indicates improving glycemic control, while a decrease suggests worsening control.[10] Results should always be interpreted in the context of the patient's complete clinical picture, including HbA1c and other relevant data.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. This compound (GlycoMark) as a marker of short-term glycemic control and glycemic excursions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The A1C Test compared to the 1,5-AG Test: Which is Best for You? | Ulta Lab Tests [ultalabtests.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound (1,5-AG) AND ITS USEFULNESS IN CLINICAL PRACTICE | Semantic Scholar [semanticscholar.org]
- 7. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. questdiagnostics.com [questdiagnostics.com]
- 10. igz.ch [igz.ch]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 13. Evaluation of an assay for serum this compound (GlycoMark) and determination of reference intervals on the Hitachi 917 analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum this compound Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Clinical Data Point to Use of GlycoMark as Biomarker of SGLT-2 Diabetes Drug Effectiveness and Compliance [prnewswire.com]
Application Notes and Protocols: 1,5-Anhydroglucitol (1,5-AG) Measurement in Pediatric Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that has emerged as a valuable biomarker for monitoring short-term glycemic control in individuals with diabetes.[1] Unlike HbA1c, which reflects average glycemia over 2-3 months, 1,5-AG provides a more immediate picture of glycemic excursions, typically over the preceding 1-2 weeks.[2][3] This makes it a particularly useful tool in pediatric diabetes research, where glycemic variability can be high and timely assessment of therapeutic interventions is crucial.
In a state of normal blood glucose, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[4] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased urinary excretion and a subsequent decrease in serum or plasma concentrations.[5][6] Consequently, lower levels of 1,5-AG are indicative of recent hyperglycemic episodes.
These application notes provide a comprehensive overview of the use of 1,5-AG in pediatric diabetes research, including detailed experimental protocols, data presentation guidelines, and a summary of its clinical significance.
Clinical Significance in Pediatric Diabetes
The measurement of 1,5-AG offers several advantages in the context of pediatric diabetes research:
-
Marker of Postprandial Hyperglycemia: 1,5-AG is a sensitive indicator of post-meal blood sugar spikes, which may not be fully captured by HbA1c measurements.[7]
-
Assessment of Glycemic Variability: In type 1 diabetes, which is prevalent in children, glycemic variability is a significant challenge. 1,5-AG can serve as a useful surrogate marker for assessing these fluctuations.[8]
-
Early Indicator of Glycemic Control Changes: Due to its shorter half-life compared to HbA1c, 1,5-AG can provide earlier feedback on the effectiveness of new therapies or lifestyle modifications.[1]
-
Complementary to HbA1c: When used in conjunction with HbA1c, 1,5-AG offers a more complete picture of a patient's glycemic status. It is particularly valuable in individuals with HbA1c levels below 8%, where it can reveal significant glycemic excursions that might otherwise be missed.[1][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating 1,5-AG levels in pediatric populations.
Table 1: this compound Levels in Children with and without Type 1 Diabetes Mellitus
| Study Participant Group | Number of Participants (n) | Mean 1,5-AG (µg/mL ± SD) | Mean HbA1c (% ± SD) | Key Findings |
| Control Children | 10 | 24.60 ± 3.99 | Not Reported | 1,5-AG levels were significantly higher in control children compared to those with T1DM.[7] |
| Children with T1DM | 10 | 4.75 ± 2.95 | Not Reported | A strong negative correlation was observed between 1,5-AG and both HbA1c and peak post-meal plasma glucose concentrations.[7] |
| Healthy Controls (10-30 years) | 136 | Not explicitly stated, but distinct from T1D group | 5.4 ± 0.3 | Youth and young adults with T1D have lower 1,5-AG levels than healthy controls.[9] |
| Youth with T1DM (10-30 years) | 138 | Not explicitly stated, but distinct from control group | 8.5 ± 1.6 | 1,5-AG may provide unique information beyond HbA1c in young patients with T1D and HbA1c <8%.[9] |
Table 2: this compound Levels in Overweight/Obese Children and Children with Diabetes
| Study Participant Group | Number of Participants (n) | Mean 1,5-AG (µg/mL ± SD) | Mean HbA1c (% ± SD) | Key Findings |
| Overweight/Obese | 27 | 31.1 ± 10.1 | 5.5 ± 0.3 | 1,5-AG levels were significantly higher in the overweight/obese group compared to the diabetes group.[2] |
| Diabetes | 47 | 7.4 ± 7.3 | 8.9 ± 2.7 | A significant negative correlation between 1,5-AG and HbA1c was observed, particularly in the HbA1c range of 5.5% to 8%.[2] |
Experimental Protocols
Pre-Analytical Considerations for Pediatric Blood Collection
Given the challenges of blood collection in pediatric populations, careful planning and technique are essential to ensure sample quality and minimize patient distress.
-
Pain Management: The use of topical anesthetics or other pain-alleviating measures is strongly recommended.[10]
-
Distraction Techniques: Employing age-appropriate distraction methods can help reduce anxiety and improve cooperation.[10]
-
Sample Collection Method: For infants and neonates, heel sticks or capillary blood sampling are preferred methods. For older children, venipuncture using a butterfly needle or a small gauge needle is appropriate.[10]
-
Minimum Volume: While the required serum or plasma volume for the 1,5-AG assay is small (typically around 4-6 µL), it is important to collect a sufficient amount of whole blood to yield the necessary serum/plasma volume, especially in newborns with high hematocrit.[3][11][12] It is advisable to draw approximately 2.5 times the required serum/plasma volume in whole blood.[12]
-
Tube Selection: Serum (red-top or gel-barrier tube) or plasma (lavender-top EDTA tube) can be used.[13]
-
Sample Handling: Separate serum or plasma from cells within one hour of collection to prevent hemolysis.[13]
Enzymatic Assay for this compound (Example using a commercial kit)
The following protocol is a generalized procedure based on commercially available enzymatic assays for 1,5-AG, such as the GlycoMark™ assay. Researchers should always refer to the specific manufacturer's instructions for the kit being used.
Assay Principle:
The assay typically involves a two-step enzymatic reaction. First, any glucose present in the sample is eliminated. Then, 1,5-AG is oxidized by the enzyme pyranose oxidase (PROD), which generates hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically using a peroxidase (POD) reaction.[14]
Reagents and Materials:
-
1,5-AG Assay Kit (containing reagents R1 and R2, calibrators, and controls)
-
Automated chemistry analyzer (e.g., Hitachi 917) or a spectrophotometer
-
Precision pipettes and tips
-
Patient serum or plasma samples
Assay Procedure (Automated Analyzer Example):
-
Sample Preparation: Ensure serum or plasma has been properly separated from blood cells.
-
Instrument Setup: Program the automated analyzer with the assay parameters as specified in the kit insert. This will include settings for sample volume, reagent volumes, wavelengths (e.g., main: 546 nm, sub: 700 nm), and incubation times.
-
Calibration: Calibrate the assay using the provided calibrators.
-
Quality Control: Run quality control samples at the beginning and end of each batch of patient samples to ensure the accuracy and precision of the assay.
-
Sample Analysis:
-
The analyzer will automatically pipette a small volume of the sample (e.g., 6 µL) and Reagent 1 (R1) into a reaction cuvette.[11]
-
The mixture is incubated at 37°C for a specified time (e.g., 5 minutes).[11]
-
An initial absorbance reading (A1) is taken.[11]
-
Reagent 2 (R2) is added to the cuvette, and the mixture is incubated again at 37°C for a specified time (e.g., 5 minutes).[11]
-
A final absorbance reading (A2) is taken.[11]
-
-
Calculation: The change in absorbance (ΔA = A2 - A1) is proportional to the concentration of 1,5-AG in the sample. The analyzer's software will use the calibration curve to calculate the 1,5-AG concentration in µg/mL.[11]
Manual Assay Procedure (General Steps):
-
Pipette the sample and Reagent 1 into a microplate well or cuvette.
-
Incubate as recommended.
-
Read the initial absorbance.
-
Add Reagent 2 and incubate.
-
Read the final absorbance.
-
Calculate the change in absorbance and determine the 1,5-AG concentration using a standard curve prepared from the calibrators.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Renal handling of this compound and competitive inhibition by glucose.
Caption: Experimental workflow for 1,5-AG measurement in pediatric research.
References
- 1. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. igz.ch [igz.ch]
- 4. apcz.umk.pl [apcz.umk.pl]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Plasma this compound concentrations are influenced by variations in the renal threshold for glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a good predictor for the treatment effect of the Sodium-Glucose cotransporter 2 inhibitor in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum this compound Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www5.cscc.unc.edu [www5.cscc.unc.edu]
- 10. Pediatric Blood Collection: Techniques and Considerations for Collecting Blood Samples from Young Patients [mycomedical.com]
- 11. weldonbiotech.com [weldonbiotech.com]
- 12. hnl.com [hnl.com]
- 13. labcorp.com [labcorp.com]
- 14. diazyme.com [diazyme.com]
Application of 1,5-Anhydroglucitol in Assessing SGLT2 Inhibitor Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors represent a significant advancement in the management of type 2 diabetes mellitus. Their unique mechanism of action, which involves the inhibition of glucose reabsorption in the renal tubules, leads to glucosuria and subsequent lowering of blood glucose levels.[1][2] Assessing the pharmacodynamic effect and patient adherence to SGLT2 inhibitor therapy is crucial for both clinical management and drug development. 1,5-Anhydroglucitol (1,5-AG), a naturally occurring polyol, has emerged as a sensitive biomarker for this purpose.[3][4] This document provides detailed application notes and protocols for utilizing 1,5-AG in the evaluation of SGLT2 inhibitor efficacy.
Principle of 1,5-AG as a Biomarker for SGLT2 Inhibitor Activity
1,5-AG is freely filtered by the glomerulus and almost completely reabsorbed in the proximal renal tubules.[5] This reabsorption is competitively inhibited by glucose.[6] In individuals with normal glycemic control, serum 1,5-AG levels remain stable. However, during periods of hyperglycemia where urinary glucose excretion increases, the reabsorption of 1,5-AG is blocked, leading to a decrease in its serum concentration.[3]
SGLT2 inhibitors induce glucosuria by blocking the primary transporter responsible for renal glucose reabsorption.[1][7] This marked increase in urinary glucose concentration directly competes with and inhibits the reabsorption of 1,5-AG, resulting in a significant and rapid decrease in serum 1,5-AG levels.[3][8] This phenomenon makes 1,5-AG a highly sensitive indicator of SGLT2 inhibitor activity and patient adherence to the therapy.[4][9] Notably, this reduction in 1,5-AG occurs despite the improvement in overall glycemic control (as measured by HbA1c) that is the therapeutic goal of SGLT2 inhibitors.[8]
Applications of 1,5-AG in SGLT2 Inhibitor Assessment
-
Pharmacodynamic Biomarker: 1,5-AG serves as a non-invasive, sensitive, and early indicator of the pharmacological effect of SGLT2 inhibitors. A significant drop in 1,5-AG levels post-administration confirms the drug's mechanism of action.
-
Adherence Monitoring: Measuring 1,5-AG levels can be a valuable tool to assess patient adherence to SGLT2 inhibitor therapy.[4][9] Persistently high levels of 1,5-AG in a patient prescribed an SGLT2 inhibitor may suggest non-adherence.
-
Predicting Therapeutic Response: Baseline 1,5-AG levels may predict the subsequent HbA1c reduction in response to SGLT2 inhibitor treatment.[10][11] Studies suggest that patients with lower baseline 1,5-AG (indicative of greater glycemic variability) may experience a more significant reduction in HbA1c.[10][12]
Data Presentation: Quantitative Summary of 1,5-AG Levels in Response to SGLT2 Inhibitors
The following tables summarize quantitative data from clinical studies on the impact of SGLT2 inhibitors on serum 1,5-AG levels.
Table 1: Serum 1,5-AG Levels in Patients With and Without SGLT2 Inhibitor Treatment
| Patient Group | Mean 1,5-AG Level (µg/mL) | Percentage of Patients with 1,5-AG ≤ 2 µg/mL | Reference |
| Taking SGLT2 Inhibitors (n=240) | 1.2 | 92% | [3] |
| Not Taking SGLT2 Inhibitors (n=52) | 6.4 | 12% | [3] |
| Taking SGLT2 Inhibitors (n=256) | 1.7 | 87% | [9] |
| Non-compliant with SGLT2 Inhibitors (n=35) | 7.5 | Not Reported | [9] |
Table 2: Predictive Value of Baseline 1,5-AG for HbA1c Reduction with SGLT2 Inhibitors
| Parameter | Value | Finding | Reference |
| Optimal 1,5-AG Cutoff Level | 7.65 µg/mL | For predicting an HbA1c improvement of more than 0.7% | [10][11] |
| Sensitivity at Cutoff | 88% | For predicting an HbA1c improvement of more than 0.7% | [10] |
| Specificity at Cutoff | 62% | For predicting an HbA1c improvement of more than 0.7% | [10] |
| Negative Predictive Value (for 1,5-AG > 7.7 µg/mL) | 0.831 | Indicates that SGLT2 inhibitors are less likely to improve HbA1c in patients with high baseline 1,5-AG. | [10] |
Experimental Protocols
Measurement of Serum this compound (1,5-AG) using the GlycoMark™ Assay
The most widely used method for quantifying 1,5-AG is the enzymatic GlycoMark™ assay.[13]
Principle: This is an enzymatic, colorimetric assay. The method involves a two-step process. First, endogenous glucose in the sample, which can interfere with the assay, is removed by phosphorylation using the enzyme glucokinase. In the second step, 1,5-AG is oxidized by pyranose oxidase (PROD), generating hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically.[3]
Specimen Requirements:
-
Specimen Type: Serum or plasma.[8]
-
Container: Red-top tube, gel-barrier tube, or lavender-top (EDTA) tube.[8]
-
Volume: A minimum of 0.75 mL is required, though 1 mL is recommended to allow for repeat testing.[8]
-
Collection and Handling: Serum or plasma should be separated from cells within one hour of collection.[4]
-
Stability:
Materials:
-
GlycoMark™ Assay Kit (Reagents 1 and 2)
-
Automated chemistry analyzer (e.g., Roche Hitachi 917)[3]
-
Calibration standards and controls (purchased separately)
Protocol: The assay is typically performed on a fully automated chemistry analyzer according to the manufacturer's instructions. The following provides a general overview of the steps involved:
-
Sample Preparation: Serum or plasma is used directly. No special preparation is required if collected and stored as per the guidelines.
-
Reagent Preparation: Reagents are typically provided in a liquid-stable format and are placed on the automated analyzer.
-
Calibration: A two-point calibration is generally performed as per the assay's package insert.
-
Assay Procedure (Automated): a. The analyzer pipettes the sample and Reagent 1 (pretreatment reagent containing glucokinase) into a reaction cuvette. b. After an incubation period to remove glucose, the analyzer adds Reagent 2 (coloring reagent containing pyranose oxidase and peroxidase). c. The absorbance is measured at the appropriate wavelength (e.g., 546/700nm). d. The concentration of 1,5-AG in the sample is calculated based on the calibration curve.
Quality Control: Two levels of controls (low and high) should be run with each batch of samples to ensure the accuracy and precision of the assay.
Limitations:
-
Low 1,5-AG values can be observed in conditions other than SGLT2 inhibitor use, such as severe hyperglycemia, end-stage renal disease, advanced liver disease, and pregnancy.[10]
-
Certain medications, like acarbose, may also lead to low 1,5-AG levels.[10]
-
Some Chinese medicines have been reported to cause high 1,5-AG values.[10]
Visualizations
Signaling Pathway of Renal Glucose and 1,5-AG Reabsorption
Caption: Mechanism of SGLT2 inhibition on renal glucose and 1,5-AG reabsorption.
Experimental Workflow for Assessing SGLT2 Inhibitor Efficacy using 1,5-AG
Caption: Experimental workflow for monitoring SGLT2 inhibitor efficacy using 1,5-AG.
Logical Relationship of 1,5-AG and SGLT2 Inhibitor Action
Caption: Cause-and-effect relationship between SGLT2 inhibition and serum 1,5-AG.
References
- 1. escholarship.org [escholarship.org]
- 2. Evaluation of Serum 1,5 Anhydroglucitol Levels as a Clinical Test to Differentiate Subtypes of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. 1,5 Anhydroglucitol | HNL Lab Medicine [hnl.com]
- 5. youtube.com [youtube.com]
- 6. bjd-abcd.com [bjd-abcd.com]
- 7. researchgate.net [researchgate.net]
- 8. labcorp.com [labcorp.com]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. igz.ch [igz.ch]
- 11. This compound is a good predictor for the treatment effect of the Sodium-Glucose cotransporter 2 inhibitor in Japanese patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Invasive 1,5-Anhydroglucitol Measurement in Saliva
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Anhydroglucitol (1,5-AG) is a naturally occurring dietary polyol that is emerging as a valuable biomarker for short-term glycemic control. In healthy individuals, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia (blood glucose >180 mg/dL), renal glucose reabsorption is saturated, leading to competitive inhibition of 1,5-AG reabsorption and its subsequent excretion in urine. This results in a decrease in circulating 1,5-AG levels. Recent studies have demonstrated a strong correlation between 1,5-AG concentrations in blood and saliva, positioning salivary 1,5-AG as a promising non-invasive tool for monitoring glycemic status.[1][2][3] Saliva offers a convenient, stress-free, and safe alternative to blood-based testing, making it particularly suitable for large-scale screening programs and frequent monitoring in diabetic patients.[4][5]
These application notes provide a comprehensive overview of the methodologies for non-invasive 1,5-AG measurement in saliva, including detailed experimental protocols and a summary of key quantitative data from recent studies.
Data Presentation
Table 1: Concentration of this compound in Saliva and Serum/Plasma
| Population | Sample Type | 1,5-AG Concentration (µg/mL) | Measurement Method | Reference |
| Healthy Individuals | Saliva | 0.124 (mean) | Liquid Chromatography-Mass Spectrometry (LC-MS) | [6] |
| Healthy Individuals | Saliva | 0.086 - 1.627 (reference interval) | LC-MS | [7] |
| Healthy Individuals (Normal Glucose Tolerance) | Saliva | 0.53 (median) | LC-MS | [7] |
| Healthy Individuals (Normal Glucose Tolerance) | Saliva | 3.30 (median) | Enzymatic Method | [7] |
| Type 2 Diabetes Patients | Saliva | 0.025 (mean) | LC-MS | [6] |
| Type 2 Diabetes Patients | Saliva | 0.133 (median) | LC-MS | [4] |
| Healthy Individuals | Serum | 22.19 (mean) | LC-MS | [6] |
| Type 2 Diabetes Patients | Serum | 3.89 (mean) | LC-MS | [6] |
Table 2: Correlation of Salivary 1,5-AG with Other Glycemic Markers
| Correlation | r-value | p-value | Population | Reference |
| Salivary 1,5-AG vs. Serum 1,5-AG | 0.648 | 0.0005 | Diabetic Patients | [6] |
| Salivary 1,5-AG vs. Serum 1,5-AG | 0.285 | <0.001 | Type 2 Diabetes Patients | [4] |
| Salivary 1,5-AG vs. Postprandial Blood Sugar | -0.539 | 0.0005 | Diabetic Patients | [6] |
| Salivary 1,5-AG vs. HbA1c | Negative | <0.05 | Type 2 Diabetes Patients | [4] |
| Salivary 1,5-AG vs. Glycated Albumin | Negative | <0.05 | Type 2 Diabetes Patients | [4] |
Table 3: Diagnostic Performance of Salivary 1,5-AG for Diabetes Screening
| Cutoff Point (µg/mL) | Sensitivity (%) | Specificity (%) | Application | Reference |
| <0.054 | 86.4 | 87.2 | Predicting blood sugar >180 mg/dL | [6] |
| 0.436 (fasting) | 63.58 | 60.61 | Diabetes Screening | [8][9] |
| 0.438 (2-hour postload) | 62.25 | 60.41 | Diabetes Screening | [8][9] |
Experimental Protocols
Protocol 1: Saliva Sample Collection
Objective: To collect unstimulated whole saliva for 1,5-AG analysis.
Materials:
-
Salivette® saliva collection tubes (Sarstedt, Nümbrecht, Germany) or similar saliva collection devices.
-
Ice box.
-
Centrifuge.
-
Cryovials for storage.
Procedure:
-
Participants should refrain from eating, drinking, or oral hygiene procedures for at least 1-2 hours before collection.
-
Provide the participant with the cotton swab from the Salivette® tube.
-
Instruct the participant to gently chew on the cotton swab for a defined period (e.g., 2 minutes) to stimulate saliva flow and ensure adequate sample volume.[4]
-
Place the saturated cotton swab back into the Salivette® tube.
-
Cap the tube securely and place it on ice immediately for transportation to the laboratory.[3]
-
Within 6 hours of collection, centrifuge the Salivette® tube at 2,500 x g for 10 minutes at 4°C to separate the saliva from the swab.[3]
-
Aliquot the clear saliva supernatant into pre-labeled cryovials.
-
Store the saliva aliquots at -80°C until analysis.[3]
Protocol 2: this compound Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To accurately quantify 1,5-AG levels in saliva samples. This method is considered the gold standard due to its high specificity.[4]
Materials and Reagents:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
This compound standard (purity ≥99%).[4]
-
¹³C-labeled this compound (internal standard, IS).[4]
-
Methanol, acetonitrile (B52724), and water (LC-MS grade).
-
Formic acid.
-
Microcentrifuge tubes.
Procedure:
-
Sample Preparation:
-
Thaw the frozen saliva samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, mix a defined volume of saliva (e.g., 50 µL) with a solution containing the internal standard (¹³C-labeled 1,5-AG).
-
Add a protein precipitation agent (e.g., four volumes of cold methanol).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Use a suitable column (e.g., a HILIC column) for separation.
-
The mobile phase can consist of a gradient of acetonitrile and water with a small percentage of formic acid.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis.
-
Set specific precursor-to-product ion transitions for both 1,5-AG and the internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the 1,5-AG standard.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of 1,5-AG in the saliva samples by interpolating their peak area ratios on the standard curve.
-
Protocol 3: this compound Quantification by Enzymatic Assay (e.g., GlycoMark™)
Objective: To quantify 1,5-AG in saliva using a commercially available enzymatic assay. Note: This method may be subject to interference from other structurally similar sugars present in saliva, such as galactose.[10][11]
Materials:
-
GlycoMark™ assay kit or similar enzymatic assay for 1,5-AG.
-
Clinical chemistry analyzer.
-
Saliva samples collected as per Protocol 1.
Procedure:
-
Follow the manufacturer's instructions for the GlycoMark™ assay kit.
-
The assay principle typically involves the enzymatic oxidation of 1,5-AG, leading to the production of hydrogen peroxide, which is then measured colorimetrically.
-
Important Consideration: Studies have shown that the GlycoMark™ assay, when used with saliva, can produce a signal that is highly correlated with galactose, a sugar not typically present in blood.[11] This can lead to an overestimation of the true 1,5-AG concentration.
-
Potential Modification: To improve specificity, an additional enzymatic step to deplete galactose from the saliva sample prior to the assay may be necessary.[10][11] This modification is not part of the standard GlycoMark™ protocol and would require in-house validation.
Visualizations
Caption: Experimental workflow for salivary 1,5-AG measurement.
Caption: Renal handling of 1,5-AG in normoglycemia and hyperglycemia.
Caption: Logical relationship between glucose, and serum and salivary 1,5-AG.
References
- 1. This compound in saliva is a noninvasive marker of short-term glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. drc.bmj.com [drc.bmj.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Salivary this compound and its Correlation with Postprandial Hyperglycemia: Development and Validation of a Novel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Diabetes Screening: Detection and Application of Saliva this compound by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of this compound in blood and saliva: from non-targeted metabolomics to biochemical assay | springermedizin.de [springermedizin.de]
- 11. Measurement of this compound in blood and saliva: from non-targeted metabolomics to biochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sample Preparation for 1,5-AG Analysis
Welcome to the technical support center for 1,5-anhydroglucitol (1,5-AG) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sample preparation and troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your 1,5-AG analysis in a question-and-answer format.
Question: Why are my 1,5-AG measurements from an enzymatic assay unexpectedly low or inconsistent?
Answer: Unexpectedly low or inconsistent 1,5-AG results from enzymatic assays can stem from several factors related to sample collection, handling, and the assay procedure itself. Here are some potential causes and solutions:
-
Sample Quality:
-
Hemolysis: The presence of hemolysis in serum or plasma samples can interfere with the accuracy of 1,5-AG measurements. It is crucial to use non-hemolyzed samples for analysis. While 1,5-AG levels themselves are not affected by hemolysis, the cellular contents released during hemolysis can interfere with the enzymatic reactions in some assay kits.
-
Lipemia and Icterus: High levels of lipids (lipemia) or bilirubin (B190676) (icterus) in the sample can also cause interference in spectrophotometric assays. If possible, collect samples from fasting subjects to minimize lipemia.
-
-
Assay Procedure:
-
Reagent Handling: Ensure all reagents are brought to room temperature before use and are properly reconstituted according to the kit instructions. Do not use expired reagents.
-
Incubation Times and Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Inadequate or excessive incubation can lead to incomplete reactions or increased background signal.
-
Washing Steps: Incomplete or inconsistent washing of microplate wells is a common source of variability in ELISA-based assays. Ensure thorough aspiration of well contents between washes.
-
-
Interfering Substances:
-
Medications: Certain medications, such as SGLT2 inhibitors, can lower 1,5-AG levels by increasing its excretion in urine. It is important to consider the medication history of the sample donor.
-
Endogenous Compounds: In patients with uremia, high concentrations of substances like myo-inositol can interfere with some enzymatic assays, leading to inaccurate 1,5-AG readings.
-
Question: I am observing a significant discrepancy between 1,5-AG results obtained from an enzymatic assay and LC-MS/MS. What could be the reason?
Answer: Discrepancies between enzymatic assays and LC-MS/MS are often due to differences in assay specificity and susceptibility to matrix effects.
-
Specificity of the Assay: Enzymatic assays may be susceptible to interference from structurally similar molecules. For example, in saliva samples, galactose can interfere with the GlycoMark™ assay, leading to an overestimation of 1,5-AG levels. LC-MS/MS is generally more specific and can distinguish 1,5-AG from other similar compounds.
-
Matrix Effects in LC-MS/MS: While highly specific, LC-MS/MS can be prone to matrix effects, where other components in the sample suppress or enhance the ionization of 1,5-AG, leading to inaccurate quantification. Proper sample cleanup, such as solid-phase extraction (SPE), and the use of an appropriate internal standard are crucial to mitigate these effects.
Question: My recovery of 1,5-AG is low after solid-phase extraction (SPE). How can I improve it?
Answer: Low recovery in SPE can be due to several factors in the extraction process. Here is a systematic approach to troubleshoot this issue:
-
Analyte Breakthrough During Loading: If the analyte is found in the flow-through fraction, it could be due to:
-
Incorrect Solvent Conditions: The sample solvent may be too strong, preventing the analyte from binding to the sorbent. Ensure the pH of the sample is optimized for analyte retention.
-
High Flow Rate: Loading the sample too quickly can prevent efficient binding. A flow rate of 1-2 mL/min is generally recommended.
-
Insufficient Sorbent Mass: If the amount of analyte in the sample exceeds the binding capacity of the SPE cartridge, breakthrough will occur. Consider using a cartridge with a larger sorbent bed.
-
-
Analyte Loss During Washing: If the analyte is detected in the wash eluate, the wash solvent is likely too strong and is prematurely eluting your compound of interest. Try a weaker wash solvent.
-
Incomplete Elution: If the analyte is not found in the load or wash fractions, it is likely retained on the cartridge. To improve elution:
-
Use a Stronger Elution Solvent: You may need a stronger solvent to disrupt the interaction between the analyte and the sorbent.
-
Optimize Elution Volume and Steps: Eluting with multiple smaller volumes of solvent can be more effective than a single large volume.
-
Soak the Sorbent: Allowing the elution solvent to soak the sorbent for a few minutes before final elution can improve recovery.
-
Frequently Asked Questions (FAQs)
What is the best sample type for 1,5-AG analysis?
Serum and plasma are the most common and reliable sample types for 1,5-AG analysis. While 1,5-AG can be measured in other matrices like saliva and urine, these present unique challenges. Saliva can have interfering substances like galactose, and urine has significantly lower concentrations of 1,5-AG.
Is there a difference in 1,5-AG concentrations between serum and plasma?
Studies have shown a very high correlation between 1,5-AG levels in serum and plasma from the same individuals, with minimal systematic difference. Therefore, either sample type can be used reliably.
Table 1: Comparison of 1,5-AG Measurements in Serum vs. Plasma
| Parameter | Serum | Plasma | Reference |
| Mean Concentration (µg/mL) | 16.1 (SD 6.9) | 16.5 (SD 7.1) | |
| Correlation (Pearson's r) | \multicolumn{2}{c | }{0.996} | |
| Intra-class Correlation (ICC) | \multicolumn{2}{c | }{0.985} |
How should I collect and store samples for 1,5-AG analysis?
-
Serum: Collect blood in a serum separator tube (SST). Allow the blood to clot at room temperature for at least 30 minutes before centrifugation.
-
Plasma: Collect blood in a tube containing EDTA or heparin as an anticoagulant. Centrifuge within 30 minutes of collection.
-
Storage: For short-term storage (up to 7 days), samples can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the samples and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A single freeze-thaw cycle has been shown to have a small but statistically significant effect on measured 1,5-AG concentrations.
Table 2: Sample Stability for 1,5-AG Analysis
| Storage Temperature | Duration | Reference |
| Room Temperature | Up to 7 days | |
| 2-8°C | Up to 7 days | |
| -20°C | Long-term | |
| -80°C | Long-term |
What are the common methods for 1,5-AG analysis?
The two most common methods for 1,5-AG analysis are enzymatic assays (often in an ELISA format) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Enzymatic Assays: These are widely used in clinical settings and are generally faster and less expensive than LC-MS/MS. They rely on enzymes that specifically react with 1,5-AG to produce a measurable signal.
-
LC-MS/MS: This method is highly specific and sensitive, making it a gold standard for research applications. It separates 1,5-AG from other molecules in the sample before detecting and quantifying it based on its mass-to-charge ratio.
Experimental Protocols
Protocol 1: Serum/Plasma Sample Preparation for Enzymatic Assay (ELISA)
-
Sample Collection:
-
For serum, collect blood in a serum separator tube and allow it to clot for at least 30 minutes at room temperature.
-
For plasma, collect blood in a tube containing EDTA or heparin.
-
-
Centrifugation: Centrifuge the tubes at 1,000 x g for 15-20 minutes.
-
Aliquoting: Carefully aspirate the serum or plasma without disturbing the cell layer and transfer it to a clean microcentrifuge tube.
-
Storage: If not assaying immediately, store the aliquots at -20°C or -80°C.
-
Assay Preparation: On the day of the assay, thaw the samples at room temperature. If necessary, dilute the samples with the assay buffer provided in the kit.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled 1,5-AG).
-
Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analyte.
-
Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: General experimental workflow for 1,5-AG analysis.
Caption: Decision tree for troubleshooting 1,5-AG analysis issues.
Technical Support Center: Interpreting 1,5-Anhydroglucitol (1,5-AG) in Renal Impairment
This guide provides researchers, scientists, and drug development professionals with essential information for navigating the complexities of using 1,5-Anhydroglucitol (1,5-AG) as a glycemic marker in the context of renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why are my 1,5-AG levels unexpectedly low in a subject with renal impairment, even with seemingly good glycemic control?
A: Serum 1,5-AG levels are highly dependent on normal kidney function. In a healthy individual, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[1][2] When renal function declines, this reabsorptive capacity is compromised. This leads to increased urinary excretion of 1,5-AG and consequently, lower serum concentrations, independent of the patient's actual glycemic status. Therefore, low 1,5-AG in the setting of significant renal impairment is often a direct result of the kidney disease itself, not necessarily an indicator of recent hyperglycemia.
Q2: What is the physiological mechanism connecting renal function and serum 1,5-AG levels?
A: The connection is centered on the process of tubular reabsorption. 1,5-AG is reabsorbed in the proximal tubules by sodium-glucose co-transporters (SGLTs), particularly SGLT4.[2] In a state of hyperglycemia (blood glucose >180 mg/dL), glucose saturates these transporters, preventing 1,5-AG reabsorption and causing serum levels to drop. In chronic kidney disease (CKD), the number and function of nephrons and their associated transporters are reduced. This diminished reabsorptive capacity causes a "leak" of 1,5-AG into the urine, lowering serum levels irrespective of blood glucose concentrations.
Q3: At what stage of chronic kidney disease (CKD) does 1,5-AG become an unreliable marker?
A: Studies suggest that 1,5-AG remains a reliable marker of glycemic control in patients with mild to moderate renal dysfunction, specifically CKD stages 1-3 (eGFR ≥30 mL/min).[3][4][5] In these stages, the correlation between 1,5-AG and other glycemic markers like HbA1c and fasting plasma glucose remains significant.[3][4][5] However, in patients with severe renal dysfunction (CKD stages 4-5, eGFR <30 mL/min), this correlation is lost, and eGFR becomes the primary determinant of 1,5-AG levels.[3] Therefore, caution is strongly advised when interpreting 1,5-AG values in patients with an eGFR below 30 mL/min/1.73 m².
Q4: Are there any methods or formulas to "correct" or adjust 1,5-AG values for renal function?
A: Currently, there are no universally accepted formulas to adjust 1,5-AG levels for the degree of renal impairment. The relationship between the decline in eGFR and the reduction in 1,5-AG is complex and not sufficiently linear for a simple correction factor. Research has focused on identifying the eGFR threshold at which the marker becomes unreliable rather than on developing an adjustment algorithm. For this reason, in advanced CKD, switching to alternative glycemic markers is the recommended approach.
Q5: What are the recommended alternative glycemic markers to use when 1,5-AG is unreliable due to severe renal impairment?
A: When 1,5-AG is compromised, other markers should be considered, though each has its own limitations in the CKD population.
-
Glycated Albumin (GA): Reflects glycemic control over the preceding 2-4 weeks and is less affected by the red blood cell lifespan issues that can skew HbA1c in CKD.[6][7] However, it can be biased by conditions affecting albumin metabolism, such as nephrotic syndrome.[6][8]
-
Fructosamine: Similar to GA, it measures overall glycated serum proteins and reflects short-term (2-3 weeks) glycemic control.[6] Like GA, it can also be influenced by serum protein concentrations.[8]
-
Hemoglobin A1c (HbA1c): While the traditional gold standard for long-term (3 months) glycemic control, its reliability in advanced CKD can be compromised by factors like anemia, iron deficiency, and erythropoietin-stimulating agents, which are common in this population.[6]
-
Continuous Glucose Monitoring (CGM): Considered a highly effective method as it provides real-time glucose readings and trends, bypassing the biochemical limitations of blood-based markers.[7][9] CGM is particularly useful for assessing glycemic variability.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| 1,5-AG is low (<10 µg/mL), but HbA1c and Fructosamine are within the target range. | Subject has moderate to severe renal impairment (eGFR < 60 mL/min/1.73 m²), causing renal loss of 1,5-AG. | 1. Confirm the subject's latest eGFR. 2. If eGFR is <30 mL/min/1.73 m², consider the 1,5-AG value unreliable.[3] 3. Rely on Glycated Albumin, Fructosamine, or CGM for short-term glycemic assessment.[7] |
| 1,5-AG results show high variability in a longitudinal study of subjects with progressive CKD. | Declining eGFR over time is progressively lowering the serum 1,5-AG baseline, confounding the glycemic signal. | 1. Analyze 1,5-AG data stratified by eGFR categories (e.g., >60, 45-59, 30-44, <30). 2. For subjects who cross the eGFR <30 mL/min/1.73 m² threshold, exclude subsequent 1,5-AG data from glycemic efficacy analysis and switch to an alternative marker. |
| A subject with glomerular hyperfiltration (e.g., eGFR >120 mL/min) has lower-than-expected 1,5-AG levels. | Glomerular hyperfiltration, an early sign of diabetic nephropathy, can sometimes be associated with altered tubular function, potentially affecting 1,5-AG reabsorption. | 1. Investigate for other signs of early renal dysfunction. 2. While 1,5-AG is generally considered reliable in early-stage CKD, be aware that renal hyperfiltration may be a confounding factor.[10] 3. Correlate with CGM data to verify periods of hyperglycemia. |
Data Summary
Reliability of Glycemic Markers by CKD Stage
| CKD Stage | eGFR (mL/min/1.73 m²) | This compound (1,5-AG) | Glycated Albumin (GA) / Fructosamine | Hemoglobin A1c (HbA1c) |
| 1-2 | ≥ 90 to 60 | Reliable [3][5] | Reliable | Reliable |
| 3 | 59 to 30 | Generally Reliable [3][5] | Generally Reliable | Use with caution, potential for interference increases. |
| 4-5 | < 30 | Unreliable [3][4] | Preferred Alternative (short-term)[7] | Unreliable due to high prevalence of anemia, ESA therapy, and altered RBC lifespan.[6] |
Visual Logic and Process Flows
Workflow for Interpreting 1,5-AG in Clinical Research
Caption: Decision workflow for using 1,5-AG based on eGFR.
Mechanism of Renal Impairment Affecting Serum 1,5-AG
Caption: Comparison of 1,5-AG renal handling in healthy vs. impaired kidneys.
Experimental Protocol Example
Title: Protocol for Assessing the Influence of eGFR on 1,5-AG Measurements in a Diabetic Cohort
1. Objective: To investigate the correlation between serum 1,5-AG concentrations, HbA1c, and estimated Glomerular Filtration Rate (eGFR) across different stages of chronic kidney disease (CKD) in subjects with Type 2 Diabetes.
2. Study Design: A cross-sectional, observational study.
3. Subject Population:
-
Inclusion Criteria: Adults aged 18-80 with a confirmed diagnosis of Type 2 Diabetes.
-
Exclusion Criteria: Acute kidney injury, end-stage renal disease on dialysis, known genetic tubular disorders, pregnancy.
-
Stratification: Subjects will be stratified into four groups based on the CKD-EPI formula for eGFR:
-
Group 1 (Normal/Mild): eGFR ≥ 60 mL/min/1.73 m²
-
Group 2 (Moderate): eGFR 30-59 mL/min/1.73 m²
-
Group 3 (Severe): eGFR 15-29 mL/min/1.73 m²
-
Group 4 (Kidney Failure): eGFR < 15 mL/min/1.73 m² (not on dialysis)
-
4. Methodology:
-
Sample Collection:
-
Collect one 5 mL serum separator tube (SST) and one 3 mL EDTA tube of whole blood from each subject after a minimum 8-hour fast.
-
Process samples within 2 hours of collection. Centrifuge SST at 1500 x g for 10 minutes to separate serum.
-
Aliquot serum and store at -80°C until analysis.
-
-
Biochemical Analyses:
-
This compound (1,5-AG): Analyze serum using an enzymatic assay on an automated clinical chemistry analyzer.
-
Serum Creatinine (B1669602): Analyze serum using a Jaffe or enzymatic method to be used for eGFR calculation.
-
Hemoglobin A1c (HbA1c): Analyze EDTA whole blood using an NGSP-certified high-performance liquid chromatography (HPLC) method.[5]
-
-
eGFR Calculation:
-
Calculate eGFR using the 2021 Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) creatinine equation.
-
5. Data Analysis:
-
Use descriptive statistics to summarize baseline characteristics and biomarker levels for each eGFR stratum.
-
Perform Pearson or Spearman correlation analyses to assess the relationship between ln(1,5-AG), HbA1c, and eGFR within each group.
-
Use ANOVA or Kruskal-Wallis test to compare mean 1,5-AG and HbA1c levels across the eGFR groups.
-
Conduct stepwise multivariate linear regression analysis to identify independent determinants of serum 1,5-AG levels in each stratum, including eGFR, HbA1c, age, and diabetes duration as variables.[3]
References
- 1. Serum Levels of this compound and Risk of Incident End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum levels of this compound and 1,5-anhydrofructose-derived advanced glycation end products in patients undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum this compound Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Serum this compound Concentrations Remain Valid as a Glycemic Control Marker In Diabetes with Earlier Chronic Kidney Disease Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous Glucose Monitoring and Use of Alternative Markers To Assess Glycemia in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Continuous Glucose Monitoring and Use of Alternative Markers To Assess Glycemia in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of glycemia in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of renal function on serum concentration of this compound in type 2 diabetic patients in chronic kidney disease stages I-III: A comparative study with HbA1c and glycated albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Blood Tests
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,5-Anhydroglucitol (1,5-AG) blood tests.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,5-AG) and what is the principle behind its measurement?
A1: this compound (1,5-AG) is a naturally occurring dietary polyol, structurally similar to glucose.[1] It is used as a marker for short-term glycemic control, reflecting glucose levels over the preceding 1-2 weeks.[2][3] The principle of its measurement relies on its relationship with blood glucose levels and renal function. In healthy individuals with normal blood glucose, 1,5-AG is filtered by the glomeruli and almost completely reabsorbed by the renal tubules, maintaining a stable concentration in the blood.[4] However, when blood glucose levels exceed the renal threshold for glucose reabsorption (approximately 180 mg/dL), the excess glucose in the renal tubules competitively inhibits the reabsorption of 1,5-AG.[4][5] This leads to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum or plasma concentration.[6] Therefore, lower levels of 1,5-AG are indicative of recent hyperglycemic episodes.[2][7]
Q2: How does the 1,5-AG test differ from an HbA1c test?
A2: The 1,5-AG test and the HbA1c test both measure glycemic control, but they reflect different timeframes and aspects of hyperglycemia. 1,5-AG is a marker of short-term glycemic control, reflecting average blood glucose levels over the past 1-2 weeks, and is particularly sensitive to postprandial (after-meal) hyperglycemic excursions.[2][8] In contrast, HbA1c reflects the average blood glucose levels over a longer period of 2-3 months.[2] While HbA1c provides a long-term average, 1,5-AG can detect recent, transient spikes in blood glucose that may not be fully reflected in the HbA1c value.[9]
Q3: What are the typical reference ranges for 1,5-AG?
A3: Reference ranges for 1,5-AG can vary by age, sex, and population.[8] It is crucial to use the reference range provided by the specific assay manufacturer. However, general reference ranges have been established. For instance, one study reported sex-specific 5th to 95th percentile reference ranges of 10.7–32.0 μg/mL for men and 6.8–29.3 μg/mL for women.[9]
Q4: What types of samples can be used for 1,5-AG measurement?
A4: The most common sample types for 1,5-AG analysis are serum and plasma.[10][11] Saliva has also been investigated as a non-invasive sample type, and studies have shown a positive correlation between salivary and serum 1,5-AG levels.[3][12] However, enzymatic assays for salivary 1,5-AG may be affected by interfering substances like galactose, potentially requiring modified assay protocols.[3]
Troubleshooting Guide
Q5: My control values are consistently out of the acceptable range. What are the possible causes and solutions?
A5:
-
Improper Reagent Storage or Handling: Ensure that all reagents, calibrators, and controls are stored at the recommended temperature (typically 2-8°C) and are not used past their expiration date.[11] Avoid repeated freeze-thaw cycles.
-
Incorrect Pipetting or Dilution: Verify the accuracy and calibration of your pipettes. Ensure that all dilutions are prepared correctly according to the assay protocol.
-
Instrument Malfunction: Check the instrument settings, such as wavelength and temperature, to ensure they match the assay requirements.[9] Run instrument performance checks as recommended by the manufacturer.
-
Contaminated Reagents: Use fresh reagents if contamination is suspected. Do not mix reagents from different kit lots.
Q6: I am observing high variability between replicate samples. What could be the cause?
A6:
-
Inadequate Mixing: Ensure thorough but gentle mixing of samples and reagents before analysis.
-
Pipetting Inconsistency: Use consistent pipetting techniques for all samples and replicates.
-
Sample Quality: The presence of particulates or fibrin (B1330869) clots in the sample can lead to variability. Ensure samples are properly centrifuged and handled.
-
Assay Drift: If running a large batch of samples, assay drift can occur. Run controls at the beginning and end of the batch to monitor for this.
Q7: The 1,5-AG results seem inconsistent with the patient's HbA1c levels. What could explain this discrepancy?
A7:
-
Different Timeframes: Remember that 1,5-AG reflects glycemic control over the past 1-2 weeks, while HbA1c reflects the past 2-3 months.[2] A recent improvement or worsening of glycemic control will be detected by 1,5-AG before it is fully reflected in the HbA1c value.[9]
-
Postprandial Hyperglycemia: The patient may have significant post-meal glucose spikes, which would lower 1,5-AG levels but might have a smaller impact on the overall HbA1c, especially if fasting glucose is well-controlled.[2][5]
-
Underlying Conditions: Certain conditions can affect one or both markers. For example, conditions that affect red blood cell lifespan (like hemolysis) can alter HbA1c levels but do not affect 1,5-AG.[3] Conversely, severe renal dysfunction can impact 1,5-AG levels.[4]
-
Medications: Certain medications, such as SGLT2 inhibitors, which increase urinary glucose excretion, can also affect 1,5-AG levels.[3]
Q8: Can hemolyzed, icteric, or lipemic samples be used for 1,5-AG analysis?
A8: This depends on the specific assay. Some manufacturers state that hemolyzed or grossly lipemic samples are causes for rejection.[10] However, one study on the GlycoMark™ assay indicated that hemoglobin (up to 125 mg/dL), bilirubin (B190676) (up to 53 mg/dL), and triglycerides (up to 1,153 mg/dL) did not interfere with the assay.[9] It is always best to consult the package insert for the specific assay you are using to check for interference thresholds. When in doubt, it is recommended to request a new sample.
Data Presentation
Table 1: Reference Ranges for Serum this compound (μg/mL)
| Population | Male | Female | Combined | Source |
| Adult (U.S.) | 10.7 - 32.0 | 6.8 - 29.3 | - | [9] |
| Adult (Jiangsu, China) | 15.8 - 52.6 | 14.3 - 48.0 | - | [8] |
| General Adult | - | - | 7.3 - 36.6 | [7] |
Table 2: Performance Characteristics of a Commercial 1,5-AG Enzymatic Assay
| Parameter | Specification | Source |
| Method | Enzymatic | [11] |
| Sample Type | Serum, Plasma | [11] |
| Sample Volume | 4 µL | [11] |
| Analytical Sensitivity | 0.2 µg/mL | [9][11] |
| Linearity | 0 - 50 µg/mL | [11] |
| Intra-Assay Precision (%CV) | < 4% | [9] |
| Inter-Assay Precision (%CV) | < 4% | [9] |
Experimental Protocols
Generalized Protocol for an Automated Enzymatic 1,5-AG Assay
This protocol is a generalized example based on the principles of commercially available enzymatic assays, such as the GlycoMark™ assay.[9][11] Users must follow the specific instructions provided with their assay kit.
-
Sample Preparation:
-
Collect blood in a serum separator tube or a tube with a suitable anticoagulant (e.g., EDTA, heparin) if using plasma.
-
Separate serum or plasma from cells by centrifugation within 45 minutes of collection.[10]
-
Store samples at 2-8°C if they are to be analyzed within 7 days. For longer storage, freeze at -20°C or below.[10]
-
-
Reagent Preparation:
-
Bring all reagents, controls, and calibrators to room temperature before use.
-
Reconstitute any lyophilized components according to the manufacturer's instructions.
-
Ensure reagents are within their stability period after opening.[11]
-
-
Assay Procedure (Automated Analyzer):
-
Calibration: Perform a two-point calibration as per the assay instructions.
-
Pretreatment: The analyzer pipettes a small volume of sample (e.g., 4 µL) into a reaction cuvette containing a pretreatment reagent. This reagent often contains glucokinase to eliminate glucose, which could otherwise interfere.[9]
-
Incubation 1: The mixture is incubated for a specified time (e.g., 5 minutes) to allow for the completion of the pretreatment reaction.[9]
-
Color Reaction: A coloring reagent, containing an enzyme specific for 1,5-AG (e.g., pyranose oxidase), is added. This enzyme oxidizes 1,5-AG, leading to a reaction that produces a colored product.[9][13]
-
Incubation 2: The reaction mixture is incubated for a second period (e.g., 10 minutes) to allow for color development.[9]
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 546 nm), with a reference wavelength (e.g., 700 nm) to correct for background absorbance.[9]
-
Calculation: The concentration of 1,5-AG in the sample is calculated by the analyzer based on the absorbance values and the calibration curve.
-
Visualizations
Caption: Metabolic pathway of this compound regulation.
Caption: General experimental workflow for 1,5-AG analysis.
Caption: Logical troubleshooting for inconsistent 1,5-AG results.
References
- 1. Evaluation of this compound, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Rupa Health [rupahealth.com]
- 3. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 4. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycomark (1 ,5-Anhydroglucitol) - Lipid Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. optimaldx.com [optimaldx.com]
- 8. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. This compound (1,5-AG) - SMA Medical Laboratory [smalaboratory.com]
- 11. igz.ch [igz.ch]
- 12. The clinical potential of this compound as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of this compound by Electrochemical Impedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) as a Glycemic Marker
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the use of 1,5-anhydroglucitol (1,5-AG) as a marker for short-term glycemic control.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,5-AG) and what is its principle as a glycemic marker?
A1: this compound (1,5-AG) is a naturally occurring, metabolically inert polyol found in food.[1][2] Under normal blood glucose conditions, it is freely filtered by the kidney glomeruli and almost completely reabsorbed by the proximal tubules, maintaining a stable concentration in the blood.[3][4] However, when blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the high amount of glucose competitively inhibits the reabsorption of 1,5-AG.[4][5] This leads to increased excretion of 1,5-AG in the urine and a corresponding decrease in its serum or plasma concentration. Therefore, lower levels of 1,5-AG are indicative of recent hyperglycemic excursions.[4]
Q2: What are the primary advantages of 1,5-AG over other glycemic markers like HbA1c and Fructosamine?
A2: The primary advantage of 1,5-AG is its ability to reflect short-term glycemic control, typically over the preceding 1-2 weeks.[6][7][8] This makes it particularly sensitive to transient and postprandial hyperglycemia that may not be captured by HbA1c, which reflects average glycemia over 2-3 months.[1][9] Unlike fructosamine, which can be influenced by serum protein concentrations, 1,5-AG is not affected by this variable. Studies have shown that 1,5-AG is more tightly associated with glucose fluctuations and postprandial glucose than HbA1c or fructosamine.[1][2]
Q3: What are the main limitations and confounding factors that can affect 1,5-AG levels?
A3: While a powerful marker, 1,5-AG has several limitations. Its accuracy can be compromised by conditions affecting renal function, certain medications, and other physiological states. For instance, severe chronic kidney disease (CKD Stages 4-5) can independently lower 1,5-AG levels, making it an unreliable marker in this population.[5] Other factors include advanced liver disease, pregnancy, and the use of specific drugs like SGLT2 inhibitors, which inherently alter glucose reabsorption.[10]
Q4: How do SGLT2 inhibitors affect 1,5-AG measurements?
A4: Sodium-glucose cotransporter 2 (SGLT2) inhibitors lower blood glucose by inducing glucosuria, even at normal glucose levels. This mechanism directly interferes with the principle of the 1,5-AG assay. By blocking glucose reabsorption, these drugs also block 1,5-AG reabsorption, leading to artificially low 1,5-AG levels that do not accurately reflect glycemic control.[7] Therefore, 1,5-AG is not a valid glycemic marker in patients undergoing treatment with SGLT2 inhibitors.
Troubleshooting Guide
Issue 1: Unexpectedly low 1,5-AG levels in a subject with well-controlled HbA1c.
-
Possible Cause 1: Postprandial Hyperglycemia: The subject may have significant glucose spikes after meals that are not reflected in the long-term average of HbA1c.[1][11] Low 1,5-AG is a strong indicator of such excursions.
-
Recommended Action: Recommend evaluation with continuous glucose monitoring (CGM) or more frequent self-monitoring of blood glucose (SMBG) to investigate glycemic variability.[10]
-
Possible Cause 2: Renal Impairment: The subject may have undiagnosed renal dysfunction. While 1,5-AG is generally reliable in mild to moderate (Stage 1-3) CKD, its levels can be affected in severe renal disease.[5]
-
Recommended Action: Assess the subject's estimated glomerular filtration rate (eGFR). If eGFR is indicative of CKD Stage 4 or 5, 1,5-AG results should be considered invalid for glycemic monitoring.
-
Possible Cause 3: Interfering Medications or Conditions: The subject may be taking medications (e.g., SGLT2 inhibitors) or have conditions (e.g., pregnancy, advanced liver disease) that lower 1,5-AG.[10][12]
-
Recommended Action: Carefully review the subject's medical history, current medications, and physiological status.
Issue 2: High inter-assay variability for the same sample.
-
Possible Cause 1: Sample Quality: Hemolysis or gross lipemia can interfere with the enzymatic assay. Improper sample handling, storage, or repeated freeze-thaw cycles can degrade analytes.
-
Recommended Action: Ensure proper sample collection and processing. Serum should be separated from cells within 45 minutes of collection.[8] Avoid using hemolyzed or lipemic samples. Follow the storage stability guidelines (e.g., stable for 7 days when refrigerated).[8]
-
Possible Cause 2: Reagent or Instrument Issue: Reagents may be expired or improperly stored. The instrument may require calibration or maintenance.
-
Recommended Action: Check the expiration dates and storage conditions of all assay components. Run quality control materials to verify instrument performance and calibration.
Data Presentation: Comparison of Glycemic Markers
| Feature | This compound (1,5-AG) | Glycated Hemoglobin (HbA1c) | Fructosamine |
| Timeframe of Glycemic Control | ~1–2 weeks[6][7] | ~2–3 months[9] | ~2–3 weeks |
| Principle | Competitive inhibition of renal reabsorption by glucose[1] | Non-enzymatic glycation of hemoglobin | Non-enzymatic glycation of total serum proteins |
| Primary Strength | Detects short-term glycemic excursions and postprandial hyperglycemia[1][2] | Reflects long-term average glucose; widely standardized | Useful when HbA1c is unreliable (e.g., hemoglobinopathies) |
| Key Limitations | Affected by severe renal disease, SGLT2 inhibitors, pregnancy, liver disease[5][10] | Does not capture glycemic variability; affected by conditions altering RBC lifespan | Affected by serum protein levels and turnover (e.g., nephrotic syndrome) |
| Correlation with Hyperglycemia | Negative (levels decrease with hyperglycemia)[11] | Positive (levels increase with hyperglycemia) | Positive (levels increase with hyperglycemia) |
Experimental Protocols
Protocol: Quantitative Determination of 1,5-AG in Serum/Plasma (Enzymatic Method)
This protocol is based on a common enzymatic colorimetric assay principle. Researchers should always refer to the specific manufacturer's insert for the kit being used.
1. Principle: The assay typically involves a two-step enzymatic reaction.[6] First, endogenous glucose in the sample is eliminated to prevent interference. This is achieved by converting glucose to a non-reactive form using enzymes like hexokinase.[6] Second, 1,5-AG is oxidized by the enzyme pyranose oxidase (PROD), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a colorimetric reaction catalyzed by peroxidase (POD), and the resulting color intensity is proportional to the 1,5-AG concentration.[3][6]
2. Materials:
-
Serum or plasma sample (collected in SST or red-top tube; EDTA or Heparin plasma is also acceptable).
-
1,5-AG assay kit (containing reagents, calibrators, and controls).
-
Microplate reader or automated clinical chemistry analyzer.
-
Precision pipettes and tips.
3. Sample Preparation:
-
Collect blood via standard venipuncture.
-
Separate serum or plasma from cells within 45 minutes of collection to prevent glycolysis.[8]
-
Ensure samples are not hemolyzed or grossly lipemic.[8]
-
Samples can be stored at 2-8°C for up to 7 days before analysis. For longer storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
4. Assay Procedure (Example for a microplate format):
-
Prepare working reagents according to the kit manufacturer's instructions.
-
Pipette calibrators, controls, and unknown samples into designated wells of the microplate.
-
Add the first enzyme reagent (for glucose elimination) to each well. Incubate as specified by the manufacturer (e.g., 5 minutes at 37°C).
-
Add the second enzyme reagent (for 1,5-AG reaction and color development) to each well.
-
Incubate for the specified time and temperature (e.g., 5 minutes at 37°C).
-
Read the absorbance at the specified wavelength (e.g., 546 nm) using a microplate reader.
5. Calculation:
-
Generate a calibration curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the concentration of 1,5-AG in the unknown samples and controls by interpolating their absorbance values from the calibration curve.
-
Results are typically reported in µg/mL.
Visualizations
Diagram 1: Factors Influencing Plasma 1,5-AG Levels
Caption: Factors affecting the metabolism and measurement of 1,5-AG.
Diagram 2: Experimental Workflow for 1,5-AG Measurement
Caption: Standard workflow for the enzymatic measurement of 1,5-AG.
Diagram 3: Troubleshooting Logic for Low 1,5-AG Results
Caption: Decision tree for troubleshooting unexpectedly low 1,5-AG values.
References
- 1. This compound (GlycoMark) as a marker of short-term glycemic control and glycemic excursions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycomark (1 ,5-Anhydroglucitol) - Lipid Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. Serum this compound Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diazyme.com [diazyme.com]
- 7. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 8. This compound (1,5-AG) - SMA Medical Laboratory [smalaboratory.com]
- 9. This compound as a Marker of Acute Hyperglycemia in Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. igz.ch [igz.ch]
- 11. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
Technical Support Center: Dietary Polyols and 1,5-Anhydroglucitol Measurement
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the potential impact of dietary polyols on the measurement of 1,5-Anhydroglucitol (1,5-AG), a critical biomarker for short-term glycemic control.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,5-AG) and why is it a useful biomarker?
A1: this compound (1,5-AG) is a naturally occurring, metabolically inert polyol found in food.[1][2] Its levels in the blood remain stable under normal glucose conditions because it is freely filtered by the kidneys and almost completely reabsorbed. However, during periods of hyperglycemia (elevated blood glucose), glucose competitively inhibits the renal reabsorption of 1,5-AG, leading to a decrease in its serum concentration. This makes 1,5-AG a sensitive marker for short-term glycemic control and hyperglycemic excursions over the preceding 1-2 weeks.[1][3][4]
Q2: Can the consumption of dietary polyols (sugar alcohols) affect 1,5-AG measurements?
A2: Yes, there is a potential for dietary polyols to interfere with the enzymatic measurement of 1,5-AG. This is primarily due to the cross-reactivity of the enzymes used in the assay with structurally similar compounds. The most common enzymatic assays for 1,5-AG, such as the GlycoMark™ assay, utilize the enzyme pyranose oxidase (PROD).[5][6] This enzyme is not entirely specific to 1,5-AG and can also react with other sugars and polyols that have a pyranose-like structure.[5][7]
Q3: Which specific polyols and sugars have been reported to interfere with the 1,5-AG enzymatic assay?
A3: Research has shown that the pyranose oxidase (PROD) enzyme can react with sugars such as galactose, xylose, and mannose.[5] One study specifically identified galactose as a significant interfering molecule in saliva samples.[5][8] While direct quantitative interference data for all common dietary polyols like sorbitol and xylitol (B92547) is limited in the readily available literature, the potential for cross-reactivity exists due to structural similarities. However, one study submitted to the FDA for the GlycoMark™ assay indicated that maltose (B56501) at a concentration of 500 mg/dL did not cause interference.[9]
Q4: Are there other factors that can influence 1,5-AG levels besides hyperglycemia and dietary polyols?
A4: Yes, several other conditions can affect 1,5-AG levels, independent of glycemic control. These include:
-
Kidney Disease: Advanced kidney disease (Stage 4 or 5) can lead to low 1,5-AG values.[10]
-
Liver Disease: Advanced liver disease may also result in lower 1,5-AG levels.[10][11]
-
Pregnancy: 1,5-AG levels can be altered during pregnancy.[10]
-
Medications: Certain medications, such as SGLT2 inhibitors (e.g., Invokana®) and acarbose, are known to lower 1,5-AG levels.[10] Conversely, some Chinese medicines like Polygala Tenuifolia and Senega Syrup may cause elevated 1,5-AG values.[10]
-
Uremia: Increased levels of inositol (B14025) in patients with uremia can interfere with 1,5-AG measurement.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low 1,5-AG levels in a normoglycemic subject | 1. Recent high intake of dietary polyols or interfering sugars (e.g., galactose).2. Use of interfering medications (e.g., SGLT2 inhibitors).3. Underlying, undiagnosed kidney or liver disease. | 1. Review the subject's dietary records for consumption of sugar-free products, certain fruits, or supplements containing high levels of polyols.2. Confirm the subject's medication regimen.3. Consider alternative methods for assessing glycemic control, such as fructosamine (B8680336) or continuous glucose monitoring, to corroborate findings.4. If interference is suspected, consider a washout period for the suspected dietary source and re-measure 1,5-AG. |
| Inconsistent 1,5-AG results between different assay kits | Different enzymatic assays (e.g., GlycoMark™ vs. Determiner-L) may have varying specificities and may yield different results for the same sample.[3] | Be consistent with the assay kit used for longitudinal monitoring of a subject. If switching kits, perform bridging studies to establish a correlation between the results from the two assays. |
| High variability in 1,5-AG measurements for the same subject over a short period | 1. Intermittent high consumption of interfering substances.2. Significant fluctuations in postprandial glucose levels.3. Assay imprecision. | 1. Inquire about the subject's diet and medication use in the days leading up to each measurement.2. Correlate 1,5-AG levels with other glycemic markers like postprandial glucose or continuous glucose monitoring data.[13][14]3. Run quality control samples to ensure the assay is performing within specified precision limits. |
Quantitative Data on Potential Interferences
The following table summarizes available quantitative data on the interference of various substances with the enzymatic 1,5-AG assay.
| Substance | Test Concentration | Interference Observed | Source |
| Maltose | 500 mg/dL | No | [9] |
| Glucose | 1000 mg/dL | No | [9] |
| Ascorbic Acid | 25 mg/dL | No | [9] |
| Uric Acid | 20 mg/dL | No | [9] |
| Creatinine | 10 mg/dL | No | [9] |
| Urea | 20 mg/dL | No | [9] |
| Hemoglobin | up to 125 mg/dL | No | [9] |
| Triglycerides | up to 1153 mg/dL | No | [9] |
| Bilirubin | up to 53 mg/dL | No | [9] |
| Galactose | Not specified (present in saliva) | Significant interference | [5][8] |
| Xylose | Not specified | Potential for interference | [5] |
| Mannose | Not specified | Potential for interference | [5] |
Experimental Protocols
Protocol 1: Enzymatic Measurement of this compound (General Principle)
This protocol outlines the general steps for the enzymatic determination of 1,5-AG in serum or plasma, based on the principles of the GlycoMark™ assay.
-
Sample Preparation:
-
Collect blood samples in serum separator tubes or EDTA plasma tubes.
-
Centrifuge to separate serum or plasma from blood cells.
-
-
Glucose Elimination:
-
The sample is pre-treated to eliminate glucose, which can interfere with the assay. This is typically achieved by converting glucose to a non-reactive form.
-
Incubate the sample with a reagent containing hexokinase and ATP to convert glucose to glucose-6-phosphate.
-
-
1,5-AG Oxidation:
-
Add a second reagent containing pyranose oxidase (PROD).
-
PROD catalyzes the oxidation of 1,5-AG, producing hydrogen peroxide (H₂O₂).
-
-
Colorimetric Detection:
-
The generated H₂O₂ is then measured in a colorimetric reaction involving a peroxidase and a chromogenic substrate.
-
The intensity of the color produced is directly proportional to the concentration of 1,5-AG in the sample.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.
-
-
Calculation:
-
Calculate the 1,5-AG concentration based on a standard curve generated using known concentrations of 1,5-AG.
-
Protocol 2: Assessing the Interference of a Test Compound (e.g., a Polyol) on 1,5-AG Measurement
This protocol provides a framework for evaluating the potential interference of a specific polyol on the enzymatic 1,5-AG assay.
-
Prepare a Baseline Sample:
-
Use a pooled serum or plasma sample with a known 1,5-AG concentration.
-
-
Prepare Spiked Samples:
-
Create a series of aliquots of the baseline sample.
-
Spike each aliquot with increasing concentrations of the test polyol (e.g., sorbitol, xylitol, maltitol). The concentration range should cover physiologically relevant levels following dietary intake.
-
Include a control aliquot with no added polyol.
-
-
Measure 1,5-AG:
-
Measure the 1,5-AG concentration in all spiked samples and the control sample using the enzymatic assay protocol described above.
-
-
Analyze the Data:
-
Compare the 1,5-AG measurements of the spiked samples to the control sample.
-
Calculate the percent recovery of 1,5-AG in the presence of the polyol. A significant deviation from 100% recovery indicates interference.
-
Plot the measured 1,5-AG concentration against the polyol concentration to determine if there is a dose-dependent effect.
-
Visualizations
Caption: Biochemical pathway of the enzymatic 1,5-AG assay and the potential point of interference by dietary polyols.
Caption: A logical workflow for troubleshooting unexpected this compound (1,5-AG) measurement results.
References
- 1. This compound (GlycoMark) as a marker of short-term glycemic control and glycemic excursions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circulating this compound levels in adult patients with diabetes reflect longitudinal changes of glycemia: a U.S. trial of the GlycoMark assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 5. Measurement of this compound in blood and saliva: from non-targeted metabolomics to biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diazyme.com [diazyme.com]
- 7. Pyranose oxidase: A versatile sugar oxidoreductase for bioelectrochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of this compound in blood and saliva: from non-targeted metabolomics to biochemical assay | springermedizin.de [springermedizin.de]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. igz.ch [igz.ch]
- 11. The progress of clinical research on the detection of this compound in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 13. This compound and postprandial hyperglycemia as measured by continuous glucose monitoring system in moderately controlled patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DIAGNOSTIC ACCURACY OF SERUM this compound AS A SURROGATE MEASURE OF GLYCEMIC VARIABILITY AMONG ADULT FILIPINOS WITH TYPE 2 DIABETES MELLITUS: A RETROSPECTIVE CROSS-SECTIONAL STUDY | Journal of the ASEAN Federation of Endocrine Societies [asean-endocrinejournal.org]
Technical Support Center: 1,5-Anhydroglucitol (1,5-AG) Measurement Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Anhydroglucitol (1,5-AG) measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,5-AG) and why is it measured?
A1: this compound (1,5-AG) is a naturally occurring dietary polyol that is structurally similar to glucose.[1][2] In individuals with normal blood glucose levels, 1,5-AG is filtered by the kidneys and almost completely reabsorbed. However, during periods of hyperglycemia (high blood glucose), typically when the renal threshold for glucose is exceeded, the reabsorption of 1,5-AG is competitively inhibited by glucose, leading to a decrease in serum 1,5-AG levels.[3][4][5] This makes 1,5-AG a sensitive marker for short-term glycemic control, reflecting hyperglycemic excursions over the preceding 1-2 weeks.[6][7][8]
Q2: What sample types are suitable for 1,5-AG measurement?
A2: Serum and plasma are the most common sample types for 1,5-AG analysis. Acceptable anticoagulants for plasma collection include EDTA, heparin, sodium fluoride, and sodium citrate.[6][9]
Q3: How should specimens be handled and stored?
A3: For optimal results, specimens should be handled and stored correctly. The stability of 1,5-AG in serum is as follows:
-
Room temperature: up to 7 days[9]
-
Frozen (-80°C): up to 28 days[9][10] It is also stable for at least three freeze-thaw cycles.[10] Hemolyzed samples should be rejected.[9]
Q4: What are the common methods for measuring 1,5-AG?
A4: The most common methods for 1,5-AG measurement are enzymatic assays and liquid or gas chromatography with mass spectrometry (LC/MS).[3] Enzymatic assays, such as the GlycoMark™ assay, are widely used in clinical settings due to their simplicity and suitability for automation.[11] LC/MS methods are highly sensitive and precise but are often more complex and costly.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the measurement of 1,5-AG.
Issue 1: Unexpectedly Low 1,5-AG Results
| Potential Cause | Explanation | Recommended Action |
| Recent Hyperglycemic Excursions | The primary reason for low 1,5-AG is recent hyperglycemia. This is the intended clinical application of the marker. | Correlate the 1,5-AG value with other glycemic markers (e.g., continuous glucose monitoring data, fructosamine) to confirm recent hyperglycemic events.[12] |
| Medications | Certain medications can lower 1,5-AG levels independently of glycemic control. These include SGLT2 inhibitors (e.g., Invokana®) and acarbose.[4][6] | Review the subject's medication history. If the subject is on interfering medications, this should be noted when interpreting the results. |
| Advanced Kidney Disease | Stage 4 or 5 kidney disease can lead to low 1,5-AG values.[4][6] | Assess the subject's renal function. 1,5-AG may not be a reliable marker of glycemic control in patients with severe renal impairment. |
| Advanced Liver Disease | Advanced liver disease has been associated with decreased 1,5-AG levels.[6][11] | Consider the subject's liver function status when interpreting low 1,5-AG results. |
| Pregnancy | 1,5-AG levels can be lower during pregnancy.[6][12] Decreased 1,5-AG is also a risk factor for gestational diabetes.[4] | Exercise caution when interpreting 1,5-AG levels in pregnant individuals. |
Issue 2: Unexpectedly High 1,5-AG Results
| Potential Cause | Explanation | Recommended Action |
| Dietary Supplements/Herbal Medicines | Certain Chinese herbal medicines, such as those containing Polygala tenuifolia or Senega Syrup, may cause elevated 1,5-AG values.[6] | Inquire about the use of any herbal supplements or traditional medicines. |
| Assay Interference | Although uncommon in serum/plasma assays, cross-reactivity with other substances could theoretically elevate results. For salivary 1,5-AG, galactose is a known interferent in enzymatic assays.[3][8] | If using a non-standard sample type or suspecting interference, consider re-analysis using a different method, such as LC-MS. |
Issue 3: High Assay Variability (Poor Precision)
| Potential Cause | Explanation | Recommended Action |
| Improper Sample Handling | Repeated freeze-thaw cycles beyond what is recommended or improper storage can degrade sample integrity. | Ensure all samples are handled according to the recommended storage and handling procedures.[9][10] |
| Instrument Malfunction | Issues with the automated analyzer, such as improper reagent dispensing or temperature fluctuations, can lead to variability. | Perform instrument maintenance and calibration as per the manufacturer's instructions. Run quality control samples to verify instrument performance. |
| Reagent Issues | Expired or improperly stored reagents can lead to inconsistent results. | Check the expiration dates and storage conditions of all reagents. Ensure reagents have been brought to the appropriate temperature before use. |
Quantitative Data Summary
Table 1: Performance Characteristics of a Commercial 1,5-AG Enzymatic Assay (GlycoMark™)
| Parameter | Value | Reference |
| Method | Enzymatic | [6] |
| Sample Volume | 4 µL | [6] |
| Analytical Sensitivity | 0.2 µg/mL | [2][6] |
| Linearity | 0 - 50 µg/mL | [6] |
| Calibration | 2-Point | [6] |
| Intra-assay Imprecision (%CV) | 1.28% - 3.83% | [6] |
| Inter-assay Imprecision (%CV) | 0.79% - 3.7% | [10] |
Table 2: Reference Intervals for Serum 1,5-AG (mcg/mL)
| Population | Male | Female | Reference |
| U.S. Adults (≥18 years) | 7.3 - 36.6 | 7.5 - 28.4 | [9] |
| U.S. Adults (5th-95th percentile) | 10.7 - 32.0 | 6.8 - 29.3 | [2] |
| U.S. Adolescents (2-17 years) | 15.0 - 38.0 | 11.2 - 35.7 | [9] |
| Healthy U.S. Population | 10.2 - 33.8 | 5.9 - 31.8 | [10] |
| Chinese Population (Jiangsu) | 15.8 - 52.6 | 14.3 - 48.0 | [13] |
Experimental Protocols
Methodology: Enzymatic Assay for this compound
This protocol is a generalized representation of a commercially available enzymatic assay for the quantitative determination of 1,5-AG in serum or plasma. For specific applications, refer to the manufacturer's package insert.
Principle: The assay typically involves a series of enzymatic reactions. In one common approach, pyranose oxidase (PROD) is used, which acts on 1,5-AG to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then quantified in a peroxidase-catalyzed reaction that results in the formation of a colored product. The intensity of the color is directly proportional to the 1,5-AG concentration.
Materials:
-
Automated clinical chemistry analyzer (e.g., Roche Hitachi 917)
-
1,5-AG Reagent Kit (containing enzymes, substrates, and buffer)
-
1,5-AG Calibrators
-
Quality Control (QC) materials (low and high levels)
-
Patient serum or plasma samples
Procedure:
-
Sample Preparation: Centrifuge blood collection tubes to separate serum or plasma. Ensure samples are free of hemolysis and particulate matter.
-
Instrument Setup: Program the automated analyzer with the assay parameters as specified by the reagent manufacturer. This includes sample volume, reagent volumes, incubation times, and wavelength for absorbance reading.
-
Calibration: Perform a 2-point calibration using the low and high calibrators provided with the kit. Calibration should be performed as recommended by the manufacturer (e.g., with each new reagent lot, after major instrument maintenance).
-
Quality Control: Analyze QC materials at least once daily to verify the performance of the assay and instrument. The results must fall within the manufacturer's specified ranges before reporting patient results.
-
Sample Analysis: Load the patient samples onto the analyzer. The instrument will automatically perform the following steps: a. Dispense a precise volume of sample into a reaction cuvette. b. Add Reagent 1 (buffer/enzyme mixture) and incubate. c. Add Reagent 2 (chromogen/enzyme mixture) to initiate the color development reaction. d. Measure the change in absorbance at the specified wavelength.
-
Calculation: The analyzer's software calculates the 1,5-AG concentration in each sample by comparing its absorbance to the calibration curve.
-
Result Review: Review the results, including QC data, to ensure the validity of the run. Investigate any out-of-range QC results or flags on patient data before reporting.
Visualizations
Caption: Workflow for Enzymatic 1,5-AG Measurement.
Caption: Troubleshooting Logic for Unexpected 1,5-AG Results.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound in diabetes: its role in diagnostics, screening, glycemic status assessment, and the prediction of complications | Klimontov | Diabetes mellitus [dia-endojournals.ru]
- 5. Evaluation of Serum 1,5 Anhydroglucitol Levels as a Clinical Test to Differentiate Subtypes of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. igz.ch [igz.ch]
- 7. diazyme.com [diazyme.com]
- 8. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. The clinical potential of this compound as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low 1,5-AG readings in well-controlled diabetes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-anhydroglucitol (1,5-AG) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1,5-AG) and why is it a useful biomarker in diabetes research?
A1: this compound (1,5-AG) is a naturally occurring dietary polyol structurally similar to glucose. In healthy individuals, it is filtered by the kidneys and almost completely reabsorbed. However, during periods of hyperglycemia (blood glucose >180 mg/dL), high levels of glucose in the renal tubules competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in urine and a decrease in serum/plasma levels.[1] This inverse relationship makes 1,5-AG a sensitive marker for short-term glycemic control, particularly for detecting postprandial hyperglycemic excursions that may not be fully reflected in long-term markers like HbA1c.[1][2]
Q2: What is the clinical significance of a low 1,5-AG reading in a research subject with well-controlled diabetes (i.e., normal or near-normal HbA1c)?
A2: A low 1,5-AG level in the context of a normal or near-normal HbA1c suggests recent and transient episodes of hyperglycemia, particularly post-meal glucose spikes.[1] While HbA1c provides an average of blood glucose over 2-3 months, 1,5-AG reflects glycemic control over the preceding 1-2 weeks.[3] Therefore, a low 1,5-AG can unmask glycemic variability that is not apparent from the HbA1c value alone. This is significant because glycemic excursions are increasingly recognized as an independent risk factor for diabetic complications.[2]
Q3: What are the expected reference ranges for 1,5-AG?
A3: Reference ranges can vary slightly by laboratory and patient population. However, general guidelines are as follows:
| Population | Typical Reference Range (µg/mL) |
| Adult Male | 10.7 - 32.0 |
| Adult Female | 6.8 - 29.3 |
| Glycemic Control Goal for Diabetic Patients | >10.0 |
Data compiled from multiple sources.
Troubleshooting Guide for Low 1,5-AG Readings
Low 1,5-AG readings in a subject with seemingly well-controlled diabetes can be perplexing. This guide provides a systematic approach to troubleshooting these unexpected results, considering both physiological factors and potential technical issues with the assay.
Step 1: Investigate Physiological and Clinical Factors
Is the subject taking any medications known to affect 1,5-AG levels?
Certain medications can influence 1,5-AG levels independently of glycemic control.
| Medication Class | Mechanism of Action & Effect on 1,5-AG |
| SGLT2 Inhibitors (e.g., Invokana®, Farxiga®, Jardiance®) | These drugs block glucose reabsorption in the kidneys, leading to persistent glucosuria. This directly competes with and inhibits 1,5-AG reabsorption, resulting in artificially low 1,5-AG levels. |
| Steroids (Corticosteroids) | Can induce hyperglycemia, which would lead to a true decrease in 1,5-AG levels. |
| Acarbose (an alpha-glucosidase inhibitor) | May potentially reduce 1,5-AG levels by interfering with its intestinal absorption. |
Could the subject have an underlying medical condition affecting 1,5-AG?
| Condition | Effect on 1,5-AG |
| Renal Impairment (Stage 4 or 5 kidney disease) | Can lead to low 1,5-AG values. |
| Advanced Liver Disease | May result in decreased 1,5-AG levels. |
| Pregnancy | Hormonal changes and alterations in renal function can cause lower 1,5-AG readings. |
| Post-gastrectomy | Can lead to oxyhyperglycemia (rapid spikes in blood glucose after eating), resulting in low 1,5-AG. |
Has the subject's diet changed recently?
Recent dietary changes, particularly in the type and amount of carbohydrates, can influence 1,5-AG levels.[4] Additionally, intravenous hyperalimentation can increase 1,5-AG concentrations.
Step 2: Review Pre-Analytical Procedures
Errors in sample collection, handling, and storage are a major source of variability in laboratory results.[5][6]
Was the sample collected and handled correctly?
| Parameter | Recommendation | Potential Impact of Deviation |
| Sample Type | Serum (serum separator tube - SST) or Plasma (EDTA, heparin, sodium fluoride, sodium citrate). | Use of incorrect anticoagulants can interfere with the assay. |
| Hemolysis | Avoid hemolysis (rupture of red blood cells). | Hemolysis can interfere with colorimetric assays and release intracellular components that may affect results.[7][8][9] |
| Lipemia | If possible, collect samples from fasting subjects to minimize lipemia (high levels of fats in the blood). | Grossly lipemic samples can cause light scattering and interfere with spectrophotometric readings.[7][8][9] |
| Icterus | Note any significant icterus (high bilirubin). | High levels of bilirubin (B190676) can cause spectral interference in some assays.[7][8] |
| Sample Stability | Follow manufacturer's guidelines. Typically: Room Temperature: up to 7 days; Refrigerated (2-8°C): up to 7 days; Frozen (-20°C): up to 28 days. | Improper storage can lead to degradation of the analyte. |
Step 3: Evaluate Analytical (Assay) Performance
If physiological and pre-analytical factors have been ruled out, consider issues with the assay itself.
Are you experiencing any of these common assay problems?
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Results (Poor Reproducibility) | Pipetting errors; Inconsistent incubation times or temperatures; Reagent contamination. | Calibrate pipettes; Ensure consistent timing and temperature for all samples and standards; Use fresh, properly stored reagents.[4][10] |
| High Background Signal | Improper washing; Non-specific binding. | Increase the number and/or duration of wash steps; Use an appropriate blocking buffer as recommended by the manufacturer.[11] |
| No or Weak Signal | Inactive enzyme or substrate; Omission of a reagent; Incorrect wavelength setting on the plate reader. | Use fresh reagents and verify storage conditions; Double-check that all reagents were added in the correct order; Confirm the correct wavelength setting for the assay.[10] |
Experimental Protocols
General Principle of the Enzymatic 1,5-AG Assay
The most common method for quantifying 1,5-AG is a colorimetric enzymatic assay. The general principle involves the following steps:
-
Glucose Removal: The sample is pre-treated to eliminate endogenous glucose, which would otherwise interfere with the assay. This is typically achieved by converting glucose to a non-reactive form (e.g., glucose-6-phosphate) using the enzyme hexokinase.
-
1,5-AG Oxidation: The enzyme pyranose oxidase (PROD) is used to specifically oxidize 1,5-AG, producing hydrogen peroxide (H₂O₂).
-
Colorimetric Detection: The generated H₂O₂ is then detected in a colorimetric reaction, often using peroxidase (POD) and a chromogenic substrate. The intensity of the resulting color is directly proportional to the concentration of 1,5-AG in the sample and is measured using a spectrophotometer.
Detailed Protocol for a Manual Colorimetric Enzymatic 1,5-AG Assay
This protocol is a generalized example and should be adapted based on the specific manufacturer's instructions for the assay kit being used.
Materials:
-
1,5-AG assay kit (containing reagents, standards, and controls)
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 546 nm)
-
Calibrated pipettes and tips
-
Microplates (e.g., 96-well plates)
-
Incubator set to the temperature specified by the kit (e.g., 37°C)
-
Serum or plasma samples
-
Deionized or distilled water
Procedure:
-
Reagent Preparation:
-
Allow all reagents, standards, and samples to come to room temperature before use.
-
Reconstitute any lyophilized reagents or standards as per the kit instructions.
-
Prepare a working solution of the wash buffer, if required.
-
-
Standard Curve Preparation:
-
Prepare a series of standards with known 1,5-AG concentrations according to the kit protocol. This typically involves serial dilutions of a stock standard.
-
Include a blank (zero standard) containing only the assay buffer.
-
-
Assay Procedure:
-
Pipette the appropriate volume of standards, controls, and samples into separate wells of the microplate.
-
Add Reagent 1 (containing the glucose-removing enzymes) to each well.
-
Mix gently and incubate for the time and temperature specified in the protocol (e.g., 5 minutes at 37°C).
-
Add Reagent 2 (containing pyranose oxidase and the colorimetric reagents) to each well.
-
Mix gently and incubate for the specified time and temperature (e.g., 5 minutes at 37°C).
-
-
Measurement:
-
Measure the absorbance of each well at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all standards, controls, and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the 1,5-AG concentration in the unknown samples.
-
Visualizations
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. sonoraquest.com [sonoraquest.com]
- 3. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 4. siriusgenomics.com [siriusgenomics.com]
- 5. selectscience.net [selectscience.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. tdxedge.com [tdxedge.com]
- 8. Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicallab.com [clinicallab.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Navigating the Nuances of 1,5-Anhydroglucitol Measurement in the Presence of Hematological Conditions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges in the measurement and interpretation of 1,5-Anhydroglucitol (1,5-AG) levels in the context of hematological conditions. Accurate assessment of glycemic control is critical in various research and clinical settings, and understanding the impact of blood disorders on biomarkers like 1,5-AG is paramount for reliable data interpretation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate robust and accurate experimental outcomes.
Troubleshooting Guide: Unexpected this compound Levels
Low or unexpected 1,5-AG levels in non-diabetic subjects can be a source of confusion. This guide provides a systematic approach to troubleshooting such discrepancies.
| Observed Issue | Potential Cause | Recommended Action |
| Low 1,5-AG in a non-diabetic patient with known hemolytic anemia. | Hemolytic anemia does not directly lower 1,5-AG levels. The low value may indicate underlying postprandial hyperglycemia that is not captured by HbA1c, which is falsely lowered by hemolysis. | 1. Confirm the absence of diabetes through an oral glucose tolerance test (OGTT). 2. Consider continuous glucose monitoring (CGM) to assess for glycemic excursions. 3. Rely on Glycated Albumin (GA) and 1,5-AG for a more accurate picture of glycemic control, as they are not affected by red blood cell lifespan.[1] |
| Low 1,5-AG in a patient with a hemoglobinopathy (e.g., sickle cell disease, thalassemia). | Similar to hemolytic anemia, hemoglobinopathies primarily affect the accuracy of HbA1c measurements, not 1,5-AG. The low 1,5-AG may be a true indicator of glycemic variability. | 1. Use 1,5-AG and GA as more reliable markers of glycemic control in these patients. 2. Be aware that some HPLC methods for HbA1c can be affected by hemoglobin variants. |
| Low 1,5-AG in a patient with chronic kidney disease (CKD). | Severe renal dysfunction (CKD stages 4-5) and end-stage renal disease (ESRD) can impair the renal reabsorption of 1,5-AG, leading to falsely low levels.[2] | 1. Assess the patient's estimated glomerular filtration rate (eGFR). 2. For patients with an eGFR below 30 mL/min/1.73m², interpret 1,5-AG results with caution. In these cases, 1,5-AG may not be a reliable marker of glycemic control.[2] |
| Unexpectedly low 1,5-AG with no known hematological or renal condition. | Consider other factors that can influence 1,5-AG levels, such as certain medications (e.g., SGLT2 inhibitors), pregnancy, or severe liver disease. | 1. Review the patient's medication list. 2. Assess for pregnancy or underlying liver conditions. 3. If no other cause is identified, further investigation into glycemic status with an OGTT or CGM may be warranted. |
Frequently Asked Questions (FAQs)
Q1: How does hemolytic anemia affect 1,5-AG levels compared to HbA1c?
A1: Hemolytic anemia, characterized by a shortened red blood cell (RBC) lifespan, leads to falsely low HbA1c levels because there is less time for hemoglobin to become glycated. In contrast, 1,5-AG levels are not influenced by RBC turnover.[1] Therefore, in a patient with hemolytic anemia, 1,5-AG provides a more accurate reflection of recent glycemic control than HbA1c.
Q2: Can I use 1,5-AG to monitor glycemic control in patients with sickle cell disease or thalassemia?
A2: Yes, 1,5-AG is considered a more reliable marker for short-term glycemic control in patients with hemoglobinopathies like sickle cell disease and thalassemia compared to HbA1c.[3] The structural variants in hemoglobin in these conditions can interfere with certain HbA1c assay methods, leading to inaccurate results. Since 1,5-AG is a small molecule filtered and reabsorbed by the kidneys, its levels are not affected by hemoglobin variants.
Q3: What is the impact of iron deficiency anemia on 1,5-AG levels?
A3: The direct effect of iron deficiency anemia on 1,5-AG levels has not been extensively studied, and quantitative data is scarce. While some studies have shown that iron deficiency anemia can lead to falsely elevated HbA1c levels, the impact on 1,5-AG is not well established.[4][5][6][7] It is generally believed that 1,5-AG is not significantly affected by iron deficiency.
Q4: Does megaloblastic anemia affect 1,5-AG measurements?
A4: Similar to iron deficiency anemia, there is a lack of specific research on the direct impact of megaloblastic anemia on 1,5-AG levels. Megaloblastic anemia can affect red blood cell size and lifespan, which can interfere with HbA1c. However, 1,5-AG is not expected to be directly influenced by these hematological changes.
Q5: At what stage of chronic kidney disease (CKD) does 1,5-AG become an unreliable marker?
A5: 1,5-AG is generally considered a reliable marker of glycemic control in patients with mild to moderate CKD (stages 1-3). However, in severe CKD (stages 4-5) and end-stage renal disease (ESRD), its reliability decreases significantly due to impaired renal tubular reabsorption.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data on the impact of hemolytic conditions on glycemic markers. It is important to note that data on the direct effect of other specific anemias and hemoglobinopathies on 1,5-AG levels are limited.
| Condition | Glycemic Marker | Value in Condition | Control/Reference Value | Key Findings |
| Hemolysis | This compound (µg/mL) | Not significantly different from controls. | Not significantly different from the hemolysis group. | 1,5-AG is not affected by hemolysis.[1] |
| Glycated Albumin (%) | Not significantly different from controls. | Not significantly different from the hemolysis group. | GA is not affected by hemolysis.[1] | |
| HbA1c (%) | Significantly lower than controls. | Significantly higher than the hemolysis group. | HbA1c is falsely lowered by hemolysis.[1] | |
| Chronic Kidney Disease (Stage 4-5) | This compound (µg/mL) | Significantly lower than in healthy individuals and those with mild-moderate CKD, even in non-diabetics. | Healthy: ~12-40 µg/mL.[8] | 1,5-AG is an unreliable marker in severe CKD.[2] |
Experimental Protocols
Measurement of this compound by Enzymatic Assay (e.g., GlycoMark®)
This protocol provides a general overview of the enzymatic method for 1,5-AG determination. Specific kit instructions should always be followed.
Principle: The assay typically involves a two-step enzymatic reaction. First, endogenous glucose in the sample is phosphorylated by hexokinase to prevent interference. Then, 1,5-AG is oxidized by pyranose oxidase (PROD), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then measured colorimetrically through a peroxidase-catalyzed reaction. The intensity of the color is inversely proportional to the 1,5-AG concentration.
Materials:
-
Serum or plasma sample
-
1,5-AG enzymatic assay kit (e.g., GlycoMark®)
-
Microplate reader or automated clinical chemistry analyzer
-
Calibrators and controls provided with the kit
Procedure:
-
Sample Preparation: Collect blood in a serum separator tube or an EDTA tube. Centrifuge to separate serum or plasma.
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.
-
Assay Reaction:
-
Pipette the sample, calibrators, and controls into the appropriate wells of a microplate or sample cups for an automated analyzer.
-
Add the first enzyme reagent (containing hexokinase and ATP) to all wells and incubate to eliminate glucose.
-
Add the second enzyme reagent (containing PROD and a chromogenic substrate) to initiate the colorimetric reaction.
-
Incubate for the time specified in the kit protocol.
-
-
Measurement: Read the absorbance at the wavelength specified by the manufacturer using a microplate reader or automated analyzer.
-
Calculation: Calculate the 1,5-AG concentration based on the standard curve generated from the calibrators.
Measurement of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for 1,5-AG quantification.
Principle: HPLC separates 1,5-AG from other components in the sample based on its physicochemical properties. The separated 1,5-AG is then detected and quantified.
Materials:
-
Serum or plasma sample
-
HPLC system with a suitable column (e.g., anion exchange or amide column)
-
Detector (e.g., pulsed amperometric detector or mass spectrometer)
-
Reagents for mobile phase and sample preparation (e.g., trichloroacetic acid for deproteinization)
-
1,5-AG standard for calibration
Procedure:
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC column.
-
Elute 1,5-AG using an appropriate mobile phase at a constant flow rate.
-
Detect the eluted 1,5-AG using a suitable detector.
-
-
Quantification: Determine the concentration of 1,5-AG in the sample by comparing its peak area or height to a standard curve prepared from known concentrations of 1,5-AG.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Serum this compound Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycated hemoglobin - Wikipedia [en.wikipedia.org]
- 4. Effect of Iron Deficiency Anemia on Glycosylated Hemoglobin Levels in Non-Diabetics: A Case Control Study | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 5. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 6. Effect of Iron Deficiency Anemia on Hemoglobin A1c Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Serum this compound (1,5 AG): new clinical marker for glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High performance liquid chromatographic determination of this compound in human plasma for diagnosis of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Analytical Window for 1,5-Anhydroglucitol (1,5-AG) in Short-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,5-anhydroglucitol (1,5-AG) as a marker for short-term glycemic control. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 1,5-AG, and why is it considered a short-term marker of glycemic control?
A1: this compound (1,5-AG) is a naturally occurring dietary polyol, structurally similar to glucose.[1][2] In a state of normal blood glucose, 1,5-AG is filtered by the kidneys and almost completely reabsorbed.[3] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in serum levels.[4][5][6][7] Because of its half-life of about one to two weeks, 1,5-AG levels reflect glycemic excursions over this recent period, making it a valuable marker for short-term glycemic control.[8][9]
Q2: What is the typical analytical window for 1,5-AG?
A2: The analytical window for 1,5-AG is generally considered to be the preceding one to two weeks.[1][7] This allows for the detection of recent hyperglycemic events that may not be captured by longer-term markers like HbA1c, which reflects average glucose levels over two to three months.[1][10] Some studies suggest that 1,5-AG can respond to significant changes in glycemia within as little as 24-48 hours to a few days.[10][11][12]
Q3: How does 1,5-AG compare to other glycemic markers like HbA1c and fructosamine (B8680336)?
A3: 1,5-AG, HbA1c, and fructosamine provide insights into glycemic control over different timeframes. 1,5-AG is more sensitive to short-term glycemic fluctuations and postprandial hyperglycemia than HbA1c and fructosamine.[13][14] While HbA1c gives a long-term average (2-3 months), and fructosamine provides a medium-term picture (2-3 weeks), 1,5-AG offers a more immediate view of glycemic control (1-2 weeks).[1][10][15] This makes 1,5-AG particularly useful for monitoring the effects of recent therapeutic adjustments.[8]
Q4: What are the primary applications of measuring 1,5-AG in short-term studies?
A4: In short-term studies, 1,5-AG is valuable for:
-
Monitoring recent glycemic variability and postprandial hyperglycemia.[1][13]
-
Assessing the effectiveness of new diabetes therapies or lifestyle interventions over a short period.[11]
-
Identifying transient glycemic excursions that may not be reflected in HbA1c values.[11]
-
Providing complementary information to HbA1c for a more comprehensive assessment of glycemic control.[13]
Q5: What are the known factors that can interfere with 1,5-AG measurements?
A5: Several factors can influence 1,5-AG levels, including:
-
Renal dysfunction: Severe renal impairment (Stage 4 or 5 kidney disease) can affect 1,5-AG levels.[16][17][18]
-
Liver disease: Advanced liver disease may lead to inaccurate 1,5-AG readings.[8][16][18]
-
Pregnancy: Hormonal changes during pregnancy can impact 1,5-AG levels.[7][16]
-
Medications: Certain drugs, such as SGLT2 inhibitors (e.g., Invokana®) and acarbose, can lower 1,5-AG values.[18] Conversely, some Chinese herbal supplements like Polygalae Radix may artificially increase levels.[19]
-
Diet: Since 1,5-AG is derived from food, dietary intake is its primary source.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly Low 1,5-AG Levels | Recent, significant hyperglycemic excursions. | Correlate with continuous glucose monitoring (CGM) data or frequent self-monitoring of blood glucose (SMBG) to confirm hyperglycemic events.[12][16] |
| Use of SGLT2 inhibitors or acarbose. | Review the subject's medication history. If these medications are being used, consider this as a confounding factor in the interpretation of the results.[18] | |
| Undiagnosed or advanced renal or liver disease. | Screen subjects for renal and liver function. Exclude subjects with severe impairment if not part of the study design.[16][17][18] | |
| Unexpectedly High 1,5-AG Levels | Excellent recent glycemic control. | Confirm with other glycemic markers and patient-reported data. High levels are generally indicative of good control.[1] |
| Use of certain herbal supplements (e.g., Polygalae Radix). | Inquire about the use of any herbal or traditional medicines that may interfere with the assay.[19] | |
| High Variability in 1,5-AG Results | Inconsistent sample handling and storage. | Ensure standardized procedures for sample collection, processing, and storage. Avoid repeated freeze-thaw cycles.[20] Store samples at -20°C for up to one month or -80°C for longer durations.[20] |
| Hemolysis in the sample. | Visually inspect samples for hemolysis. Do not use hemolyzed specimens for analysis.[20] | |
| Assay performance issues. | Run quality control samples with each batch of assays to monitor performance. Refer to the assay kit insert for precision specifications.[18] |
Quantitative Data Summary
Table 1: Comparison of Glycemic Markers
| Marker | Analytical Window | Primary Indication |
| This compound (1,5-AG) | 1-2 weeks[1][7] | Short-term glycemic excursions and postprandial hyperglycemia[1][13] |
| Fructosamine | 2-3 weeks[10] | Intermediate-term average glycemia |
| Glycated Albumin (GA) | 2-3 weeks[10] | Intermediate-term average glycemia |
| Hemoglobin A1c (HbA1c) | 2-3 months[1][10] | Long-term average glycemia |
Table 2: Reference Ranges for Serum 1,5-AG
| Population | Reference Range (µg/mL) |
| Males | 10.7 - 32.0[19][21] |
| Females | 6.8 - 29.3[19][21] |
| Healthy Adults (China) | 11.27 - 45.61[22] |
| Note: Reference ranges may vary depending on the specific assay and population studied. |
Experimental Protocols
Enzymatic Colorimetric Assay for 1,5-AG (GlycoMark™ Assay Principle)
This protocol describes the general steps for a commercially available enzymatic assay for 1,5-AG.
1. Principle: This assay typically involves a two-step enzymatic reaction. The first step eliminates glucose from the sample to prevent interference. In the second step, 1,5-AG is oxidized by pyranose oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically.[19]
2. Sample Preparation:
-
Collect blood samples in a serum separator tube or a tube with an appropriate anticoagulant (EDTA or heparin for plasma).[20]
-
Allow serum to clot for at least 30 minutes at room temperature before centrifugation.
-
Centrifuge samples at 1,000-2,000 x g for 10-15 minutes.
-
Separate the serum or plasma from the cells immediately.
-
Samples can be stored at 2-8°C for up to 7 days, at -20°C for up to one month, or at -80°C for longer periods.[20][22] Avoid repeated freeze-thaw cycles.[20]
3. Assay Procedure (Automated Analyzer):
-
Calibrate the instrument according to the manufacturer's instructions, typically using a 2-point calibration.[18]
-
Load quality control materials and samples onto the analyzer.
-
The analyzer will automatically perform the following steps:
-
Pipette a small volume of the sample (e.g., 4 µL) and reagent into a reaction cuvette.[18]
-
Incubate the mixture to allow for the enzymatic reactions to occur.
-
Measure the absorbance of the resulting colored product at the specified wavelength.
-
-
The concentration of 1,5-AG in the sample is calculated based on the calibration curve.
4. Quality Control:
-
Run at least two levels of quality control material with each assay run to ensure the accuracy and precision of the results.
-
Results should fall within the manufacturer's specified ranges for the controls.
Visualizations
Caption: Physiological pathway of 1,5-AG regulation in the body.
Caption: A typical experimental workflow for 1,5-AG measurement.
Caption: A decision tree for troubleshooting inconsistent 1,5-AG results.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response of this compound to intensive glucose- and blood-pressure lowering interventions, and its associations with clinical outcomes in the ADVANCE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interrelationships of Glycemic Control Measures: HbA1c, Glycated Albumin, Fructosamine, 1,5-Anhydroglucitrol, and Continuous Glucose Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound (1,5-AG), Intermediate Glycemic Control - Metabolic Health - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 9. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 10. hopkinsdiabetesinfo.org [hopkinsdiabetesinfo.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 13. This compound (GlycoMark) as a marker of short-term glycemic control and glycemic excursions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serum this compound Concentrations Are a Reliable Index of Glycemic Control in Type 2 Diabetes With Mild or Moderate Renal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. igz.ch [igz.ch]
- 19. Alternative markers of glycemia: fructosamine, glycated albumin, 1,5-AG | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 20. cloud-clone.com [cloud-clone.com]
- 21. This compound (1,5-AG) - SMA Medical Laboratory [smalaboratory.com]
- 22. A study on the association of serum this compound levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Glycemic Control Monitoring: 1,5-Anhydroglucitol vs. HbA1c
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glycemic control monitoring, Hemoglobin A1c (HbA1c) has long been the established gold standard, providing a valuable long-term perspective on average blood glucose levels. However, the emergence of 1,5-Anhydroglucitol (1,5-AG) as a sensitive marker for short-term glycemic excursions presents a compelling alternative and a complementary tool for a more nuanced understanding of glucose dynamics. This guide provides an objective comparison of 1,5-AG and HbA1c, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate biomarker for their specific needs.
At a Glance: Key Differences
| Feature | This compound (1,5-AG) | Hemoglobin A1c (HbA1c) |
| Timeframe of Glycemic Control | Short-term (1-2 weeks)[1][2] | Long-term (2-3 months)[1] |
| Biomarker Type | Circulating polyol | Glycated hemoglobin |
| Primary Indication | Postprandial hyperglycemia and glycemic variability[1][3][4] | Average glycemic control[1] |
| Measurement Principle | Competitive inhibition of renal reabsorption by glucose | Non-enzymatic glycation of hemoglobin |
| Sensitivity to Change | High; responds rapidly to changes in hyperglycemia[5][6] | Low; reflects a longer-term average |
Biochemical Principles and Measurement
This compound (1,5-AG): A Proxy for Recent Hyperglycemia
1,5-AG is a naturally occurring, metabolically inert polyol found in food.[7] It is freely filtered by the glomeruli and almost completely reabsorbed in the renal tubules. Crucially, its reabsorption is competitively inhibited by glucose when blood glucose concentrations exceed the renal threshold for glucosuria (approximately 180 mg/dL).[7] Consequently, periods of hyperglycemia lead to increased urinary excretion of 1,5-AG and a corresponding decrease in its serum concentration. This inverse relationship makes serum 1,5-AG a sensitive indicator of recent hyperglycemic episodes.
dot
Figure 1: Mechanism of 1,5-AG reduction during hyperglycemia.
Hemoglobin A1c (HbA1c): The Long-Term Average
HbA1c is formed through a non-enzymatic reaction between glucose and the N-terminal valine of the β-chain of hemoglobin in red blood cells.[8] The rate of this glycation is proportional to the ambient glucose concentration. Since red blood cells have an average lifespan of approximately 120 days, the HbA1c level reflects the integrated average blood glucose concentration over the preceding 2 to 3 months.[1]
dot
Figure 2: Formation of HbA1c in red blood cells.
Performance Data: A Head-to-Head Comparison
Numerous studies have compared the clinical utility of 1,5-AG and HbA1c in various patient populations. The following tables summarize key quantitative data from this research.
Table 1: Mean Levels in Different Glycemic States
| Glycemic Status | n | Mean 1,5-AG (µg/mL) | Mean HbA1c (%) | Study |
| Normal Glucose Tolerance (NGT) | 60 | 21.8 | 5.3 | [1] |
| Impaired Glucose Tolerance (IGT) | 50 | 18.8 | 5.8 | [1] |
| Type 2 Diabetes (T2DM) | 100 | 7.9 | 8.3 | [1] |
| Healthy Controls | 136 | 24.7 ± 6.4 | 5.1 ± 0.4 | [9] |
| Type 1 Diabetes (T1D) | 138 | 4.0 ± 2.0 | 8.5 ± 1.6 | [9] |
Table 2: Correlation with Glycemic Parameters
| Parameter | 1,5-AG Correlation (r) | HbA1c Correlation (r) | Study |
| Fasting Plasma Glucose | -0.627 | - | [10] |
| HbA1c | -0.629 | - | [10] |
| Fructosamine (B8680336) | -0.590 | - | [10] |
| Postprandial Glucose (2-week average) | -0.40 | - | [11] |
| CGM - Area Under the Curve >180 mg/dL | -0.45 | 0.33 | [3][4] |
| CGM - Mean Post-meal Maximum Glucose | -0.54 | 0.40 | [3][4] |
Table 3: Diagnostic Performance for Diabetes
| Marker | Cut-off Value | Sensitivity (%) | Specificity (%) | Study |
| 1,5-AG | 14 µg/mL | 84.2 | 93.1 | [10] |
| 1,5-AG | 11.18 µg/mL | 92.6 | 82.3 | [7] |
| HbA1c | - | 82.3 | - | [7] |
| 1,5-AG | 92 µmol/L (15 µg/mL) | 65.3 | 91.1 | [12][13] |
| HbA1c | 5.8% | 87.4 | 94.2 | [12][13] |
Experimental Protocols
A clear understanding of the methodologies used to measure these biomarkers is crucial for interpreting experimental data.
This compound (GlycoMark™ Assay) - Enzymatic Method
The GlycoMark™ assay is a widely used enzymatic method for the quantification of 1,5-AG in serum or plasma.
dot
Figure 3: Workflow for the enzymatic measurement of 1,5-AG.
Protocol Steps:
-
Sample Collection: Serum or plasma is collected from the patient.
-
Glucose Elimination: The sample is pre-treated to eliminate endogenous glucose, which could interfere with the assay.
-
Enzymatic Reaction: Pyranose oxidase is added, which specifically oxidizes 1,5-AG to produce hydrogen peroxide (H₂O₂).
-
Colorimetric Detection: The generated H₂O₂ reacts with a chromogenic substrate in the presence of peroxidase, producing a colored product.
-
Quantification: The absorbance of the colored product is measured, which is directly proportional to the concentration of 1,5-AG in the sample.
HbA1c Measurement
Several methods are available for HbA1c measurement, with High-Performance Liquid Chromatography (HPLC) considered the gold standard and enzymatic assays also being widely used.
High-Performance Liquid Chromatography (HPLC)
HPLC separates hemoglobin variants based on their charge differences.
Protocol Steps:
-
Sample Preparation: A whole blood sample is collected in an EDTA tube. The red blood cells are lysed to release hemoglobin.[14]
-
Chromatographic Separation: The hemolysate is injected into an HPLC system with an ion-exchange column. A buffer gradient is used to elute the different hemoglobin fractions (including HbA1c and non-glycated hemoglobin) at different times.[15]
-
Detection: As the fractions elute from the column, they pass through a detector (typically measuring absorbance at 415 nm).[8]
-
Quantification: The area under the peak for each hemoglobin fraction is calculated. The HbA1c percentage is determined by the ratio of the HbA1c peak area to the total hemoglobin peak area.[14]
Enzymatic Assay
Enzymatic assays for HbA1c offer a high-throughput alternative to HPLC.
Protocol Steps:
-
Sample Lysis: A whole blood sample is lysed to release hemoglobin.[16]
-
Protease Digestion: The hemoglobin molecules are digested by a protease, which liberates fructosyl-valine (the glycated N-terminal amino acid of the β-chain).[17][18]
-
Enzymatic Oxidation: A specific fructosyl-valine oxidase (FVO) enzyme is added, which oxidizes the fructosyl-valine and produces hydrogen peroxide (H₂O₂).[17][18]
-
Colorimetric Detection: The H₂O₂ is quantified in a colorimetric reaction with a chromogen and peroxidase.[16]
-
Calculation: The HbA1c concentration is determined by comparing the signal to that of calibrators and is often expressed as a percentage of total hemoglobin, which may be measured in a separate reaction.[16]
Concluding Remarks
Both 1,5-AG and HbA1c provide valuable, yet distinct, information regarding a patient's glycemic status. HbA1c remains the cornerstone for assessing long-term glycemic control and the risk of chronic complications.[1] In contrast, 1,5-AG offers a more dynamic view of recent glycemic control, proving particularly useful for monitoring postprandial hyperglycemia and glycemic variability, which are increasingly recognized as important factors in diabetes management.[1][3]
For researchers and drug development professionals, the choice of biomarker will depend on the specific objectives of the study. For interventions aimed at reducing postprandial glucose excursions, 1,5-AG is a more sensitive and responsive endpoint than HbA1c.[5][6] In clinical trials evaluating the overall efficacy of a new diabetes therapy over several months, HbA1c remains the primary endpoint. However, the inclusion of 1,5-AG as a secondary endpoint can provide valuable insights into the mechanism of action of the drug and its effects on short-term glycemic control. The complementary use of both markers can, therefore, offer a more comprehensive assessment of glycemic control than either marker alone.
References
- 1. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound and postprandial hyperglycemia as measured by continuous glucose monitoring system in moderately controlled patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 8. ijmb.in [ijmb.in]
- 9. Evaluation of this compound, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of this compound, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. scielo.br [scielo.br]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. HPLC: The Gold Standard in HbA1c Testing - Why This Technology Powers Global Diabetes Management - Mindray [mindray.com]
- 15. Analyzing the HPLC Method: Why It's the Gold Standard in HbA1c Testing? [agappe.com]
- 16. Enzymatic Measuring Principle - HbA1c [hba1cnet.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. diazyme.com [diazyme.com]
A Comparative Analysis of 1,5-Anhydroglucitol and Fructosamine in Glycemic Monitoring
A detailed guide for researchers and drug development professionals on the comparative performance, experimental protocols, and clinical utility of two key short-to-intermediate-term glycemic markers.
In the landscape of diabetes management and research, the assessment of glycemic control extends beyond the long-term measure of HbA1c. For a more granular understanding of recent glycemic history, particularly short-term fluctuations and postprandial hyperglycemia, researchers and clinicians turn to alternative markers such as 1,5-Anhydroglucitol (1,5-AG) and fructosamine (B8680336). This guide provides a comprehensive comparative analysis of these two important biomarkers, complete with experimental data, detailed methodologies, and visual representations of their underlying principles to aid in their effective application in research and clinical settings.
Core Principles and Clinical Utility
This compound (1,5-AG) is a naturally occurring dietary polyol that serves as a sensitive marker for short-term glycemic control, reflecting average blood glucose levels over the preceding 1-2 weeks.[1][2][3][4] Its clinical utility is rooted in its renal handling. Under normal glucose conditions, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules.[5][6] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), glucose competitively inhibits the reabsorption of 1,5-AG, leading to its increased excretion in the urine and a subsequent decrease in serum levels.[5][6] This mechanism makes 1,5-AG a particularly strong indicator of postprandial hyperglycemia and glycemic excursions.[5][7][8][9][10]
Fructosamine is a ketoamine formed through the non-enzymatic glycation of serum proteins, primarily albumin.[11][12] Given that the half-life of albumin is approximately 2-3 weeks, fructosamine levels reflect the average blood glucose concentrations over this period.[11] This makes fructosamine a valuable tool for monitoring glycemic control in situations where HbA1c may be unreliable, such as in patients with hemoglobinopathies, sickle cell anemia, or other conditions affecting red blood cell lifespan.[11] It is also useful for assessing the effectiveness of recent adjustments to diabetes treatment plans and for monitoring glycemic control during pregnancy.[11][12][13]
Comparative Performance Data
The following table summarizes key performance characteristics of 1,5-AG and fructosamine based on published experimental data.
| Feature | This compound (1,5-AG) | Fructosamine |
| Timeframe of Glycemic Control | 1-2 weeks[1][2][3][4] | 2-3 weeks[11] |
| Primary Indication | Postprandial hyperglycemia and glycemic excursions[5][7][8][9][10] | Short-term glycemic control, especially when HbA1c is unreliable[11][14] |
| Normal Range | Varies by assay, but a common lower limit of normal is 14 µg/mL[15][16] | Typically 200 to 285 µmol/L[11][14] |
| Correlation with HbA1c | Significant negative correlation (r ≈ -0.6 to -0.7)[15][16][17] | Significant positive correlation (r ≈ 0.7)[18][19] |
| Correlation with Fasting Plasma Glucose | Significant negative correlation (r ≈ -0.6)[15][16] | Significant positive correlation (r ≈ 0.7)[18] |
| Correlation with Postprandial Glucose | Stronger negative correlation than with fasting glucose[8][9] | Reflects overall average glucose, with some contribution from postprandial levels[18] |
| Sensitivity for Diabetes Mellitus | High (e.g., 84.2% at a cutoff of 14 µg/mL)[15][16] | Generally lower than 1,5-AG for initial screening[15][16] |
| Specificity for Diabetes Mellitus | High (e.g., 93.1% at a cutoff of 14 µg/mL)[15][16] | Generally lower than 1,5-AG for initial screening[15][16] |
Experimental Protocols
Measurement of this compound (Enzymatic Assay)
The determination of serum 1,5-AG levels is commonly performed using an enzymatic colorimetric assay. A widely used method, such as the GlycoMark™ assay, involves a two-step reaction.[6][20]
Principle:
-
Pre-treatment: Endogenous glucose in the sample is first phosphorylated by glucokinase to prevent it from interfering with the subsequent reaction.
-
Oxidation and Detection: Pyranose oxidase then specifically oxidizes 1,5-AG, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ generated is proportional to the 1,5-AG concentration and is quantified colorimetrically through a peroxidase-catalyzed reaction.[6][20]
Workflow:
Caption: Workflow of the enzymatic assay for 1,5-AG measurement.
Measurement of Fructosamine (Colorimetric Assay)
The most common method for measuring fructosamine is a colorimetric assay based on the reduction of nitroblue tetrazolium (NBT).[11][21][22]
Principle: Under alkaline conditions, the ketoamine linkages of fructosamine reduce NBT to formazan (B1609692), a colored product. The rate of formazan formation is directly proportional to the fructosamine concentration and is measured spectrophotometrically.[11][21][22]
Workflow:
Caption: Workflow of the colorimetric assay for fructosamine measurement.
Signaling Pathways and Metabolic Relationships
The following diagram illustrates the distinct metabolic pathways that influence the levels of 1,5-AG and fructosamine, highlighting their relationship with blood glucose.
Caption: Metabolic pathways influencing 1,5-AG and fructosamine levels.
Conclusion
Both 1,5-AG and fructosamine offer valuable insights into short-to-intermediate-term glycemic control, serving as important complements to the long-term perspective provided by HbA1c. The choice between these markers should be guided by the specific clinical or research question at hand. 1,5-AG is a superior marker for assessing postprandial hyperglycemia and recent glycemic excursions, making it particularly useful for fine-tuning therapeutic regimens in patients with seemingly well-controlled diabetes based on HbA1c alone.[5][9] Fructosamine, on the other hand, provides a reliable measure of average glycemia over a 2-3 week period and is the preferred marker in situations where HbA1c is compromised.[11][14] A comprehensive understanding of their respective physiological bases, analytical methodologies, and performance characteristics, as outlined in this guide, is essential for their appropriate and effective utilization in the fields of diabetes research and drug development.
References
- 1. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Clinical Application of this compound Measurements in Patients with Hepatocyte Nuclear Factor-1α Maturity-Onset Diabetes of the Young - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound reflects postprandial hyperglycemia and a decreased insulinogenic index, even in subjects with prediabetes and well-controlled type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. This compound and postprandial hyperglycemia as measured by continuous glucose monitoring system in moderately controlled patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 11. Clinical Utility of Fructosamine and Glycated Albumin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fructosamine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 13. Fructosamine: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 14. September Blog - Fructosamine Testing for Glycemic Control [adcesconnect.org]
- 15. Comparison of this compound, HbA1c, and fructosamine for detection of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Relationship of glycemic control markers - 1,5 anhydroglucitol, fructosamine, and glycated hemoglobin among Asian Indians with different degrees of glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Clinical Usefulness of Serum Fructosamine and HbAlc in Patients with NIDDM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sensitivity of serum fructosamine in short term glycemic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. catachem.com [catachem.com]
The Correlation of 1,5-Anhydroglucitol with Continuous Glucose Monitoring Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,5-Anhydroglucitol (1,5-AG) as a biomarker for short-term glycemic control against the data derived from Continuous Glucose Monitoring (CGM) systems. The following sections present a summary of quantitative data from various studies, detailed experimental protocols, and a visualization of the typical experimental workflow.
Introduction to this compound and Continuous Glucose Monitoring
This compound (1,5-AG) is a naturally occurring dietary polyol that is used as a clinical marker for short-term glycemic control, reflecting average glucose levels over the preceding 1-2 weeks.[1][2] Its serum concentration remains stable under normal glycemic conditions due to a balance between dietary intake and near-complete reabsorption in the renal tubules.[3][4] However, during periods of hyperglycemia where blood glucose levels exceed the renal threshold for glucosuria (typically >180 mg/dL), the reabsorption of 1,5-AG is competitively inhibited by glucose, leading to a decrease in its serum levels.[1][3][4] This inverse relationship with high blood glucose makes 1,5-AG a sensitive marker for hyperglycemic excursions.
Continuous Glucose Monitoring (CGM) systems, on the other hand, provide real-time, dynamic glucose information by measuring glucose levels in the interstitial fluid, typically in 5-minute intervals. CGM devices offer a comprehensive view of glycemic patterns, including periods of hyperglycemia, hypoglycemia, and glycemic variability. This detailed data has made CGM a valuable tool in diabetes management and clinical research.
This guide explores the correlation between the single-point measurement of serum 1,5-AG and the rich datasets provided by CGM, highlighting its potential as a complementary tool for assessing glycemic control.
Quantitative Data Presentation
The following table summarizes the correlation coefficients (r) from various studies comparing serum 1,5-AG levels with key metrics derived from CGM data. A negative correlation indicates that as the CGM metric (e.g., mean glucose, glycemic variability) increases, the 1,5-AG level decreases.
| CGM Metric | Correlation with 1,5-AG (r value) | Patient Population | Study Reference |
| Mean Glucose (MG) | -0.64 | Type 2 Diabetes | [5] |
| -0.50 to -0.56 | Type 1 Diabetes | [6] | |
| Time in Range (TIR) | 0.38 | Type 2 Diabetes | [5] |
| Coefficient of Variation (CoV) | -0.45 | Type 2 Diabetes | [5][7] |
| Standard Deviation (SD) of Glucose | -0.576 | Type 1 Diabetes | [8] |
| Mean Amplitude of Glycemic Excursions (MAGE) | -0.613 | Type 1 Diabetes | [8] |
| Area Under the Curve > 180 mg/dL (AUC-180) | -0.60 | Type 1 Diabetes | [6] |
| -0.45 | Type 1 & 2 Diabetes | [9] | |
| Mean Post-Meal Maximum Glucose (MPMG) | -0.630 | Type 1 Diabetes | [8] |
| -0.54 | Type 1 & 2 Diabetes | [9] |
Experimental Protocols
The studies cited in this guide generally follow a similar methodology to establish the correlation between 1,5-AG and CGM data. Below is a generalized, detailed protocol based on these studies.
1. Subject Recruitment and Baseline Assessment:
-
Inclusion Criteria: Participants are typically diagnosed with type 1 or type 2 diabetes.[5][10] Some studies may focus on specific populations, such as those with HbA1c levels within a certain range (e.g., 6.5-8.0%) to assess moderately controlled diabetes.[9][11]
-
Exclusion Criteria: Common exclusion criteria include severe renal impairment, pregnancy, and use of certain medications known to affect 1,5-AG levels.
-
Baseline Data Collection: At the initial visit, demographic data, medical history, and baseline glycemic markers such as HbA1c, fructosamine, and 1,5-AG are collected.[6][10]
2. Continuous Glucose Monitoring (CGM):
-
Device Application: A professional CGM device is applied to the participant. The duration of monitoring typically ranges from 72 hours to 14 days.[5][10][11]
-
Data Collection: The CGM system continuously records interstitial glucose levels at regular intervals (e.g., every 5 minutes).
-
Data Analysis: Upon completion of the monitoring period, the CGM data is downloaded and analyzed to calculate various glycemic metrics, including but not limited to:
3. This compound (1,5-AG) Measurement:
-
Sample Collection: Blood samples (serum or plasma) are collected at baseline and often at the end of the CGM monitoring period.[10]
-
Assay Method: The concentration of 1,5-AG is determined using an enzymatic assay. Commercially available assays such as the GlycoMark™ assay (GlycoMark, Inc.) or Diazyme's 1,5-AG assay are frequently used.[12][13] These assays are often performed on automated clinical chemistry analyzers.[14]
4. Statistical Analysis:
-
Correlation Analysis: Statistical methods, such as Pearson's or Spearman's rank correlation coefficient, are used to assess the relationship between serum 1,5-AG levels and the various CGM-derived glycemic metrics.[5][7]
-
Subgroup Analysis: In some studies, subgroup analyses are performed based on factors like baseline HbA1c levels to determine if the correlation differs in patients with varying degrees of glycemic control.[8][11]
Mandatory Visualization
The following diagrams illustrate the biological mechanism of 1,5-AG and the typical experimental workflow for its comparison with CGM data.
Caption: Biological pathway of 1,5-AG under normal and hyperglycemic conditions.
Caption: A typical experimental workflow for studies comparing 1,5-AG and CGM data.
Conclusion
The available evidence consistently demonstrates a significant inverse correlation between serum 1,5-AG levels and various CGM-derived metrics of hyperglycemia and glycemic variability.[5][6][10] While CGM provides a detailed, real-time picture of glucose fluctuations, 1,5-AG offers a convenient and cost-effective single-point measurement that reflects short-term glycemic excursions.[15] This makes 1,5-AG a valuable complementary tool to HbA1c for a more comprehensive assessment of glycemic control, particularly in identifying postprandial hyperglycemia that may not be fully appreciated by HbA1c alone.[4][9] For researchers and drug development professionals, understanding the correlation between 1,5-AG and CGM can aid in the design of clinical trials and the evaluation of therapeutic interventions aimed at improving glycemic control.
References
- 1. This compound (GlycoMark) as a marker of short-term glycemic control and glycemic excursions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diazyme.com [diazyme.com]
- 3. A study on the association of serum this compound levels and the hyperglycaemic excursions as measured by continuous glucose monitoring system among people with type 2 diabetes in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]
- 5. tapchiyhocvietnam.vn [tapchiyhocvietnam.vn]
- 6. The Interrelationships of Glycemic Control Measures: HbA1c, Glycated Albumin, Fructosamine, 1,5-Anhydroglucitrol, and Continuous Glucose Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 11. Evaluation of this compound as a marker for glycemic variability in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 13. diazyme.com [diazyme.com]
- 14. This compound (1,5-AG) - SMA Medical Laboratory [smalaboratory.com]
- 15. The progress of clinical research on the detection of this compound in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
1,5-Anhydroglucitol: A Novel Biomarker for Prediabetes Assessment
A Comparative Guide for Researchers and Drug Development Professionals
The early and accurate identification of individuals with prediabetes is crucial for implementing timely interventions and preventing the progression to type 2 diabetes. While established biomarkers such as glycated hemoglobin (HbA1c) and fasting plasma glucose (FPG) are widely used, they possess limitations in reflecting short-term glycemic excursions. This guide provides a comprehensive comparison of 1,5-Anhydroglucitol (1,5-AG) with standard prediabetes biomarkers, supported by experimental data and detailed methodologies, to validate its potential as a sensitive and complementary tool in prediabetes research and management.
Introduction to this compound (1,5-AG)
This compound is a naturally occurring, chemically stable monosaccharide.[1] Under normal glycemic conditions, its serum concentration is maintained in a stable state through dietary intake and renal reabsorption.[2] However, when blood glucose levels exceed the renal threshold for glucosuria (approximately 180 mg/dL), the reabsorption of 1,5-AG in the renal tubules is competitively inhibited by glucose, leading to a decrease in its serum levels.[1][3] This unique mechanism allows serum 1,5-AG concentrations to reflect recent hyperglycemic episodes, particularly postprandial hyperglycemia, over a 1 to 2-week period.[1][4]
Comparative Analysis of Prediabetes Biomarkers
The following tables summarize the performance characteristics of 1,5-AG in comparison to established and other emerging biomarkers for prediabetes.
| Biomarker | Principle | Timeframe of Glycemic Control | Advantages | Limitations |
| This compound (1,5-AG) | Reflects recent hyperglycemic excursions by monitoring competitive inhibition of renal reabsorption.[1] | 1-2 weeks[1][4] | - Sensitive to postprandial hyperglycemia and glycemic variability.[5][6] - Provides a short-term view of glycemic control.[7] - Unaffected by variations in hemoglobin.[7] | - Not yet a primary diagnostic tool.[8] - Can be influenced by SGLT2 inhibitors.[1] |
| Glycated Hemoglobin (HbA1c) | Measures the percentage of hemoglobin in red blood cells that is glycated.[9] | 2-3 months[10] | - Standardized and widely used for diagnosis and monitoring.[11] - Convenient as it does not require fasting.[9] | - May not accurately reflect recent changes in glycemic control.[11] - Can be affected by conditions altering red blood cell turnover.[9] |
| Fasting Plasma Glucose (FPG) | Measures blood glucose levels after a period of fasting (at least 8 hours).[10] | Single point in time | - Inexpensive and widely available. | - High day-to-day variability. - Does not capture postprandial hyperglycemia.[6] |
| Oral Glucose Tolerance Test (OGTT) | Measures blood glucose levels at fasting and 2 hours after a 75g glucose load.[10] | Single point in time | - Considered a gold standard for diagnosing glucose intolerance. | - Inconvenient for patients. - Less commonly used in routine practice except during pregnancy.[10] |
| Glycated Albumin (GA) | Measures the percentage of albumin that is glycated. | 2-3 weeks | - Reflects shorter-term glycemic control than HbA1c. | - Lack of standardization and limited clinical validation.[8] |
| Fructosamine | Measures all glycated serum proteins, primarily albumin.[12] | 1-4 weeks[12] | - Useful in situations where HbA1c may be unreliable.[12] | - Not as widely standardized as HbA1c.[12] |
Diagnostic Performance of 1,5-AG for Prediabetes and Diabetes
The following table presents a summary of the diagnostic performance of 1,5-AG from various studies. It is important to note that cutoff values, sensitivity, and specificity can vary depending on the study population and design.
| Study Population | Condition | Optimal Cutoff | Sensitivity | Specificity | Area Under the Curve (AUC) |
| Morbidly-obese Chinese Cohort[8] | Prediabetes | 130.39 µmol/L | 61.48% | 60.00% | 0.635 |
| Morbidly-obese Chinese Cohort[8] | Diabetes | 68.87 µmol/L | 73.60% | 83.09% | 0.829 |
| Euro-Brazilian Population[13] | Type 2 Diabetes | 92 µmol/L | 65.3% | 91.1% | 0.820 |
| High-risk Chinese individuals[1] | Diabetes | 11.18 µg/ml | 92.6% | 82.3% | Not Reported |
| Community-based population with hypertension[6] | 2h-PG ≥11.1 mmol/L | 13.23 µg/mL | 89.7% | 73.5% | 0.850 |
Experimental Protocols
Measurement of this compound (1,5-AG)
Principle: The Diazyme 1,5-AG assay is an enzymatic method for the quantitative determination of 1,5-AG in serum or plasma.[14] The assay utilizes the enzyme pyranose oxidase (PROD) to oxidize the 2nd position hydroxyl group of 1,5-AG, which generates hydrogen peroxide. The hydrogen peroxide is then detected colorimetrically using peroxidase (POD).[14]
Protocol:
-
Sample Pre-treatment: To eliminate interference from glucose in the sample, it is pre-treated with glucokinase to convert glucose to glucose-6-phosphate.[15]
-
Enzymatic Reaction: The enzyme pyranose oxidase is added to the sample, which specifically oxidizes 1,5-AG to produce hydrogen peroxide.[15]
-
Colorimetric Detection: Peroxidase and a chromogenic substrate are added. The peroxidase catalyzes the reaction between hydrogen peroxide and the substrate, resulting in a colored product.[15]
-
Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 546/700nm) using an automated analyzer. The concentration of 1,5-AG is proportional to the absorbance.[15]
Standard Diagnostic Procedures for Prediabetes
The American Diabetes Association (ADA) has established the following criteria for the diagnosis of prediabetes:[10]
-
Glycated Hemoglobin (HbA1c): 5.7% to 6.4%
-
Fasting Plasma Glucose (FPG): 100 to 125 mg/dL (5.6 to 6.9 mmol/L)
-
Oral Glucose Tolerance Test (OGTT): 2-hour post-load glucose of 140 to 199 mg/dL (7.8 to 11.0 mmol/L)
Visualizing the Role of 1,5-AG
The following diagrams illustrate the biological mechanism of 1,5-AG as a biomarker and a conceptual workflow for its validation.
Caption: Mechanism of 1,5-AG as a biomarker for hyperglycemia.
Caption: Experimental workflow for validating 1,5-AG as a biomarker.
Conclusion
This compound offers a valuable and complementary perspective to traditional biomarkers for prediabetes. Its ability to reflect short-term glycemic excursions, particularly postprandial hyperglycemia, provides a more dynamic view of an individual's glycemic control.[5][6] While not yet a standalone diagnostic tool for prediabetes, its integration into research and clinical practice can enhance the identification of individuals at high risk and aid in the monitoring of therapeutic interventions.[8] The combination of 1,5-AG with established markers like HbA1c and FPG has been shown to improve the sensitivity of diabetes detection.[1][6] Further research and standardization will be crucial in fully establishing the clinical utility of 1,5-AG in the management of prediabetes.
References
- 1. The clinical potential of this compound as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of this compound, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. igz.ch [igz.ch]
- 4. The clinical potential of this compound as biomarker in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 6. Combining serum this compound with fasting plasma glucose to detect diabetes mellitus in a community-based population with hypertension - Yuan - Annals of Palliative Medicine [apm.amegroups.org]
- 7. The A1C Test compared to the 1,5-AG Test: Which is Best for You? | Ulta Lab Tests [ultalabtests.com]
- 8. Clinical utility of glycated albumin and this compound in the screening and prediction of diabetes: A multi-center study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study suggests a more accurate approach to diabetes diagnosis [research.va.gov]
- 10. Prediabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 11. HbA1c for the Diagnosis of Diabetes and Prediabetes: Is It Time for a Mid-Course Correction? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel biomarkers for prediabetes, diabetes, and associated complications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. diazyme.com [diazyme.com]
- 15. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 1,5-Anhydroglucitol (1,5-AG) Assay Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise measurement of 1,5-Anhydroglucitol (1,5-AG) is a critical aspect of metabolic research and diabetes monitoring. This guide offers an objective comparison of commercially available 1,5-AG assay kits, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate kit for your research needs.
This compound is a naturally occurring polyol that is structurally similar to glucose. In individuals with normal glucose levels, 1,5-AG is filtered by the glomerulus and almost completely reabsorbed in the renal tubules. However, during periods of hyperglycemia, high levels of glucose competitively inhibit the reabsorption of 1,5-AG, leading to its increased excretion in urine and a subsequent decrease in its serum concentration. This inverse relationship makes 1,5-AG a sensitive and specific marker for short-term glycemic control, reflecting glucose fluctuations over the preceding 1-2 weeks.[1][2][3]
This guide focuses on a comparative analysis of four commercially available 1,5-AG assay kits: GlycoMark™, Determiner-L, Abcam this compound Assay Kit (ab284531), and Cloud-Clone 1,5-AG ELISA Kit.
Performance Comparison of 1,5-AG Assay Kits
The selection of an appropriate assay kit is paramount for obtaining reliable and reproducible data. The following table summarizes the key performance characteristics of the four compared 1,5-AG assay kits, based on manufacturer's specifications and available research data.
| Feature | GlycoMark™ | Determiner-L | Abcam (ab284531) | Cloud-Clone (CEB046Ge) |
| Assay Principle | Enzymatic Colorimetric | Enzymatic Colorimetric | Colorimetric | Competitive ELISA |
| Sample Type | Serum, Plasma | Serum, Plasma | Serum, Plasma, Saliva | Serum, Plasma, other biological fluids |
| Intra-Assay Precision (CV%) | 0.7% - 3.83%[1][4] | 1.9%[1] | Not explicitly provided | <10%[5] |
| Inter-Assay Precision (CV%) | 2.7% - 3.71%[1][4] | 5.1%[1] | Not explicitly provided | <12%[5] |
| Sensitivity (LOD) | 0.2 µg/mL[4] | 1.0 µg/mL[2] | 0.11 nmoles/well | <61 ng/mL[5] |
| Detection Range | 0 - 50 µg/mL[4] | Not explicitly provided | 0.2 – 5 nmole/well | 160-100,000 ng/mL[5] |
| Assay Time | Not explicitly provided | Not explicitly provided | ~3.5 hours | 2 hours[5] |
Experimental Principles and Workflows
The compared kits utilize two primary methodologies for the quantification of 1,5-AG: enzymatic colorimetric assays and competitive enzyme-linked immunosorbent assay (ELISA).
Enzymatic Colorimetric Assay Workflow
The GlycoMark™ and Determiner-L kits, as well as the Abcam kit, are based on an enzymatic colorimetric method. The general principle involves a two-step enzymatic reaction. First, endogenous glucose in the sample is eliminated to prevent interference. Subsequently, 1,5-AG is oxidized by a specific enzyme, such as pyranose oxidase, which generates a detectable signal, often through the production of hydrogen peroxide that reacts with a chromogenic substrate.[6] The intensity of the color produced is directly proportional to the concentration of 1,5-AG in the sample.
Competitive ELISA Workflow
The Cloud-Clone kit utilizes a competitive ELISA method. In this assay, a microplate is pre-coated with an antibody specific to 1,5-AG. When the sample is added, the 1,5-AG present in the sample competes with a fixed amount of biotin-labeled 1,5-AG for binding to the antibody. After washing, an avidin-HRP conjugate is added, which binds to the biotinylated 1,5-AG. The addition of a substrate results in a color change, the intensity of which is inversely proportional to the concentration of 1,5-AG in the sample.[7]
Detailed Experimental Protocols
The following are summaries of the experimental protocols for the Abcam and Cloud-Clone 1,5-AG assay kits, based on their respective product datasheets. For GlycoMark™ and Determiner-L, a general protocol for automated chemistry analyzers is described.
GlycoMark™ and Determiner-L (Automated Enzymatic Colorimetric)
These kits are designed for use with automated chemistry analyzers. The specific programming and reagent handling will vary depending on the analyzer model (e.g., Roche Hitachi 917).[6] The general steps are as follows:
-
Reagent Preparation: Reagents are typically ready-to-use liquids.
-
Analyzer Programming: The instrument is programmed with the specific assay parameters provided by the manufacturer.
-
Sample Loading: Serum or plasma samples are loaded into the analyzer.
-
Automated Assay: The analyzer automatically performs the following steps:
-
Dispensing of sample and reagents into reaction cuvettes.
-
Incubation at a specified temperature.
-
Measurement of the absorbance change at the specified wavelength.
-
-
Data Calculation: The analyzer's software calculates the 1,5-AG concentration based on a calibration curve.
Abcam this compound Assay Kit (ab284531) (Colorimetric)
This kit is a manual colorimetric assay.
-
Reagent Preparation: Reconstitute the Pretreatment Enzyme Mix, Pretreatment Cofactor Mix, Detection Enzyme Mix, Detection Probe, and 1,5-AG Standard with ddH₂O.
-
Standard Curve Preparation: Prepare a serial dilution of the 1,5-AG Standard.
-
Sample Preparation: Add 5-20 µl of serum, plasma, or saliva to wells of a 96-well plate. Adjust the volume to 30 µl with Sample Pretreatment Buffer.
-
Pretreatment: Add 20 µl of Pretreatment Reaction Mix to each well. Incubate for 90 minutes at 37°C.
-
Detection: Add 50 µl of Detection Reaction Mix to each well. Incubate for 60 minutes at 37°C.
-
Measurement: Measure the absorbance at 460 nm.
-
Calculation: Calculate the 1,5-AG concentration from the standard curve.[8]
Cloud-Clone 1,5-AG ELISA Kit (CEB046Ge) (Competitive ELISA)
This kit is a manual competitive ELISA.
-
Reagent Preparation: Prepare all reagents, samples, and standards as instructed in the manual.
-
Competitive Reaction: Add 50 µL of standard or sample and 50 µL of Detection Reagent A (biotin-conjugated 1,5-AG) to each well of the pre-coated microplate. Incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash each well 3 times.
-
Enzyme Conjugate Addition: Add 100 µL of Detection Reagent B (Avidin-HRP) to each well. Incubate for 30 minutes at 37°C.
-
Washing: Aspirate and wash each well 5 times.
-
Substrate Addition: Add 90 µL of Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Calculation: Calculate the 1,5-AG concentration using the standard curve. The concentration is inversely proportional to the OD value.[5][7]
Logical Flow for Kit Selection
The process of selecting the most suitable 1,5-AG assay kit involves considering several factors related to your research needs.
Conclusion and Recommendations
The choice of a this compound assay kit should be guided by the specific requirements of the research.
-
For high-throughput clinical or research laboratories with access to automated chemistry analyzers, the GlycoMark™ and Determiner-L kits offer convenience and have well-established performance characteristics. A direct comparison study showed a high correlation between the two, though with a small systematic difference, and indicated that the GlycoMark™ assay is robust to freeze-thaw cycles.[1]
-
For researchers requiring a versatile, manual colorimetric assay that can be used with various sample types, including saliva, the Abcam (ab284531) kit is a suitable option with a good limit of detection.
-
The Cloud-Clone (CEB046Ge) ELISA kit provides a manual, high-sensitivity option with a wide detection range, making it adaptable for samples with varying 1,5-AG concentrations.
Ultimately, it is recommended that researchers validate the chosen kit within their own laboratory settings to ensure optimal performance for their specific sample types and experimental conditions. This guide provides a foundational comparison to streamline the initial selection process.
References
- 1. Comparison of Two Assays for Serum this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. igz.ch [igz.ch]
- 5. ELISA Kit for this compound (1,5-AG) | CEB046Ge | Pan-species (General) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 6. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. abcam.com [abcam.com]
Assessing the Prognostic Value of 1,5-Anhydroglucitol in Cardiovascular Disease: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1,5-anhydroglucitol (1,5-AG) as a prognostic biomarker for cardiovascular disease (CVD) against other established and emerging markers. This document synthesizes experimental data on the performance of 1,5-AG and provides detailed methodologies from key studies to support further research and development.
Introduction to this compound as a Cardiovascular Biomarker
This compound (1,5-AG) is a naturally occurring dietary monosaccharide that has emerged as a sensitive marker for short-term glycemic control, reflecting glucose excursions over the preceding 1-2 weeks.[1][2] Its prognostic utility in cardiovascular disease is an area of active investigation, with a growing body of evidence suggesting that low serum levels of 1,5-AG, indicative of recent hyperglycemic episodes, are associated with an increased risk of adverse cardiovascular events. This guide will delve into the quantitative data supporting the prognostic value of 1,5-AG and compare its performance with other key cardiovascular biomarkers.
Comparative Prognostic Performance of 1,5-AG
The prognostic value of 1,5-AG for various cardiovascular outcomes has been predominantly investigated in large-scale cohort studies, most notably the Atherosclerosis Risk in Communities (ARIC) study. The data consistently demonstrates an association between low 1,5-AG levels and an increased risk of coronary heart disease (CHD), ischemic stroke, heart failure, and all-cause mortality, particularly in individuals with diabetes.[2]
Performance Against Glycemic Markers
1,5-AG offers a different perspective on glycemic control compared to the long-term marker, Hemoglobin A1c (HbA1c). While HbA1c provides an average of blood glucose over 2-3 months, 1,5-AG is more reflective of recent, transient spikes in blood sugar, such as postprandial hyperglycemia.[3]
| Biomarker | Population | Outcome | Hazard Ratio (HR) / Odds Ratio (OR) (95% CI) | Key Finding |
| 1,5-AG | Individuals with diabetes | Coronary Heart Disease | HR: 3.85 (3.11–4.78) for <6.0 vs. ≥6 µg/mL | Low 1,5-AG is a strong predictor of CHD in diabetic individuals.[2] |
| Individuals with diabetes | Ischemic Stroke | HR: 3.48 (2.66–4.55) for <6.0 vs. ≥6 µg/mL | Low 1,5-AG is significantly associated with an increased risk of stroke.[2] | |
| Individuals with diabetes | Heart Failure | HR: 3.50 (2.93–4.17) for <6.0 vs. ≥6 µg/mL | Low 1,5-AG is a robust predictor of heart failure in the diabetic population.[2] | |
| Individuals with diabetes | All-Cause Mortality | HR: 2.44 (2.11–2.83) for <6.0 vs. ≥6 µg/mL | Low 1,5-AG is associated with a higher risk of death.[2] | |
| HbA1c | General Population | Coronary Heart Disease | HR: 1.29 (1.18-1.41) per 1% increase | Elevated HbA1c is a well-established risk factor for CHD. |
| Glycated Albumin (GA) | High-risk CAD population | Coronary Artery Disease | OR: 1.143 (1.048-1.247) | GA was found to be more closely correlated with CAD than 1,5-AG and HbA1c in one study. |
Performance Against Other Cardiovascular Biomarkers
Direct head-to-head comparisons of 1,5-AG with a comprehensive panel of non-glycemic biomarkers in the same cohort are limited. However, by examining data from large studies, we can infer its potential standing.
| Biomarker | Population | Outcome | Key Performance Metric (95% CI) | Key Finding |
| 1,5-AG | Individuals without diagnosed diabetes | Cardiovascular Disease | C-statistic difference (vs. 2-h glucose): -0.03 ( -0.06, 0.00) | 2-hour glucose showed better discrimination for CVD than 1,5-AG in this population. |
| hs-CRP | Patients with stable CAD | CV death, MI, or stroke | HR: 1.52 (1.15–2.02) for >3 vs. <1 mg/L | High hs-CRP is a significant predictor of adverse cardiovascular events. |
| Cardiac Troponin I (cTnI) | General Population | Cardiovascular Disease | HR: 1.26 per 1-SD increase | Elevated cTnI is a strong predictor of future cardiovascular events. |
| LDL Cholesterol | General Population | Coronary Heart Disease | HR: 1.37 (1.24-1.51) per 1-SD increase | Elevated LDL-C is a cornerstone of cardiovascular risk assessment. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the experimental protocols used in key studies assessing 1,5-AG and other cardiovascular biomarkers.
Measurement of this compound (ARIC Study)
-
Study Population: The Atherosclerosis Risk in Communities (ARIC) study is a prospective cohort of over 15,000 participants from four U.S. communities.
-
Sample Type: Stored serum specimens.
-
Assay Method: An enzymatic assay (GlycoMark, Winston-Salem, NC) was used on a Roche Modular P800 system. The assay is based on the oxidation of 1,5-AG by pyranose oxidase, with the resulting hydrogen peroxide being detected colorimetrically.
-
Quality Control: The interassay coefficient of variation (CV) was 5%. The reliability coefficient for masked duplicate specimen pairs was 0.99.
Measurement of High-Sensitivity C-Reactive Protein (hs-CRP)
-
Assay Method: High-sensitivity immunoturbidimetric assays are commonly used. These assays utilize latex particles coated with anti-CRP antibodies. The agglutination caused by the CRP in the sample is measured by changes in turbidity.
-
Sample Type: Serum or plasma.
-
Instrumentation: Automated clinical chemistry analyzers.
Measurement of Cardiac Troponins (High-Sensitivity Assays)
-
Assay Method: High-sensitivity immunoassays, typically using a sandwich format. Monoclonal antibodies specific to cardiac troponin I (cTnI) or T (cTnT) are used for capture and detection.
-
Sample Type: Plasma or serum.
-
Instrumentation: Automated immunoassay platforms.
Measurement of Lipid Profile
-
Methodology: Standardized enzymatic colorimetric methods are used for total cholesterol, triglycerides, and HDL cholesterol on automated clinical chemistry analyzers. LDL cholesterol is typically calculated using the Friedewald equation, provided the triglyceride level is below 400 mg/dL.
Signaling Pathways and Experimental Workflows
The prognostic value of 1,5-AG in cardiovascular disease is hypothesized to be linked to the detrimental effects of postprandial hyperglycemia and glycemic variability on vascular health.
References
- 1. Prognostic Value of Serum this compound Levels in Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of this compound With Cardiovascular Disease and Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Marker of Acute Hyperglycemia in Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Effectiveness of 1,5-Anhydroglucitol in Type 1 vs. Type 2 Diabetes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the clinical utility of 1,5-Anhydroglucitol (1,5-AG) as a glycemic marker in individuals with Type 1 Diabetes Mellitus (T1DM) versus Type 2 Diabetes Mellitus (T2DM). It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of 1,5-AG in these distinct patient populations. This document synthesizes experimental data on the effectiveness of 1,5-AG, details the methodologies of key evaluative experiments, and presents visual representations of relevant physiological and experimental workflows.
Executive Summary
This compound (1,5-AG) is a naturally occurring polyol that serves as a valuable short-term marker for glycemic control, reflecting blood glucose changes over a 1-2 week period.[1][2] Its serum concentration is inversely proportional to the degree of glucosuria; when blood glucose levels exceed the renal threshold (typically ~180 mg/dL), the reabsorption of 1,5-AG in the renal tubules is competitively inhibited by glucose, leading to a decrease in serum 1,5-AG levels.[3][4] This mechanism makes 1,5-AG particularly sensitive to postprandial hyperglycemia and glycemic excursions.[5][6]
While HbA1c remains the gold standard for long-term glycemic monitoring, 1,5-AG offers complementary information, especially in assessing short-term glycemic variability, which is a critical factor in the management of both T1DM and T2DM.[7][8] However, the clinical utility and interpretation of 1,5-AG levels can differ between the two types of diabetes due to their distinct pathophysiological characteristics.
Data Presentation: Quantitative Comparison of 1,5-AG Performance
The following tables summarize key performance metrics of 1,5-AG in T1DM and T2DM based on published research.
Table 1: General Performance of 1,5-AG as a Glycemic Marker
| Parameter | Type 1 Diabetes (T1DM) | Type 2 Diabetes (T2DM) | Healthy Controls |
| Mean 1,5-AG Levels (µg/mL) | 4.0 ± 2.0[9] | 5.43 (in one study)[10] | 24.7 ± 6.4[9] |
| Correlation with HbA1c | Significant inverse correlation (r = -0.53)[9] | Significant inverse correlation (r = -0.768)[11] | Not significantly correlated[9] |
| Correlation with Postprandial Glucose | Negatively associated with peak post-meal glucose levels[1][12] | Stronger correlation with mean post-meal maximum glucose than HbA1c[13] | N/A |
| Usefulness in Glycemic Variability | Useful for assessing short-term changes in glycemic variability[7][14] | More effective indicator of glycemic fluctuations compared to HbA1c and GA[12][15] | N/A |
Table 2: Diagnostic and Monitoring Utility of 1,5-AG
| Application | Type 1 Diabetes (T1DM) | Type 2 Diabetes (T2DM) |
| Screening/Diagnosis | Not a primary screening tool, but low levels are indicative of hyperglycemia. | Can be an effective indicator for screening, with a suggested cutoff of 11.18 μg/ml (92.6% sensitivity, 82.3% specificity in a Chinese population).[1] Combination with FPG significantly increases sensitivity.[1][15] |
| Monitoring Short-Term Control | Reflects glycemic excursions over a 1-2 week period.[1] | A validated marker for short-term glycemic control.[6][16] |
| Identifying Postprandial Hyperglycemia | Particularly useful for predicting postprandial hyperglycemia in managed T1DM children.[1][12] | A robust marker for postprandial hyperglycemia, especially in moderately controlled patients (HbA1c <8%).[3][13] |
| Limitations | Utility may be limited in patients with very poor glycemic control (floor effect). | Loses effectiveness in exposing postprandial hyperglycemia when HbA1c is higher than 8%.[4] Renal dysfunction can affect 1,5-AG levels.[1][15] |
Experimental Protocols
Measurement of this compound (1,5-AG)
Methodology: Enzymatic Colorimetric Assay (e.g., GlycoMark™)
This assay is a common method for the quantitative determination of 1,5-AG in serum or plasma.[9][11][17]
-
Sample Preparation: Venous blood is collected, and serum is separated and can be stored at -80°C.[9]
-
Glucose Removal: The sample is pre-treated with glucokinase to eliminate any glucose present, which could interfere with the assay.[18]
-
1,5-AG Oxidation: The enzyme pyranose oxidase (PROD) is added to the sample. PROD specifically oxidizes the 2nd position hydroxyl group of 1,5-AG, which results in the formation of hydrogen peroxide (H₂O₂).[18]
-
Colorimetric Detection: The generated H₂O₂ is detected by the addition of peroxidase (POD) and a chromogenic substrate. The resulting color change is measured spectrophotometrically at a specific wavelength (e.g., 546/700nm).[18]
-
Quantification: The concentration of 1,5-AG is determined by comparing the absorbance of the sample to that of a known standard.
Measurement of Glycated Hemoglobin (HbA1c)
Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for measuring HbA1c levels.[9]
-
Sample Preparation: A whole blood sample is collected in an EDTA tube.
-
Hemolysate Preparation: Red blood cells are lysed to release hemoglobin.
-
Chromatographic Separation: The hemolysate is injected into an HPLC system. A cation-exchange column separates the different hemoglobin fractions (including HbA1c) based on their charge differences.
-
Detection and Quantification: As the different hemoglobin fractions elute from the column, they are detected by a spectrophotometer. The area under the peak corresponding to HbA1c is measured and expressed as a percentage of the total hemoglobin.
Signaling Pathways and Experimental Workflows
Physiological Pathway of 1,5-AG Regulation
Caption: Competitive inhibition of renal 1,5-AG reabsorption by glucose.
Experimental Workflow for Comparative Study
Caption: Workflow for a study comparing glycemic markers in diabetes.
Conclusion
1,5-AG is a sensitive and valuable marker for short-term glycemic control and postprandial hyperglycemia in both T1DM and T2DM. In T1DM, where glycemic variability can be more pronounced, 1,5-AG is a useful tool for assessing short-term fluctuations that may not be captured by HbA1c.[14] For T2DM, 1,5-AG is particularly effective in moderately controlled patients to identify postprandial glucose excursions and can be a useful screening tool in combination with other markers.[1][3] The choice of glycemic marker should be tailored to the specific clinical question and patient population. For a comprehensive assessment of glycemic control, particularly when evaluating therapeutic interventions aimed at reducing glycemic variability, the concurrent use of 1,5-AG and HbA1c is recommended.
References
- 1. The clinical potential of this compound as biomarker in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The Utility of GlycoMark â„¢: 1,5 Anhydroglucitol as a Marker for Glycemic Control – Clinical Correlations [clinicalcorrelations.org]
- 4. This compound | Rupa Health [rupahealth.com]
- 5. Evaluation of this compound as a marker for glycemic variability in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes [e-dmj.org]
- 8. Finding the clinical utility of this compound among primary care practitioners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of this compound, Hemoglobin A1c, and Glucose Levels in Youth and Young Adults with Type 1 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 11. scielo.br [scielo.br]
- 12. frontiersin.org [frontiersin.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. This compound as a Useful Marker for Assessing Short-Term Glycemic Excursions in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The clinical potential of this compound as biomarker in diabetes mellitus [frontiersin.org]
- 16. This compound (GlycoMark) as a marker of short-term glycemic control and glycemic excursions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diazyme.com [diazyme.com]
- 18. Measurement of serum 1,5-AG provides insights for diabetes management and the anti-viral immune response - PMC [pmc.ncbi.nlm.nih.gov]
Salivary 1,5-Anhydroglucitol: A Non-Invasive Alternative to Serum Levels for Glycemic Monitoring
A comprehensive comparison of salivary and serum 1,5-Anhydroglucitol (1,5-AG) measurements for researchers, scientists, and drug development professionals. This guide synthesizes data from multiple validation studies, providing a clear overview of the correlation, methodologies, and performance of salivary 1,5-AG as a biomarker for short-term glycemic control.
Saliva presents a promising non-invasive alternative to blood for monitoring glycemic status. Among the various biomarkers, this compound (1,5-AG), a naturally occurring dietary polyol, has emerged as a sensitive indicator of short-term hyperglycemia. When blood glucose levels exceed the renal threshold for reabsorption (approximately 180 mg/dL), the urinary excretion of glucose competitively inhibits the reabsorption of 1,5-AG, leading to a decrease in its serum concentrations. This inverse relationship with hyperglycemia makes 1,5-AG a valuable tool for tracking glycemic excursions. Recent research has focused on validating salivary 1,5-AG against the established serum standard, opening avenues for more convenient patient monitoring.
Performance of Salivary vs. Serum this compound: A Quantitative Comparison
Multiple studies have demonstrated a significant positive correlation between salivary and serum 1,5-AG levels. The following table summarizes key quantitative data from these validation studies, comparing concentrations in diabetic and healthy individuals and the strength of the correlation between the two matrices.
| Study & Year | Participant Groups | Serum 1,5-AG (µg/mL) | Salivary 1,5-AG (µg/mL) | Correlation (Saliva vs. Serum) | Analytical Method |
| Subramaniam Kedarnath P, et al. (2023) | Healthy Controls (n=45) | Mean: 22.19 | Mean: 0.124 | r = 0.648 (p = 0.0005) | LC-MS |
| Type 2 Diabetics (PPBS >180 mg/dL) (n=45) | Mean: 3.89 | Mean: 0.025 | |||
| Ying L, et al. (2021) | Type 2 Diabetics (n=284) | - | Median: 0.133 | r = 0.285 (p < 0.001) | LC-MS |
| Jian C, et al. (2020) | Diabetes Mellitus | Lower than non-diabetics | Lower than non-diabetics | Positive Correlation (p < 0.05) | LC-MS (Saliva), Enzymatic (Serum) |
| Asha, et al. (2019) | Healthy Controls (n=30) | - | - | Moderate Positive Correlation (p < 0.03) | Not Specified |
| Type 2 Diabetics (n=30) | - | - | Moderate Positive Correlation (p < 0.009) | ||
| Mook-Kanamori DO, et al. (2014) | Case-control study | - | - | High Correlation | Not Specified |
PPBS: Postprandial Blood Sugar; LC-MS: Liquid Chromatography-Mass Spectrometry.
In a study involving healthy individuals and diabetic patients with postprandial blood sugar levels above 180 mg/dL, a significant positive correlation was observed between serum and salivary 1,5-AG levels (r = 0.648, p = 0.0005).[1] Healthy individuals showed higher mean concentrations of 1,5-AG in both serum (22.19 µg/mL) and saliva (0.124 µg/mL) compared to diabetic patients (3.89 µg/mL in serum and 0.025 µg/mL in saliva).[1][2] Furthermore, a salivary 1,5-AG level of less than 0.054 μg/ml was found to have an 86.4% sensitivity and 87.2% specificity for predicting blood sugar values greater than 180 mg/dl.[1][2]
Another study with 284 type 2 diabetes patients also reported a significant positive correlation between salivary and serum 1,5-AG (r=0.285, p<0.001).[3] Similarly, a 2020 study found that salivary 1,5-AG was positively correlated with serum 1,5-AG and negatively correlated with blood glucose and HbA1c.[4][5] These findings are consistent with earlier research which also demonstrated a high correlation between salivary and serum 1,5-AG.[6][7]
Experimental Protocols
The validation of salivary 1,5-AG against serum levels involves a standardized workflow, from participant recruitment to sample analysis.
Participant Recruitment and Grouping
Studies typically recruit a cohort of participants that includes both healthy, normoglycemic individuals and patients diagnosed with type 2 diabetes. For instance, one study recruited 45 healthy controls and 45 patients with type 2 diabetes who had postprandial blood sugar levels exceeding 180 mg/dL.[2] Another large-scale study involved 641 subjects without a prior history of diabetes who underwent an oral glucose tolerance test for classification.[4]
Sample Collection
Paired saliva and blood samples are collected from each participant. For saliva collection, participants are often instructed to chew on a cotton swab for a specified duration (e.g., 40-50 times in one minute) to stimulate saliva flow.[6][7] Blood samples are typically collected via venipuncture and processed to obtain serum.
Analytical Methodologies
The quantification of 1,5-AG in both saliva and serum is crucial. While serum 1,5-AG is often measured using established enzymatic assays, such as the GlycoMark™ kit, these kits may not be directly applicable to saliva due to interfering substances like galactose.[6][8][9] Therefore, liquid chromatography-mass spectrometry (LC-MS) has been identified as a more accurate and reliable method for quantifying the low concentrations of 1,5-AG found in saliva.[6][10] Several studies have successfully developed and validated LC-MS methods for this purpose.[1][2][4]
The diagram below illustrates a typical experimental workflow for a validation study.
Figure 1: Experimental workflow for validating salivary 1,5-AG against serum levels.
Signaling Pathway and Mechanism
The utility of 1,5-AG as a biomarker is rooted in its physiological handling by the kidneys. The following diagram illustrates the mechanism by which glycemic status influences 1,5-AG levels in both serum and saliva.
Figure 2: Mechanism of 1,5-AG level modulation by blood glucose in serum and saliva.
Conclusion
The evidence strongly suggests that salivary 1,5-AG is a valid and reliable non-invasive biomarker for monitoring short-term glycemic control. There is a consistent and significant positive correlation between salivary and serum 1,5-AG levels. While enzymatic assays for serum are well-established, LC-MS is the recommended method for accurate quantification in saliva to avoid interferences. The convenience of saliva collection, coupled with the strong correlation to serum levels, positions salivary 1,5-AG as a valuable tool in research and clinical settings, potentially improving patient compliance and frequency of monitoring in the management of diabetes.
References
- 1. Salivary this compound and its Correlation with Postprandial Hyperglycemia: Development and Validation of a Novel Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salivary this compound and its Correlation with Postprandial Hyperglycemia: Development and Validation of a Novel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drc.bmj.com [drc.bmj.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Diabetes Screening: Detection and Application of Saliva this compound by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The progress of clinical research on the detection of this compound in diabetes and its complications [frontiersin.org]
- 7. The progress of clinical research on the detection of this compound in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of this compound in blood and saliva: from non-targeted metabolomics to biochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersin.org [frontiersin.org]
A Comparative Guide to Glycemic Markers: A Cost-Effectiveness Perspective on 1,5-Anhydroglucitol (1,5-AG) Testing
For Researchers, Scientists, and Drug Development Professionals
The landscape of glycemic monitoring is evolving, with a growing need for markers that not only reflect long-term glucose control but also capture short-term glycemic excursions. This guide provides a comparative analysis of 1,5-anhydroglucitol (1,5-AG) testing against established markers like Hemoglobin A1c (HbA1c) and Fructosamine (B8680336). The focus is on providing a cost-effectiveness perspective by presenting available data on their performance and costs, alongside detailed experimental methodologies.
Data Presentation: Quantitative Comparison of Glycemic Markers
| Feature | This compound (1,5-AG) | Hemoglobin A1c (HbA1c) | Fructosamine |
| Timeframe of Glycemic Control | ~1-2 weeks | ~2-3 months | ~2-3 weeks |
| Primary Indication | Short-term glycemic variability, postprandial hyperglycemia | Long-term glycemic control | Short-term glycemic control, situations where HbA1c is unreliable |
| Approximate Cost per Test (USD) | $99 | Varies widely, often part of routine panels | $52 - $103 |
| Sensitivity for Diabetes Mellitus | 84.2% (at 14 µg/ml cutoff) | Varies by cutoff | Generally lower than HbA1c |
| Specificity for Diabetes Mellitus | 93.1% (at 14 µg/ml cutoff) | Varies by cutoff | Generally lower than HbA1c |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the fundamental principles of the assays used to measure 1,5-AG and Fructosamine.
This compound (1,5-AG) Enzymatic Assay
The determination of 1,5-AG levels is typically performed using an enzymatic assay. The Diazyme 1,5-AG Assay serves as a representative example.
Principle:
-
Glucose Removal: The sample (serum or plasma) is pre-treated to eliminate glucose, which can interfere with the assay. This is achieved through the action of hexokinase and pyruvate (B1213749) kinase.
-
1,5-AG Oxidation: The enzyme pyranose oxidase (PROD) specifically oxidizes the 2nd position hydroxyl group of 1,5-AG.
-
Detection: This oxidation reaction generates hydrogen peroxide (H2O2). The amount of H2O2 is then quantified colorimetrically using a peroxidase (POD) enzyme and a chromogenic substrate. The intensity of the color produced is directly proportional to the 1,5-AG concentration in the sample.
Specimen: Serum or plasma.
Stability: Samples are generally stable for 7 days when refrigerated.
Fructosamine Colorimetric (Nitroblue Tetrazolium - NBT) Assay
The most common method for measuring fructosamine is a colorimetric assay based on the reducing ability of fructosamine.
Principle:
-
Reduction Reaction: In an alkaline environment, the ketoamine groups of glycated proteins (fructosamine) reduce nitroblue tetrazolium (NBT).
-
Formazan (B1609692) Formation: This reduction results in the formation of a purple-colored formazan product.
-
Spectrophotometric Measurement: The rate of formazan formation is measured spectrophotometrically at a specific wavelength (e.g., 530 nm). The rate of color development is directly proportional to the fructosamine concentration in the sample.
Specimen: Serum or plasma.
Stability: Samples are stable for up to 2 weeks at 2–8 °C and for 5 weeks at -20 °C.
Visualizing the Glycemic Marker Landscape
To better understand the workflow and logical relationships in glycemic marker testing, the following diagrams are provided.
Caption: Workflow for Cost-Effectiveness Analysis of Glycemic Markers.
Safety Operating Guide
Proper Disposal of 1,5-Anhydroglucitol: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the disposal of 1,5-Anhydroglucitol, a naturally occurring monosaccharide. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to adhere to your institution's specific waste disposal guidelines.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and gloves. All handling of this compound should be conducted in a well-ventilated area to minimize inhalation exposure.[1][2]
Disposal Protocol
The primary approach to disposing of this compound is to first characterize the waste stream. The appropriate disposal method depends on whether the this compound is in its pure form or has been mixed with other chemicals.
Step 1: Waste Characterization
-
Consult Institutional Guidelines: The most critical first step is to consult your organization's chemical hygiene plan and waste disposal protocols.[2][3] Your Environmental Health and Safety (EHS) department provides the definitive procedures for all chemical waste.[3]
-
Review Safety Data Sheet (SDS): If an SDS is available for the specific this compound product you are using, refer to Section 13 for disposal considerations.
-
Assess for Contamination: Determine if the this compound waste has been mixed with any hazardous substances. If so, it must be treated as hazardous waste.
Step 2: Non-Hazardous Disposal (for pure, uncontaminated this compound)
If this compound is deemed non-hazardous by your institution and is not mixed with any hazardous materials, the following general procedures may apply. However, always secure approval from your EHS department before proceeding.
-
Solid Waste:
-
Ensure the material is in a solid, dry form.
-
Place the dry solid into a designated non-hazardous solid waste container. This container should be clearly labeled.
-
Do not dispose of this material in the regular trash unless explicitly permitted by your EHS department.[4]
-
-
Aqueous Solutions:
-
Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[4]
-
Crucially, verify if your local wastewater regulations and institutional policies allow for this practice. Many municipalities have strict limits on chemical disposal via the sanitary sewer.[4]
-
Step 3: Hazardous Waste Disposal (for contaminated this compound)
If this compound is mixed with hazardous chemicals, it must be disposed of as hazardous waste.
-
Containerization: Place the waste in a chemically compatible, sealed, and properly labeled hazardous waste container.[3][5][6] The container must be in good condition, with a leak-proof, screw-on cap.[5][6]
-
Labeling: The label must clearly state "Hazardous Waste" and list all chemical constituents of the waste, including this compound and any solvents or other chemicals present.[2][3] Abbreviations and chemical formulas are generally not permitted.[3]
-
Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials.[5][6]
-
Collection: Arrange for pickup by your institution's EHS department or a licensed professional waste disposal service.[3]
Summary of Disposal Procedures
| Waste Type | Containerization | Labeling | Disposal Method |
| Pure, Solid this compound | Designated non-hazardous solid waste container | "Non-Hazardous Waste: this compound" | Collection by EHS or as per institutional guidelines |
| Aqueous Solution of this compound | N/A (if drain disposal is permitted) | N/A | Drain disposal with copious water (requires EHS approval) |
| This compound Mixed with Hazardous Waste | Chemically compatible, sealed hazardous waste container | "Hazardous Waste" with all constituents listed | Collection by EHS for hazardous waste disposal |
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Anhydroglucitol
Essential safety protocols and logistical plans are critical for the secure and effective handling of 1,5-Anhydroglucitol in a laboratory setting. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to ensure operational integrity and mitigate risks from receipt to disposal.
This compound, a naturally occurring monosaccharide, is generally considered to be of low toxicity. However, adherence to proper safety measures is paramount to maintaining a safe laboratory environment. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. While this compound is not classified as a hazardous substance, some safety data sheets indicate that it may cause skin irritation. Therefore, the following PPE is recommended:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be equipped with side shields to protect against splashes. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Ensure to inspect gloves for any tears or punctures before use. |
| Body Protection | Laboratory Coat | A standard, long-sleeved lab coat should be worn to protect the skin and clothing from potential spills. |
| Respiratory Protection | Dust Mask (optional) | Recommended when handling the powdered form of this compound to avoid inhalation of nuisance dust. |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound ensures safety and preserves the integrity of the compound.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
Log the receipt of the chemical in your laboratory's inventory system.
2. Handling and Preparation:
-
Always handle this compound in a well-ventilated area.
-
When weighing the solid form, do so in a designated weighing area, and if available, within a chemical fume hood to minimize dust dispersion.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and absorption of moisture.
-
Store away from incompatible materials, although specific incompatibilities are not prominently noted for this compound.
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its associated waste is straightforward but must be conducted responsibly.
1. Unused or Expired Product:
-
For small quantities, this compound can typically be disposed of as non-hazardous solid waste, in accordance with local regulations.
-
It is advisable to consult your institution's environmental health and safety (EHS) department for specific guidelines.
2. Contaminated Materials:
-
Disposable items such as gloves, weighing paper, and paper towels that have come into contact with this compound can be disposed of in the regular laboratory trash, unless they are contaminated with other hazardous materials.
3. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water).
-
The rinsate can typically be disposed of down the drain with copious amounts of water.
-
After rinsing, the empty container can be discarded in the regular trash or recycled, depending on institutional policies.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound within a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
